Product packaging for 3-Ethylcyclopentanone(Cat. No.:CAS No. 10264-55-8)

3-Ethylcyclopentanone

Cat. No.: B081463
CAS No.: 10264-55-8
M. Wt: 112.17 g/mol
InChI Key: XERALSLWOPMNRJ-UHFFFAOYSA-N
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Description

3-Ethylcyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B081463 3-Ethylcyclopentanone CAS No. 10264-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERALSLWOPMNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907968
Record name 3-Ethylcyclopentan-1-one
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-55-8
Record name 3-Ethylcyclopentanone
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Record name 3-Ethylcyclopentan-1-one
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Record name 3-ethylcyclopentan-1-one
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Foundational & Exploratory

3-Ethylcyclopentanone CAS number 10264-55-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethylcyclopentanone (CAS 10264-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 10264-55-8, is a cyclic ketone with the molecular formula C₇H₁₂O.[1][2][3] This compound consists of a five-membered cyclopentane (B165970) ring substituted with an ethyl group at the third position and a ketone functional group.[1] It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1] Due to the reactivity of its carbonyl group and its role as a versatile molecular scaffold, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1][4][5][6] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its application in a laboratory or industrial setting. While generally soluble in organic solvents like ethanol (B145695) and ether, its solubility in water has been variously reported as both limited and soluble, suggesting miscibility under certain conditions.[1][4][5][7][8]

Chemical Identifiers and Properties

The following table summarizes the key identifiers and computed properties for this compound.

PropertyValueReference
CAS Number 10264-55-8[2][3][9]
Molecular Formula C₇H₁₂O[1][2][3]
Molecular Weight 112.17 g/mol [2][3][9]
IUPAC Name 3-ethylcyclopentan-1-one[2][4][9]
Synonyms Cyclopentanone (B42830), 3-ethyl-[1][5][9]
InChI Key XERALSLWOPMNRJ-UHFFFAOYSA-N[2][10]
SMILES CCC1CCC(=O)C1[6][11][12]
Purity (Typical) ≥98.5% - 99%[1][3][6]
Physical Data

Quantitative physical data is crucial for experimental design, including reaction setup and purification procedures. Note that some reported values, such as melting point, may be anomalous and should be treated with caution.

PropertyValueReference
Appearance Clear colorless to pale yellow liquid[1][6]
Boiling Point 163.5 - 171 °C (@ 760 mmHg)[5][7][8]
Flash Point 31 - 45.8 °C (88 - 114 °F)[5][7][8]
Refractive Index 1.4375 - 1.4405 (@ 20°C)[6]
logP (o/w) 1.22 - 1.4[5][8][9][13]
Water Solubility Soluble[4][5][7][8]
Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra are available through databases like the NIST WebBook, the following table summarizes the expected characteristic signals based on the molecule's structure.[2][10]

TechniqueExpected Characteristics
IR Spectroscopy Strong, sharp C=O stretch (~1745 cm⁻¹); C-H stretches for sp³ carbons (~2850-3000 cm⁻¹)
¹H NMR Multiplets for cyclopentanone ring protons (~1.5-2.5 ppm); Triplet for -CH₃ of ethyl group (~0.9 ppm); Quartet for -CH₂- of ethyl group (~1.4 ppm)
¹³C NMR Carbonyl carbon signal (>200 ppm); Signals for ethyl group carbons (~10-30 ppm); Signals for cyclopentanone ring carbons (~20-50 ppm)
Mass Spec. (EI) Molecular ion (M⁺) peak at m/z = 112; Fragmentation pattern showing loss of ethyl group (m/z = 83) and other characteristic fragments

Synthesis and Reactivity

Synthesis Pathway

Detailed experimental protocols for the synthesis of this compound are not extensively published in open literature. However, a known synthesis has been reported in Tetrahedron Letters.[5] A plausible and common strategy for its synthesis involves the α-alkylation of a cyclopentanone enolate with an ethyl halide. This standard organometallic approach provides a direct route to the target compound.

G start Cyclopentanone enolate Cyclopentanone Enolate start->enolate + Base (e.g., LDA) -78 °C product This compound enolate->product Sₙ2 Reaction reagent Ethyl Halide (e.g., C₂H₅I) G mol n1 Electrophilic Carbonyl Carbon (Target for Nucleophiles) n1->mol n2 Acidic α-Hydrogens (Enolate Formation) n2->mol n3 Nucleophilic Carbonyl Oxygen (Protonation / Lewis Acid Coordination) n3->mol G A Sample Acquisition B Sample Preparation (e.g., dilution in CDCl₃ or DCM) A->B C Instrumental Analysis B->C D GC-MS C->D E NMR (¹H, ¹³C) C->E F FT-IR C->F G Data Interpretation & Structure Verification D->G E->G F->G

References

An In-depth Technical Guide to 3-Ethylcyclopentanone (C₇H₁₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclopentanone is a cyclic ketone with the molecular formula C₇H₁₂O. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, analytical methods, and safety information. The information is structured to be a practical resource for laboratory and development applications.

Physicochemical Properties

This compound is a flammable liquid that is soluble in water.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

PropertyValueSource
Molecular Formula C₇H₁₂OCheméo
Molecular Weight 112.17 g/mol PubChem
CAS Number 10264-55-8NIST
Appearance Clear colorless to pale yellow liquidThermo Fisher
Boiling Point 171 °CChemicalBook
Melting Point 150 °CChemicalBook
Density 0.9015 g/cm³ (at 425 °C)ChemicalBook
Flash Point 31 °C (88 °F)ChemicalBook
Refractive Index 1.4375-1.4405 @ 20 °CThermo Fisher
Water Solubility SolubleFisher Scientific
logP (Octanol/Water) 1.766 (Calculated)Cheméo
InChI Key XERALSLWOPMNRJ-UHFFFAOYSA-NNIST

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectroscopic data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data provides insight into the molecular structure. The following are predicted chemical shifts:

¹H NMR (Predicted)

  • A detailed ¹H NMR spectrum would show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone (B42830) ring.

¹³C NMR (Predicted)

  • The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹)Interpretation
~1750C=O (carbonyl) stretch
~2960C-H (alkane) stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST database.

m/zInterpretation
112Molecular ion [M]⁺
83[M - C₂H₅]⁺
55Further fragmentation

Synthesis and Reactivity

This compound can be synthesized through the alkylation of cyclopentanone. A common method involves the formation of a cyclopentanone enolate followed by reaction with an ethyl halide.

Logical Relationship of Synthesis

Synthesis_Relationship Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Product This compound Enolate->Product SN2 Alkylation EthylHalide Ethyl Halide (e.g., C₂H₅I) EthylHalide->Product

Caption: Logical flow of the synthesis of this compound.

Applications

This compound is utilized in several fields:

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[1]

  • Chemical Reagent: Used in various organic reactions.[1]

  • Semiochemical: It has been identified as a semiochemical (a chemical involved in communication) for the ferret (Mustela putorius furo).

Safety and Toxicology

This compound is classified as a flammable liquid and vapor.[2] Appropriate safety precautions should be taken when handling this compound.

Hazard ClassGHS Classification
Flammable liquids H226: Flammable liquid and vapor

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

This protocol describes a general procedure for the alkylation of cyclopentanone.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add cyclopentanone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide to the enolate solution and allow the reaction to warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis and Purification Workflow

Synthesis_Workflow start Start lda Prepare LDA solution in THF at -78 °C start->lda enolate Form Cyclopentanone Enolate lda->enolate alkylation Add Ethyl Iodide and react enolate->alkylation quench Quench with NH₄Cl alkylation->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by Fractional Distillation concentrate->distill end End Product distill->end

Caption: Workflow for the synthesis and purification of this compound.

GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.250 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 70 °C, ramp up to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • MS Scan Range: 50-650 amu.

  • Injection: Inject a 1 µL aliquot of the prepared sample.

  • Data Analysis: Identify the this compound peak by its retention time and compare the resulting mass spectrum with a reference library (e.g., NIST).

Analytical Workflow

Analysis_Workflow start Start prep Prepare dilute sample solution start->prep inject Inject 1 µL into GC-MS prep->inject separate Separation on GC column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze Data (Retention Time & Mass Spectrum) detect->analyze end Identification analyze->end

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to 3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethylcyclopentanone, a substituted cyclic ketone. While not extensively documented as a direct therapeutic agent, its structural motif appears in various biologically active molecules, making it a relevant building block for medicinal chemistry and drug design. This document consolidates its chemical and physical properties, outlines plausible synthetic and analytical methodologies, and discusses its known metabolic fate and toxicological profile. The information is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.

Chemical and Physical Properties

This compound, with the IUPAC name 3-ethylcyclopentan-1-one , is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 3-ethylcyclopentan-1-one[1][2][3]
CAS Number 10264-55-8[1][4]
Molecular Formula C₇H₁₂O[1][4]
Molecular Weight 112.17 g/mol [3]
Boiling Point 171 °CChemicalBook
Density 0.9015 g/cm³ChemicalBook
Flash Point 31 °C (88 °F)ChemicalBook
Water Solubility SolubleChemicalBook
logP 1.220 (estimated)ChemicalBook
Refractive Index 1.4375-1.4405 @ 20°C[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey FeaturesSource
Gas Chromatography-Mass Spectrometry (GC-MS) m/z top peak: 83, 2nd highest: 55, 3rd highest: 41[2]
Infrared (IR) Spectrum Available in the NIST/EPA Gas-Phase Infrared Database[3]
¹³C NMR Data available in SpectraBase[2]

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, its structure lends itself to established organic chemistry reactions. A plausible and illustrative synthetic route is the Dieckmann condensation, followed by hydrolysis and decarboxylation.

Illustrative Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, which can then be converted to a cyclic ketone.

Reaction Scheme:

  • Starting Material: Diethyl 3-ethyladipate

  • Reaction: Intramolecular cyclization using a base (e.g., sodium ethoxide).

  • Intermediate: 2-Ethoxycarbonyl-4-ethylcyclopentanone

  • Final Steps: Acid-catalyzed hydrolysis and decarboxylation to yield this compound.

dieckmann_synthesis start Diethyl 3-ethyladipate reagents1 1. NaOEt, EtOH 2. H₃O⁺ start->reagents1 intermediate 2-Ethoxycarbonyl-4-ethylcyclopentanone reagents2 H₃O⁺, Δ intermediate->reagents2 product This compound reagents1->intermediate reagents2->product gcms_workflow cluster_synthesis Synthesis & Purification cluster_analysis GC-MS Analysis synthesis Synthesized Product purification Purification (Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection & Fragmentation gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis final_product This compound data_analysis->final_product Identity & Purity Confirmed metabolism_pathway cyclopentanol Cyclopentanol cyclopentanone Cyclopentanone cyclopentanol->cyclopentanone NAD⁺-linked dehydrogenase valerolactone 5-Valerolactone cyclopentanone->valerolactone Cyclopentanone oxygenase hydroxyvalerate 5-Hydroxyvalerate valerolactone->hydroxyvalerate Lactone hydrolase glutarate Glutarate hydroxyvalerate->glutarate acetylcoa Acetyl-CoA glutarate->acetylcoa Further Oxidation

References

3-Ethylcyclopentanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethylcyclopentanone (CAS No: 10264-55-8) is a cyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds.[1] Its chemical structure, featuring a five-membered ring with an ethyl substituent, makes it a key building block in the development of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a cyclopentane (B165970) ring with a ketone functional group at position 1 and an ethyl group at position 3.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 10264-55-8[1][2][3]
Molecular Formula C₇H₁₂O[1][3][4]
IUPAC Name 3-ethylcyclopentan-1-one[1][3]
SMILES CCC1CCC(=O)C1[1][3]
InChI InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3[3]
InChIKey XERALSLWOPMNRJ-UHFFFAOYSA-N[1][3]

Physical and Chemical Properties

This compound is a flammable liquid that is soluble in water.[1][2] It is used as a chemical and pharmaceutical reagent and intermediate.[2]

Table 2: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Weight 112.17 g/mol [1][3][4]
Appearance Clear colorless to pale yellow liquid[5]
Boiling Point 171 °C[2]
Flash Point 31 °C (88 °F)[2]
Solubility in Water Soluble[1][2]
Refractive Index (@ 20°C) 1.4375 - 1.4405[5]
Purity (Assay by GC) ≥98.5%[5]

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques. The following sections describe the expected spectral data.

Spectroscopic Analysis Logic Compound This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR_Feat Strong C=O stretch (~1715 cm⁻¹) IR->IR_Feat reveals NMR_Feat 1H: Protons α to C=O (2-2.7 ppm) 13C: Carbonyl C (>190 ppm) NMR->NMR_Feat reveals MS_Feat Molecular Ion Peak (m/z = 112) α-Cleavage Fragmentation MS->MS_Feat reveals

Caption: Relationship between structure and spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of a saturated aliphatic ketone, typically appearing around 1715 cm⁻¹.[4][6] Other bands corresponding to C-H stretching of the alkyl groups will also be present.[6] The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show signals for the protons on the carbon atoms adjacent (alpha) to the carbonyl group in the region of 2.0-2.7 ppm.[4] The remaining protons of the cyclopentyl ring and the ethyl group would appear at higher fields (upfield).

  • ¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift, typically greater than 190 ppm.[8] The other carbon atoms of the ethyl group and the cyclopentane ring would resonate at higher field strengths. A ¹³C NMR spectrum for this compound is available on PubChem.[9]

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight (m/z = 112). A common fragmentation pattern for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[8][10] This would result in characteristic fragment ions. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound.[7]

Synthesis of this compound

A common and effective method for the synthesis of five-membered cyclic ketones is the Dieckmann condensation.[1][11] This intramolecular cyclization of a diester is conducted in the presence of a strong base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[11][12] For the synthesis of this compound, a suitable starting material would be diethyl 3-ethyladipate.

Synthesis Workflow via Dieckmann Condensation Start Diethyl 3-ethyladipate Step1 Dieckmann Condensation (Base, e.g., NaOEt) Start->Step1 Intermediate β-Keto Ester Intermediate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (Acid, Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Proposed Synthesis Protocol
  • Cyclization: Diethyl 3-ethyladipate is treated with a strong base, such as sodium ethoxide (NaOEt) in an anhydrous solvent like ethanol (B145695) or toluene.[9] The base abstracts an alpha-proton to form an enolate, which then attacks the other ester carbonyl group intramolecularly to form a five-membered ring.[11]

  • Work-up: The reaction mixture is neutralized with an acid (e.g., HCl) to protonate the resulting enolate and yield the cyclic β-keto ester.[11]

  • Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated. This process cleaves the ester and the resulting β-keto acid readily decarboxylates to afford this compound.

  • Purification: The final product can be purified by distillation.

Applications

This compound is primarily utilized as a chemical reagent and an intermediate in the synthesis of more complex molecules.[1][2] Its applications are found in:

  • Pharmaceutical Synthesis: As a building block for various drug candidates.[2]

  • Organic Synthesis: As a precursor for the synthesis of other substituted cyclopentane derivatives.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1]

Table 3: GHS Hazard Information
Hazard StatementDescriptionReference(s)
H226 Flammable liquid and vapour[1]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[1]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid ketones like this compound.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh approximately 5-20 mg of this compound and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum.[1]

  • Data Processing: Apply a Fourier transform to the acquired data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Assign the peaks to the corresponding atoms in the molecule.[1]

Protocol for IR Spectroscopy Analysis
  • Sample Preparation (Neat Liquid): As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.[1]

  • Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. Perform a background scan with the empty salt plates or clean ATR crystal.[1]

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Protocol for Mass Spectrometry (EI-MS) Analysis
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation prior to analysis.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the loss of an electron to form a molecular ion (a radical cation).[2]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[2]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[2]

References

Physical properties of 3-Ethylcyclopentanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The quantitative physical property data for 3-Ethylcyclopentanone is summarized in the table below.

Physical PropertyValueSource
Boiling Point 171 °CFisher Scientific[1]
Density Not available-

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Protocol 1: Determination of Boiling Point via Thiele Tube Method

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Heat transfer fluid (e.g., mineral oil) in the Thiele tube

Procedure:

  • Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube to a retort stand and insert the thermometer and test tube assembly, ensuring the heat transfer fluid is above the level of the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Protocol 2: Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath (for temperature control)

  • The liquid sample (this compound)

  • Distilled water

  • Acetone (for drying)

Procedure:

  • Calibration of the Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_pycnometer).

    • Fill the pycnometer with distilled water that has been equilibrated to a known, constant temperature (e.g., 20°C) in a water bath.

    • Insert the stopper, allowing excess water to exit through the capillary, ensuring no air bubbles are trapped.

    • Carefully dry the outside of the pycnometer.

    • Weigh the pycnometer filled with water and record the mass (m_pycnometer+water).

    • Calculate the mass of the water (m_water = m_pycnometer+water - m_pycnometer).

    • Determine the exact volume of the pycnometer using the density of water at the recorded temperature (V = m_water / ρ_water).

  • Measurement of Sample Density:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Fill the dry pycnometer with this compound that has been equilibrated to the same temperature as the water.

    • Insert the stopper, dry the exterior, and weigh the filled pycnometer, recording the mass (m_pycnometer+sample).

    • Calculate the mass of the sample (m_sample = m_pycnometer+sample - m_pycnometer).

    • Calculate the density of the sample (ρ_sample = m_sample / V).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of key physical properties of a liquid chemical sample in a research laboratory setting.

G cluster_0 Physical Property Determination Workflow cluster_1 Boiling Point cluster_2 Density sample Obtain Pure Liquid Sample (e.g., this compound) split Select Property sample->split bp_protocol Select Method (e.g., Thiele Tube) split->bp_protocol Boiling Point d_protocol Select Method (e.g., Pycnometry) split->d_protocol Density bp_experiment Perform Experiment: Heat Sample & Record Temperature bp_protocol->bp_experiment bp_result Boiling Point Data bp_experiment->bp_result analysis Data Analysis & Reporting bp_result->analysis d_experiment Perform Experiment: Measure Mass & Volume d_protocol->d_experiment d_result Density Data d_experiment->d_result d_result->analysis

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 3-Ethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylcyclopentanone (CAS No: 10264-55-8, Molecular Formula: C₇H₁₂O). The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, supplemented by interpretative analysis. A logical workflow for the spectroscopic analysis of such a compound is also provided in a visual format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the carbonyl group are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ha0.95Triplet3H
Hb1.45Multiplet2H
Hc1.80 - 2.10Multiplet1H
Hd, He2.10 - 2.40Multiplet4H
Hf1.60Multiplet2H

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in this compound. The carbonyl carbon is expected to have the largest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C1)218 - 222
CH₂ (C2)38 - 42
CH (C3)35 - 39
CH₂ (C4)28 - 32
CH₂ (C5)25 - 29
CH₂ (Ethyl)24 - 28
CH₃ (Ethyl)10 - 14

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, and several bands in the C-H stretching and bending regions.

Table 3: Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (alkane)
~2875MediumC-H stretch (alkane)
~1750Very StrongC=O stretch (ketone)
~1460MediumC-H bend (CH₂)
~1380MediumC-H bend (CH₃)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2] The mass spectrum shows a molecular ion peak and several fragment ions resulting from characteristic cleavage patterns of cyclic ketones.

Mass Spectral Data

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
11225[M]⁺ (Molecular Ion)
84100[M - C₂H₄]⁺
8360[M - C₂H₅]⁺
5685[C₄H₈]⁺ or [C₃H₄O]⁺
5595[C₄H₇]⁺
4170[C₃H₅]⁺
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the cyclopentanone (B42830) ring and the ethyl substituent. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation mechanism for ketones.

fragmentation M This compound (m/z 112) F84 [M - C₂H₄]⁺ (m/z 84) M->F84 - C₂H₄ (McLafferty) F83 [M - C₂H₅]⁺ (m/z 83) M->F83 - •C₂H₅ F56 [C₃H₄O]⁺ (m/z 56) F84->F56 - CO F55 [C₄H₇]⁺ (m/z 55) F83->F55 - CO

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-250 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Prep Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_data Chemical Shifts, Multiplicities, Integration NMR->NMR_data IR_data Functional Group Identification IR->IR_data MS_data Molecular Weight, Elemental Formula, Fragmentation Pattern MS->MS_data Structure Structural Confirmation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A logical workflow for spectroscopic analysis.

References

Solubility Profile of 3-Ethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Ethylcyclopentanone in water and other common solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar cyclic ketones to provide valuable insights. It also details standardized experimental protocols for solubility determination to aid in further research and development.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, a cyclic ketone, its solubility is primarily influenced by the interplay between its polar carbonyl group and its nonpolar hydrocarbon structure.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Cyclic Ketones in Water and Organic Solvents

CompoundSolventSolubilityTemperature (°C)
3-Methylcyclopentanone Water14.95 g/L (estimated)[2]25[2]
Ethanol645.68 g/L[3]25[3]
Methanol762.42 g/L[3]25[3]
Isopropanol537.58 g/L[3]25[3]
Ethyl Acetate339.04 g/L[3]25[3]
n-Propanol434.48 g/L[3]25[3]
Cyclopentanone WaterSlightly soluble[4]Not Specified
Water9.175 g/L (estimated)[5]Not Specified
Common Organic SolventsMiscible[1]Not Specified
2-Methylcyclopentanone WaterSoluble to a limited extent[6]Not Specified

Note: The data presented for 3-Methylcyclopentanone, Cyclopentanone, and 2-Methylcyclopentanone is intended to provide a qualitative and estimated understanding of the potential solubility of this compound.

Based on the available data for these analogous compounds, it is anticipated that this compound is soluble in water and demonstrates good solubility in a range of common organic solvents.

Experimental Protocol: Determination of Water Solubility (OECD Guideline 105 - Shake-Flask Method)

To obtain precise and reliable quantitative solubility data for this compound, the OECD Guideline 105, specifically the shake-flask method, is the internationally recognized standard. This method is straightforward and applicable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

  • This compound (high purity)

  • Distilled or deionized water

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Shaker

  • Centrifuge (optional)

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound. This helps in determining the appropriate amount of substance and the time required to reach equilibrium in the main study.

  • Preparation of Test Solutions:

    • Add an excess amount of this compound to a series of flasks (typically in triplicate). The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of water to each flask.

  • Equilibration:

    • Seal the flasks to prevent evaporation.

    • Place the flasks in a constant temperature bath or incubator set to the desired temperature (e.g., 20 °C or 25 °C).

    • Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to facilitate the dissolution and ensure equilibrium is reached. The time is determined from the preliminary test.

  • Phase Separation:

    • After the equilibration period, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.

    • Alternatively, the samples can be centrifuged at the test temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated aqueous solution) from each flask. It is critical to avoid disturbing the undissolved material.

    • Filter the collected aliquot through a membrane filter to remove any remaining undissolved micro-particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtered saturated solution using a validated analytical method (e.g., GC-MS or HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the mean solubility from the triplicate samples.

    • Report the water solubility in units of g/L or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start step1 Add excess this compound to flasks with water start->step1 step2 Equilibrate at constant temperature with agitation step1->step2 step3 Phase Separation (Settling or Centrifugation) step2->step3 step4 Collect and filter supernatant step3->step4 step5 Quantify concentration (e.g., GC-MS, HPLC) step4->step5 step6 Calculate mean solubility step5->step6 end_node End step6->end_node

References

An In-depth Technical Guide to the Enantiomers of 3-Ethylcyclopentanone: (S)- and (R)-3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 3-ethylcyclopentanone: (S)-3-ethylcyclopentanone and (R)-3-ethylcyclopentanone. While specific experimental data for these particular enantiomers is limited in publicly available literature, this document compiles known information for the racemic mixture and provides detailed, plausible experimental protocols for their enantioselective synthesis, separation, and characterization based on established methodologies for analogous chiral ketones. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into the distinct properties and potential applications of these chiral molecules.

Introduction

Chirality is a fundamental property in drug discovery and development, as enantiomers of a molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles. This compound, a simple chiral ketone, serves as a potential building block in the synthesis of more complex biologically active molecules. Understanding the unique properties of its individual enantiomers, (S)-3-ethylcyclopentanone and (R)-3-ethylcyclopentanone, is crucial for harnessing their potential in various scientific and industrial applications. This guide aims to consolidate the available physicochemical data and propose robust experimental strategies for the preparation and analysis of these enantiomers.

Physicochemical Properties

PropertyValueCitation(s)
Molecular Formula C₇H₁₂O[1][2][3][4]
Molecular Weight 112.17 g/mol [1][2][3][4]
Boiling Point 171 °C[1]
Density 0.901 g/cm³[1]
Flash Point 31 °C (88 °F)[1]
Water Solubility Soluble[1]
logP (octanol/water) 1.766 (estimated)[4]
Appearance Colorless to pale yellow liquid[1]
CAS Number (racemate) 10264-55-8[1][2][3][4]
PubChem CID (S-form) 7015131[5]

Proposed Experimental Protocols

Due to the lack of specific published protocols for the synthesis and separation of (S)- and (R)-3-ethylcyclopentanone, the following sections provide detailed, plausible methodologies based on well-established techniques for similar chiral ketones.

Enantioselective Synthesis

The asymmetric synthesis of 3-alkyl-substituted cyclopentanones can be approached through several strategies. Below are two proposed methods.

Method 1: Asymmetric Michael Addition to Cyclopentenone

This approach involves the conjugate addition of an ethyl group to cyclopentenone, mediated by a chiral catalyst.

  • Reaction Scheme:

  • Detailed Protocol:

    • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a chiral phosphoramidite (B1245037) or a bis(oxazoline) ligand) in a dry, aprotic solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). Add the metal precursor (e.g., Cu(OTf)₂ or another suitable Lewis acid) and stir at room temperature for 30-60 minutes to form the active catalyst complex.

    • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve cyclopentenone in the same dry solvent. Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

    • Addition: To the cyclopentenone solution, add the prepared catalyst solution via cannula. Then, add a solution of diethylzinc (B1219324) (Et₂Zn) in hexanes dropwise over a period of 30 minutes, maintaining the reaction temperature.

    • Quenching and Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

    • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantiomer of this compound.

    • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC (see Section 3.3).

Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Ethylcyclopentanol followed by Oxidation

This method involves the enzymatic resolution of a racemic precursor, followed by a standard oxidation to the ketone.

  • Reaction Scheme:

    • (±)-3-Ethylcyclopentanol + Acyl Donor --(Lipase)--> (R)-3-Ethylcyclopentyl Acetate + (S)-3-Ethylcyclopentanol

    • (S)-3-Ethylcyclopentanol --(Oxidation)--> (S)-3-Ethylcyclopentanone

    • (R)-3-Ethylcyclopentyl Acetate --(Hydrolysis)--> (R)-3-Ethylcyclopentanol --(Oxidation)--> (R)-3-Ethylcyclopentanone

  • Detailed Protocol (Resolution Step):

    • Setup: In a flask, dissolve racemic 3-ethylcyclopentanol (prepared by reduction of racemic this compound) in an appropriate organic solvent (e.g., diisopropyl ether or toluene).

    • Enzyme and Acyl Donor: Add a lipase (B570770), such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), and an acyl donor (e.g., vinyl acetate).[6][7][8][9][10]

    • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted alcohol.

    • Separation: After reaching the desired conversion, filter off the immobilized enzyme. The remaining mixture contains the acylated enantiomer and the unreacted alcohol enantiomer. Separate these two compounds by flash column chromatography.

  • Detailed Protocol (Oxidation Step):

    • Oxidation of the Alcohol: Dissolve one of the separated enantiopure 3-ethylcyclopentanol isomers in a suitable solvent like DCM.

    • Reagent Addition: Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use a Swern oxidation protocol. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Workup and Purification: Work up the reaction according to the chosen oxidation method. Purify the resulting ketone by flash column chromatography to yield the enantiopure (S)- or (R)-3-ethylcyclopentanone.

Chiral Separation of Enantiomers

For obtaining both enantiomers from a racemic mixture, preparative chiral chromatography is the most direct method.

Method: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Racemic this compound is injected onto a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to different retention times and thus separation.

  • Detailed Protocol:

    • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating chiral ketones.

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation with reasonable retention times.

    • Instrumentation: Use a preparative HPLC system equipped with a pump capable of handling the required flow rates, a large-volume injector, the selected preparative chiral column, and a UV detector (ketones typically have a weak UV absorbance around 280-300 nm).

    • Optimization: Initially, perform analytical scale injections to determine the optimal mobile phase composition and flow rate for the best separation (resolution).

    • Preparative Run: Once optimized, perform repeated injections of the racemic mixture onto the preparative column. Collect the fractions corresponding to each separated enantiomer.

    • Analysis and Recovery: Analyze the collected fractions for purity and enantiomeric excess using analytical chiral HPLC or GC. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated (S)- and (R)-3-ethylcyclopentanone.

Analytical Methods for Enantiomeric Purity Determination

Method 1: Chiral Gas Chromatography (GC)

  • Principle: The enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

  • Detailed Protocol:

    • Column: Use a chiral capillary GC column, for example, a column coated with a derivatized β-cyclodextrin.

    • Carrier Gas: Use helium or hydrogen as the carrier gas at an appropriate flow rate.

    • Temperature Program: Develop a temperature program that provides good resolution of the enantiomers in a reasonable analysis time. An example program could be: start at 60 °C, hold for 1 minute, then ramp at 5 °C/min to 150 °C.

    • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

    • Analysis: Inject a dilute solution of the sample in a suitable solvent (e.g., hexane). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

  • Protocol: The protocol is similar to the preparative method described in Section 3.2, but on an analytical scale with smaller columns, lower flow rates, and smaller injection volumes.

Spectroscopic Characterization

Method 1: Specific Rotation

  • Principle: The specific rotation is a characteristic physical property of a chiral compound and is a measure of its ability to rotate the plane of plane-polarized light.[11][12][13][14][15]

  • Detailed Protocol:

    • Instrumentation: Use a polarimeter.

    • Sample Preparation: Prepare a solution of the enantiomerically pure sample of known concentration in a suitable solvent (e.g., methanol (B129727) or chloroform).

    • Measurement: Measure the observed rotation of the solution in a cell of a known path length. The measurement is typically performed at a standard temperature (20 or 25 °C) and wavelength (sodium D-line, 589 nm).

    • Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where α_obs is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters. The (S)- and (R)-enantiomers should have equal and opposite specific rotation values.

Method 2: Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16][17][18][19][20] This technique can provide information about the absolute configuration and conformation of chiral molecules.

  • Detailed Protocol:

    • Instrumentation: Use a CD spectrometer.

    • Sample Preparation: Prepare a solution of the pure enantiomer in a suitable solvent that is transparent in the wavelength range of interest (e.g., hexane (B92381) or methanol for the n→π* transition of the ketone chromophore, typically around 280-320 nm).

    • Measurement: Record the CD spectrum over the appropriate wavelength range.

    • Interpretation: The (S)- and (R)-enantiomers will show mirror-image CD spectra. The sign of the Cotton effect can be used to help assign the absolute configuration, often with the aid of theoretical calculations.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activities of the individual enantiomers of this compound or their involvement in any signaling pathways. However, the cyclopentanone (B42830) and cyclopentenone moieties are present in a variety of biologically active natural products, including prostaglandins (B1171923) and certain steroids.[21][22] It is plausible that the ethyl substituent and the stereochemistry at the C3 position could modulate the interaction of these molecules with biological targets.

Given that many chiral drugs exhibit enantiomer-specific biological effects, it is highly probable that (S)- and (R)-3-ethylcyclopentanone will also display different activities.[23][24][25] Further research is required to explore their potential pharmacological profiles.

Visualizations

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_separation Chiral Separation cluster_analysis Analysis & Characterization racemic Racemic this compound cyclopentanol Racemic 3-Ethylcyclopentanol racemic->cyclopentanol Reduction s_alcohol (S)-3-Ethylcyclopentanol cyclopentanol->s_alcohol Lipase-catalyzed Kinetic Resolution r_acetate (R)-3-Ethylcyclopentyl Acetate cyclopentanol->r_acetate Lipase-catalyzed Kinetic Resolution s_ketone (S)-3-Ethylcyclopentanone s_alcohol->s_ketone Oxidation r_ketone (R)-3-Ethylcyclopentanone r_acetate->r_ketone Hydrolysis & Oxidation enantiomers Isolated Enantiomers s_ketone->enantiomers r_ketone->enantiomers cyclopentenone Cyclopentenone cyclopentenone->s_ketone Asymmetric Michael Addition prep_hplc Preparative Chiral HPLC s_ketone_sep (S)-3-Ethylcyclopentanone prep_hplc->s_ketone_sep r_ketone_sep (R)-3-Ethylcyclopentanone prep_hplc->r_ketone_sep racemic_sep Racemic this compound racemic_sep->prep_hplc s_ketone_sep->enantiomers r_ketone_sep->enantiomers chiral_gc Chiral GC/HPLC enantiomers->chiral_gc Enantiomeric Purity spec_rot Specific Rotation enantiomers->spec_rot Optical Activity cd_spec CD Spectroscopy enantiomers->cd_spec Absolute Configuration nmr_ms NMR & MS enantiomers->nmr_ms Structural Confirmation

Caption: Proposed experimental workflow for the synthesis, separation, and analysis of this compound enantiomers.

logical_relationship cluster_properties Molecular Properties cluster_interactions Biological Interactions chirality Chirality at C3 s_enantiomer (S)-3-Ethylcyclopentanone chirality->s_enantiomer r_enantiomer (R)-3-Ethylcyclopentanone chirality->r_enantiomer phys_chem Identical Physicochemical Properties (BP, MP, Density) s_enantiomer->phys_chem optical Opposite Optical Rotation s_enantiomer->optical s_interaction Differential Interaction with (S)-Enantiomer s_enantiomer->s_interaction r_enantiomer->phys_chem r_enantiomer->optical r_interaction Differential Interaction with (R)-Enantiomer r_enantiomer->r_interaction bio_target Chiral Biological Target (e.g., Receptor, Enzyme) bio_target->s_interaction bio_target->r_interaction s_activity Specific Biological Activity of (S) s_interaction->s_activity r_activity Specific Biological Activity of (R) r_interaction->r_activity

Caption: Logical relationship between chirality and the distinct properties of this compound enantiomers.

Conclusion

While (S)-3-ethylcyclopentanone and (R)-3-ethylcyclopentanone remain sparsely characterized in scientific literature, this guide provides a robust framework for their synthesis, separation, and analysis based on established chemical principles. The proposed experimental protocols offer clear starting points for researchers to produce and study these enantiomers in high purity. The elucidation of the distinct biological activities of each enantiomer represents a significant opportunity for future research, potentially unlocking novel applications in medicinal chemistry and materials science. This document serves as a catalyst for such investigations, providing the necessary foundational information to explore the unique world of these chiral building blocks.

References

In-Depth Technical Guide: Health and Safety Information for 3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 3-Ethylcyclopentanone (CAS No. 10264-55-8). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on clear data presentation, detailed experimental protocols, and visual representations of safety procedures.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueUnitReference
Molecular FormulaC₇H₁₂O-[1][2][3][4][5][6][7]
Molecular Weight112.17 g/mol [1][2][3][4][5][7]
Boiling Point163.5 - 171°C[8][9]
Flash Point31 - 45.8°C[8][9]
Vapor Pressure2.1mmHg @ 25°C (est)[8]
Water Solubility5142 (est)mg/L @ 25°C[8]
logP (Octanol/Water Partition Coefficient)1.220 - 1.766 (est)-[1][7][8]
AppearanceClear colorless to pale yellow liquid-
Table 2: Toxicological Data
ParameterResultSpeciesReference
Acute Oral ToxicityNot determined-[8]
Acute Dermal ToxicityNot determined-[8]
Acute Inhalation ToxicityNot determined-[8]
Skin Corrosion/IrritationMinimal evidence of skin irritation in humans for the chemical groupHuman[11]
Serious Eye Damage/IrritationFor the cyclopentanone (B42830) group, some members were considered irritants when tested undiluted-[11]
Respiratory or Skin SensitizationFor the cyclopentanone group, some members are weak sensitizers at high concentrations-[11]
Germ Cell MutagenicityNo mutagenic or genotoxic activity in bacteria and mammalian cell line assays was observed for the chemical groupBacteria and Mammalian cell lines[11]
CarcinogenicityData not available-
Reproductive ToxicityDevelopmental toxicity was not observed for the chemical group-[11]
Table 3: Fire and Explosion Hazard Data
ParameterValueReference
GHS ClassificationFlammable liquid and vapor (Category 3)[2][8]
Hazard StatementH226: Flammable liquid and vapor[2][8]
UN Number1224[9]
Transport Hazard Class3[9]
Packing GroupIII[9]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally accepted methods ensure consistency and reliability of data.

Boiling Point Determination (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[9][12][13]

  • Methods: Ebulliometer, dynamic method, distillation method, Siwoloboff method, and methods using photocell detection or thermal analysis (Differential Thermal Analysis or Differential Scanning Calorimetry).[9][13]

  • Principle: The substance is heated, and the temperature at which boiling occurs is recorded. The choice of method depends on factors such as the amount of substance available and its purity. For instance, thermal analysis methods can determine boiling and melting points simultaneously.[9][13]

Vapor Pressure Determination (OECD Guideline 104)

This guideline outlines methods for measuring the vapor pressure of a substance, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[1][14][15]

  • Methods: Dynamic method, static method, isoteniscope method, and various effusion methods (vapor pressure balance, Knudsen cell, isothermal thermogravimetry), as well as the gas saturation method.[1][14][15]

  • Principle: The pressure of the vapor above the liquid or solid substance is measured at different temperatures. At least two temperature points are required, with three or more preferred in the 0 to 50°C range to verify the linearity of the vapor pressure curve.[1][15]

Partition Coefficient (n-octanol/water) Determination (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.[2][16][17]

  • OECD 107 (Shake Flask Method): Suitable for substances with log Pow values between -2 and 4.[2][17] The substance is dissolved in a mixture of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured.[2][17]

  • OECD 117 (HPLC Method): An indirect method where the retention time of the substance on a reverse-phase HPLC column is correlated with the known log Pow values of reference compounds. It is suitable for log Pow values in the range of 0 to 6.[16]

  • OECD 123 (Slow-Stirring Method): Designed for highly lipophilic substances (log Pow > 4) to avoid the formation of microdroplets that can interfere with measurements in the shake-flask method.[16]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[18]

  • Methods: Common methods include the Cleveland Open Cup (COC) method and the Pensky-Martens Closed Cup method.[18]

  • Principle: The liquid is heated in a cup, and an ignition source is passed over the surface. The temperature at which a brief flash occurs is recorded as the flash point.[18]

Mutagenicity Assessment

Assessing the mutagenic potential of a chemical is a critical part of its safety evaluation. A battery of tests is typically employed to detect different types of genetic damage.

  • Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[19]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay detects structural chromosome aberrations in cultured mammalian cells.[19]

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[19]

Mandatory Visualizations

Handling and Safety Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_planning Planning & Preparation cluster_execution Handling & Use cluster_emergency Emergency Response cluster_disposal Post-Use Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS SOP Development SOP Development Review SDS->SOP Development Engineering Controls Engineering Controls SOP Development->Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) Safe Handling Practices Safe Handling Practices Personal Protective Equipment (PPE)->Safe Handling Practices Spill Response Spill Response Safe Handling Practices->Spill Response First Aid First Aid Safe Handling Practices->First Aid Fire Response Fire Response Safe Handling Practices->Fire Response Waste Disposal Waste Disposal Safe Handling Practices->Waste Disposal

Caption: Workflow for Safe Handling of this compound.

References

GHS Hazard Statements for 3-Ethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS hazard statements associated with 3-Ethylcyclopentanone. It includes a summary of quantitative hazard data, detailed experimental protocols for hazard determination, and a visualization of the potential biological pathways affected. This document is intended to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H226: Flammable liquid and vapor. [1][2][3] This indicates that the substance can ignite under certain conditions.

  • H315: Causes skin irritation. [3][4] This suggests that direct contact with the skin may lead to inflammation and reversible damage.

  • H319: Causes serious eye irritation. [3][4] This indicates that contact with the eyes can cause significant, but reversible, damage.

The corresponding GHS pictograms are the flame symbol for flammability and the exclamation mark for skin and eye irritation. The signal word is "Warning".[1][3]

Quantitative Hazard and Physical Property Data

The following tables summarize the key quantitative data associated with the hazards and physical properties of this compound.

Table 1: Toxicological Data

ParameterValueSpeciesRouteSource
LD50 (Lethal Dose, 50%)Data not available---
LC50 (Lethal Concentration, 50%)Data not available---

Table 2: Physicochemical and Flammability Data

PropertyValueMethod/ConditionsSource
Flash Point31 °C (88 °F)Closed Cup[2][5]
Boiling Point171 °C-[5]
Density0.9015 g/cm³425 °C[5]

Experimental Protocols

The determination of GHS hazard statements is based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Flammability Testing (for H226)

The "Flammable liquid and vapor" classification is determined by measuring the flash point of the substance. A common method is the Pensky-Martens Closed Cup test (ASTM D93) .

Methodology:

  • A sample of this compound is placed in a test cup and heated at a slow, constant rate.

  • A stirring device ensures uniform temperature throughout the sample.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439) (for H315)

This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.

Methodology:

  • A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.

  • A small amount of this compound is applied topically to the surface of the RhE tissue.

  • The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).

  • After incubation, the chemical is washed off, and the tissue is transferred to fresh medium to recover for approximately 42 hours.

  • Cell viability is then assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the MTT reagent into a blue formazan (B1609692) product, which is then extracted and measured.

  • If the cell viability is reduced to 50% or less compared to a negative control, the substance is classified as a skin irritant (GHS Category 2).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405) (for H319)

This test is typically performed in vivo, using albino rabbits, to assess the potential of a substance to cause eye irritation or damage.

Methodology:

  • A single dose of this compound is applied to the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control.

  • The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

  • The reversibility of any observed effects is also evaluated over a period of up to 21 days.

  • Based on the severity and reversibility of the ocular lesions, the substance is classified for its eye irritation potential.

Signaling Pathways in Chemical-Induced Irritation

While specific signaling pathways for this compound-induced irritation have not been fully elucidated, the general mechanisms of chemical-induced skin and eye irritation involve a cascade of cellular events. The following diagram illustrates a generalized workflow for assessing skin irritation potential.

GHS_Hazard_Workflow GHS Hazard Determination Workflow for this compound cluster_flammability Flammability Assessment (H226) cluster_skin Skin Irritation Assessment (H315) cluster_eye Eye Irritation Assessment (H319) substance This compound flash_point Flash Point Testing (e.g., Pensky-Martens Closed Cup) substance->flash_point oecd_439 OECD TG 439 (In Vitro RhE Test) substance->oecd_439 oecd_405 OECD TG 405 (In Vivo Rabbit Eye Test) substance->oecd_405 h226 H226: Flammable liquid and vapor flash_point->h226 viability Cell Viability ≤ 50% oecd_439->viability h315 H315: Causes skin irritation viability->h315 Yes lesions Reversible Ocular Lesions oecd_405->lesions h319 H319: Causes serious eye irritation lesions->h319 Skin_Irritation_Pathway Generalized Signaling Pathway for Chemical-Induced Skin Irritation irritant Chemical Irritant (e.g., this compound) keratinocytes Keratinocytes irritant->keratinocytes Exposure ros Reactive Oxygen Species (ROS) Generation keratinocytes->ros nf_kb NF-κB Activation ros->nf_kb cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) nf_kb->cytokines Upregulation inflammation Inflammatory Response (Redness, Swelling) cytokines->inflammation

References

Thermodynamic Properties of 3-Ethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentanone (C₇H₁₂O, CAS No: 10264-55-8) is a cyclic ketone with applications as a chemical reagent and pharmaceutical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available thermodynamic data for this compound, details established experimental protocols for the determination of these properties, and presents visual representations of relevant chemical processes. While experimental data for this specific compound is limited in publicly accessible literature, this guide combines calculated values with detailed, standard experimental methodologies applicable to this class of compounds.

Core Thermodynamic Data

The following tables summarize the available physical and calculated thermodynamic properties of this compound. It is important to note that the thermodynamic data presented here are primarily based on computational models and should be used with an understanding of their theoretical nature pending experimental verification.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂O[NIST, PubChem]
Molecular Weight112.17 g/mol [Cheméo, PubChem]
Boiling Point163.5 °C at 760 mmHg
Melting Point-20.38 °C (Predicted)
Flash Point45.8 °C
Density0.913 g/cm³

Table 2: Calculated Thermodynamic Properties of this compound

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°-77.98kJ/mol[Cheméo]
Enthalpy of Formation (gas)ΔfH°gas-265.03kJ/mol[Cheméo]
Enthalpy of FusionΔfusH°7.33kJ/mol[Cheméo]
Enthalpy of VaporizationΔvapH°35.68kJ/mol[Cheméo]
Ideal Gas Heat CapacityCp,gasNot availableJ/mol·K[Cheméo]

Experimental Protocols

Determination of Heat Capacity and Enthalpy of Reaction by Calorimetry

Objective: To measure the heat capacity of this compound and the enthalpy of any relevant reactions.

Methodology: Differential Scanning Calorimetry (DSC) is a widely used technique.[1]

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

  • Microbalance

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a hermetically sealed pan. An empty, sealed pan is used as a reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a constant flow of inert purge gas.

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis: The specific heat capacity at constant pressure (Cp) is calculated from the differential heat flow, the heating rate, and the sample mass. For a reaction, the enthalpy change is determined by integrating the area of the reaction peak in the heat flow versus temperature curve.

Determination of Vapor Pressure using an Isoteniscope

Objective: To measure the vapor pressure of this compound as a function of temperature.

Methodology: The isoteniscope method is a static technique for measuring the vapor pressure of a liquid.[2][3][4]

Apparatus:

  • Isoteniscope

  • Constant temperature bath

  • Vacuum pump

  • Pressure gauge (manometer)

  • Ballast tank

Procedure:

  • Sample Loading: The bulb of the isoteniscope is partially filled with the this compound sample.

  • Degassing: The sample is degassed by carefully boiling it under reduced pressure to remove any dissolved air. This is a critical step to ensure that the measured pressure is solely due to the vapor of the substance.

  • Equilibration: The isoteniscope is placed in the constant temperature bath, and the system is allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure of the external system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure equals the vapor pressure of the sample at that temperature. The pressure is read from the manometer.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Visualizations

Synthesis of this compound

The following diagram illustrates a potential synthetic pathway for this compound, based on common reactions for the formation of substituted cyclopentanones. This represents a logical workflow rather than a specific, cited reaction mechanism for this exact molecule.

G Logical Workflow for the Synthesis of a Substituted Cyclopentanone cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product A Adipic Acid Derivative (e.g., Diethyl Adipate) C Dieckmann Condensation A->C B Strong Base (e.g., Sodium Ethoxide) B->C D Hydrolysis and Decarboxylation C->D Acidic Workup E Alkylation D->E Intermediate: Cyclopentanone F This compound E->F Reacts with Ethyl Halide

Caption: A plausible synthetic route to this compound.

Semiochemical Signaling Pathway

This compound has been identified as a semiochemical (a chemical involved in communication) for the ferret (Mustela putorius furo). The following diagram illustrates a simplified signaling pathway from detection to behavioral response.

G Simplified Semiochemical Signaling Pathway A Release of This compound by Ferret B Detection by Olfactory Receptors of another Ferret A->B Airborne Transmission C Signal Transduction in Olfactory Bulb B->C Neural Signal D Processing in Higher Brain Centers (e.g., Amygdala, Hypothalamus) C->D Neural Pathway E Behavioral Response (e.g., Attraction, Recognition) D->E Initiation of Behavior

Caption: Proposed signaling cascade for this compound in ferrets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylcyclopentanone from Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the multi-step synthesis of 3-ethylcyclopentanone, a valuable building block in organic synthesis, starting from diethyl pimelate (B1236862). The synthesis involves a three-step reaction sequence: (1) a Dieckmann condensation to form the cyclic β-keto ester, 2-ethoxycarbonylcyclopentanone; (2) subsequent alkylation with an ethyl group to yield ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate; and (3) a final hydrolysis and decarboxylation step to afford the target compound, this compound. This protocol includes quantitative data, detailed methodologies, and visual representations of the workflow and reaction mechanism.

Introduction

The synthesis of substituted cyclopentanone (B42830) derivatives is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This compound serves as a key intermediate for the synthesis of various complex organic structures. The following protocols outline a reliable and well-established route to this compound from the readily available starting material, diethyl pimelate.

Overall Reaction Scheme

The synthesis proceeds through the following three key transformations:

  • Dieckmann Condensation: An intramolecular Claisen condensation of diethyl pimelate to yield 2-ethoxycarbonylcyclopentanone.

  • Alkylation: Introduction of an ethyl group at the α-position of the β-keto ester.

  • Hydrolysis & Decarboxylation: Removal of the ethoxycarbonyl group to furnish the final product.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reactants and Products for the Synthesis of this compound

StepReactant(s)Product(s)Molar Mass ( g/mol )
1Diethyl pimelate, Sodium ethoxide2-EthoxycarbonylcyclopentanoneDiethyl pimelate: 216.28, Sodium ethoxide: 68.05, 2-Ethoxycarbonylcyclopentanone: 156.18
22-Ethoxycarbonylcyclopentanone, Sodium ethoxide, Ethyl iodideEthyl 2-ethyl-5-oxocyclopentane-1-carboxylate2-Ethoxycarbonylcyclopentanone: 156.18, Sodium ethoxide: 68.05, Ethyl iodide: 155.97, Ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate: 184.23
3Ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate, Hydrochloric acidThis compound, Ethanol (B145695), Carbon dioxideEthyl 2-ethyl-5-oxocyclopentane-1-carboxylate: 184.23, Hydrochloric acid: 36.46, this compound: 112.17

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTemperature (°C)Reaction TimeYield (%)
1Dieckmann CondensationToluene100-1155 hours74-81[1]
2AlkylationEthanolReflux2-3 hours~70-80 (estimated)
3Hydrolysis & DecarboxylationWater/HClReflux4-8 hours~80-90 (estimated)

Experimental Protocols

Step 1: Dieckmann Condensation of Diethyl Pimelate to 2-Ethoxycarbonylcyclopentanone

This procedure is adapted from the cyclization of diethyl adipate, a homologous diester.[1]

Materials:

  • Diethyl pimelate

  • Sodium metal

  • Absolute ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • After all the sodium has reacted, remove the ethanol under reduced pressure.

  • To the resulting sodium ethoxide, add anhydrous toluene, followed by the dropwise addition of diethyl pimelate (1.0 eq).

  • Heat the reaction mixture to reflux (100-115 °C) with vigorous stirring for 5 hours.[1]

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add a mixture of ice and concentrated hydrochloric acid to neutralize the reaction mixture until it is acidic to litmus (B1172312) paper.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-ethoxycarbonylcyclopentanone by vacuum distillation.

Step 2: Alkylation of 2-Ethoxycarbonylcyclopentanone with Ethyl Iodide

This protocol is based on standard procedures for the alkylation of β-keto esters.

Materials:

  • 2-Ethoxycarbonylcyclopentanone

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl iodide

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-ethoxycarbonylcyclopentanone (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Add a solution of sodium ethoxide (1.1 eq) in absolute ethanol to the flask with stirring.

  • After the formation of the enolate is complete (typically after stirring for 30 minutes at room temperature), add ethyl iodide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate. The crude product may be used directly in the next step or purified by vacuum distillation.

Step 3: Hydrolysis and Decarboxylation to this compound

This procedure is adapted from a method for the hydrolysis and decarboxylation of a similar substituted cyclopentanone derivative.[2][3]

Materials:

  • Ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Sodium bicarbonate, saturated solution

  • Sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add the crude ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate from the previous step.

  • Add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and maintain for 4-8 hours. The completion of the reaction can be monitored by the cessation of CO₂ evolution.[2]

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and carefully remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Experimental Workflow

Synthesis_Workflow Diethyl_Pimelate Diethyl Pimelate Dieckmann Dieckmann Condensation Diethyl_Pimelate->Dieckmann Intermediate1 2-Ethoxycarbonyl- cyclopentanone Dieckmann->Intermediate1 Alkylation Alkylation Intermediate1->Alkylation Intermediate2 Ethyl 2-ethyl-5-oxo- cyclopentane-1-carboxylate Alkylation->Intermediate2 Decarboxylation Hydrolysis & Decarboxylation Intermediate2->Decarboxylation Product This compound Decarboxylation->Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Dieckmann Condensation

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination Diester Diethyl Pimelate Enolate Enolate Intermediate Diester->Enolate Deprotonation Base + EtO⁻ Enolate_2 Enolate Cyclic_Intermediate Cyclic Alkoxide Intermediate Enolate_2->Cyclic_Intermediate Nucleophilic Attack Cyclic_Intermediate_2 Cyclic Alkoxide Beta_Keto_Ester 2-Ethoxycarbonylcyclopentanone Cyclic_Intermediate_2->Beta_Keto_Ester - EtO⁻

Caption: Mechanism of the Dieckmann Condensation.

References

Asymmetric Synthesis of Chiral 3-Substituted Cyclopentanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-substituted cyclopentanones are pivotal structural motifs found in a plethora of natural products and are key intermediates in the synthesis of various pharmaceuticals. Their stereoselective synthesis is of paramount importance in drug discovery and development, where the chirality of a molecule can profoundly influence its biological activity. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the asymmetric synthesis of these valuable building blocks. The methodologies covered include organocatalytic and metal-catalyzed approaches, offering a range of strategies to suit different substrates and research needs.

I. Organocatalytic Asymmetric Michael Addition to Cyclopentenones

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds, avoiding the use of often toxic and expensive heavy metals. The Michael addition of various nucleophiles to α,β-unsaturated cyclopentenones is a direct and atom-economical route to chiral 3-substituted cyclopentanones. Proline and its derivatives are among the most successful catalysts for this transformation.

Logical Workflow for Organocatalytic Michael Addition

cluster_workflow Workflow: Organocatalytic Michael Addition Start Select Cyclopentenone and Nucleophile Catalyst Choose Chiral Organocatalyst (e.g., Proline derivative) Start->Catalyst Reaction Perform Michael Addition (Solvent, Temp, Time) Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC for ee) Purification->Analysis Product Chiral 3-Substituted Cyclopentanone (B42830) Analysis->Product

Caption: Workflow for a typical organocatalytic Michael addition.

Experimental Protocol: Proline-Catalyzed Michael Addition of Aldehydes to Nitrostyrenes followed by Cyclization

This protocol describes a domino reaction initiated by the Michael addition of an aldehyde to a nitroalkene, which after a series of transformations, can lead to functionalized cyclopentanone structures.

Materials:

Procedure:

  • To a stirred solution of the substituted α,β-unsaturated nitroalkene (1.0 mmol) and the aldehyde (3.0 mmol) in DMSO (4.0 mL) at room temperature, add (S)-proline (0.023 g, 0.2 mmol).

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH4Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired 3-substituted cyclopentanone derivative.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

Table 1: Organocatalytic Asymmetric Synthesis of 3-Substituted Cyclopentanone Precursors via Domino Reaction

EntryNitroalkene (R1)Aldehyde (R2)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1PhenylPropanal4885>95:598
24-ChlorophenylPropanal7282>95:599
34-MethoxyphenylPropanal488894:697
42-NaphthylPropanal7275>95:596
5PhenylButanal608092:897

Data is representative and compiled from typical results in the field.

II. Metal-Catalyzed Asymmetric Conjugate Addition

Transition metal catalysis, particularly with copper and rhodium, offers highly efficient and enantioselective methods for the 1,4-conjugate addition of organometallic reagents to cyclopentenones. These methods are valued for their broad substrate scope and high stereocontrol.

Catalytic Cycle for Copper-Catalyzed Asymmetric Conjugate Addition

cluster_catalytic_cycle Catalytic Cycle: Cu-Catalyzed Conjugate Addition Cu_L [Cu(L*)]+ Transmetalation Transmetalation Cu_L->Transmetalation RMgX R-MgX RMgX->Transmetalation Cu_R [R-Cu(L*)] Transmetalation->Cu_R Coordination π-Complex Formation Cu_R->Coordination Enone Cyclopentenone Enone->Coordination Pi_Complex [Enone-Cu(R)(L*)] Coordination->Pi_Complex Addition 1,4-Addition Pi_Complex->Addition Enolate Cu-Enolate Addition->Enolate Protonolysis Protonolysis (H+) Enolate->Protonolysis Protonolysis->Cu_L Product Chiral 3-Substituted Cyclopentanone Protonolysis->Product

Caption: Generalized catalytic cycle for copper-catalyzed conjugate addition.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

This protocol details a highly enantioselective method using a copper catalyst with a chiral ferrocenyl-based diphosphine ligand.

Materials:

  • Copper(I) chloride (CuCl, 5 mol%)

  • Chiral ligand (e.g., (R)-(S)-Josiphos, 5.5 mol%)

  • 2-Cyclopenten-1-one (B42074) (1.0 mmol)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous NH4Cl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuCl (0.005 g, 0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous Et2O (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-cyclopenten-1-one (0.082 g, 1.0 mmol) to the catalyst solution.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 mL of a 1.0 M solution in Et2O, 1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for the time indicated in Table 2.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with Et2O (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to obtain the chiral 3-substituted cyclopentanone.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition to 2-Cyclopenten-1-one

EntryGrignard Reagent (R)LigandTime (h)Temp (°C)Yield (%)ee (%)
1Phenyl-MgBr(R)-(S)-Josiphos2-789598
2Ethyl-MgBr(R)-(S)-Josiphos3-788896
3n-Butyl-MgBr(R)-(S)-Josiphos3-789197
4Vinyl-MgBr(R,R)-Taniaphos2-788594
5p-Tolyl-MgBr(R)-(S)-Josiphos2-789399

Data is representative and compiled from typical results in the field.

III. N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Annulation

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of unique modes of activation. One such application is in the asymmetric synthesis of cyclopentanones through annulation reactions of enals and various coupling partners.

General Reaction Scheme for NHC-Catalyzed [3+2] Annulation

cluster_scheme Scheme: NHC-Catalyzed [3+2] Annulation Enol α,β-Unsaturated Aldehyde Reaction [3+2] Annulation Enol->Reaction Coupling_Partner Coupling Partner (e.g., enone) Coupling_Partner->Reaction NHC Chiral NHC Catalyst NHC->Reaction Product Chiral 3-Substituted Cyclopentanone Reaction->Product

Caption: General scheme for NHC-catalyzed [3+2] annulation.

Experimental Protocol: NHC-Catalyzed Asymmetric Annulation of Enals and Vinyl Ketones

Materials:

  • Chiral triazolium salt (NHC precatalyst, 10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%)

  • α,β-Unsaturated aldehyde (enal, 1.0 mmol)

  • Vinyl ketone (1.2 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral triazolium salt (0.1 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere, add DBU (0.015 g, 0.1 mmol).

  • Stir the mixture at room temperature for 15 minutes to generate the NHC catalyst in situ.

  • Add the vinyl ketone (1.2 mmol) to the catalyst solution.

  • Add the α,β-unsaturated aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the time specified in Table 3.

  • After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the 3-substituted cyclopentanone.

  • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 3: NHC-Catalyzed Asymmetric Annulation for the Synthesis of 3-Substituted Cyclopentanones

EntryEnal (R1)Vinyl Ketone (R2)Time (h)Yield (%)dree (%)
1CinnamaldehydeMethyl vinyl ketone2485>20:195
24-ChlorocinnamaldehydeMethyl vinyl ketone3682>20:197
32-FurylacroleinMethyl vinyl ketone247819:192
4CrotonaldehydePhenyl vinyl ketone487515:190
5CinnamaldehydeEthyl vinyl ketone3088>20:196

Data is representative and compiled from typical results in the field.

Conclusion

The asymmetric synthesis of chiral 3-substituted cyclopentanones is a vibrant area of research with significant implications for the pharmaceutical industry. The protocols outlined in this document provide robust and reliable methods for accessing these important molecules with high levels of stereocontrol. Researchers and scientists are encouraged to adapt and optimize these procedures to meet the specific demands of their synthetic targets. The choice of methodology will depend on factors such as substrate availability, desired substitution pattern, and scalability requirements.

Application Notes and Protocols for 3-Ethylcyclopentanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-ethylcyclopentanone as a versatile intermediate in pharmaceutical synthesis. This document outlines its chemical properties, key synthetic transformations, and detailed experimental protocols for its conversion into valuable pharmaceutical precursors. The methodologies presented are foundational for the construction of more complex molecular architectures relevant to drug discovery and development.

Properties of this compound

This compound is a cyclic ketone that serves as a valuable C7 building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 10264-55-8[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to pale yellow liquidN/A
Boiling Point 171 °C[1]
Density 0.9015 g/cm³[1]
Solubility Soluble in water and common organic solvents.[1]

Overview of Synthetic Applications

The reactivity of the carbonyl group in this compound allows for a variety of chemical transformations, making it a suitable starting material for the synthesis of more complex molecules, including potential pharmaceutical ingredients. Key reactions include:

  • Grignard Reactions: For the introduction of alkyl or aryl groups and the formation of tertiary alcohols.

  • Wittig Reactions: For the conversion of the carbonyl group into an alkene.

  • Aldol Condensations: For the formation of α,β-unsaturated ketones, which are versatile intermediates.

These reactions enable the construction of substituted cyclopentane (B165970) rings, a common structural motif in various biologically active compounds. While direct synthesis of a currently marketed drug from this compound is not widely documented, its structural similarity to intermediates used in the synthesis of analgesics like Tapentadol (B1681240) highlights its potential. The synthetic routes for Tapentadol often involve Mannich and Grignard reactions on a substituted propiophenone, which are analogous to the reactions that can be performed on this compound.[2][3][4]

Key Experimental Protocols

The following sections provide detailed protocols for key synthetic transformations of this compound.

Protocol 1: Grignard Reaction with Methylmagnesium Bromide

This protocol describes the synthesis of 1-ethyl-3-methylcyclopentan-1-ol, a tertiary alcohol, which can be a precursor for further functionalization. The reaction of a Grignard reagent with a ketone is a classic and reliable method for carbon-carbon bond formation.[5]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the methylmagnesium bromide solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or distillation.

Expected Yield and Characterization:

Based on analogous reactions with cyclopentanone, the expected yield for this reaction is typically in the range of 70-85%.[5] The product can be characterized by NMR and IR spectroscopy.

  • ¹H NMR: Expected signals for two methyl groups, an ethyl group, and cyclopentane ring protons.

  • ¹³C NMR: Expected signals for the quaternary alcohol carbon, and other aliphatic carbons.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Protocol 2: Wittig Reaction with (Methoxymethyl)triphenylphosphonium Chloride

This protocol details the formation of an enol ether from this compound, which can be subsequently hydrolyzed to the corresponding aldehyde, thus achieving a one-carbon homologation. The Wittig reaction is a versatile method for alkene synthesis.[6][7]

Reaction Scheme:

This compound + Benzaldehyde → 2-(Benzylidene)-5-ethylcyclopentanone

Caption: Synthetic utility of this compound.

G cluster_protocol Experimental Workflow: Grignard Reaction start Start setup Reaction Setup (Inert atmosphere, 0 °C) start->setup end End addition Slow Addition of Grignard Reagent setup->addition stir Stir at RT addition->stir quench Quench with aq. NH₄Cl stir->quench extract Workup & Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify purify->end

Caption: Grignard reaction experimental workflow.

References

The Pivotal Role of the Cyclopentanone Core in Natural Product Synthesis: A Case Study of Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The functionalized cyclopentanone (B42830) motif is a cornerstone in the stereoselective synthesis of a diverse array of bioactive natural products. While 3-ethylcyclopentanone itself is a simple structural unit, its core five-membered ring is a key building block for more complex molecules, including the jasmonate family of plant hormones. This document provides a detailed protocol for the synthesis of methyl cis-jasmonate, a potent signaling molecule in plants, starting from a substituted cyclopentanone precursor. This synthesis highlights the strategic importance of the cyclopentanone scaffold in constructing intricate natural product architectures. Additionally, the jasmonate signaling pathway is elucidated to provide context for the biological relevance of the synthesized molecule.

Synthesis of Methyl cis-Jasmonate

The synthesis of methyl cis-jasmonate is a multi-step process that relies on the controlled modification of a substituted cyclopentanone precursor. The following protocol is adapted from established synthetic routes.

Experimental Workflow

The overall synthetic strategy involves the stereoselective reduction of a carbon-carbon triple bond in a cyclopentanone derivative, leading to the desired cis-alkene geometry of the final product.

cluster_0 Synthesis of Methyl cis-Jasmonate Start Methyl 3-oxo-2-(2-pentynyl)- cyclopentaneacetate Hydrogenation Catalytic Hydrogenation (H2, Pd/BaSO4, Pyridine) Start->Hydrogenation Product Methyl cis-Jasmonate Hydrogenation->Product

Caption: Synthetic workflow for the preparation of methyl cis-jasmonate.

Experimental Protocol

Step 1: Hydrogenation of Methyl 3-oxo-2-(2-pentynyl)-cyclopentaneacetate

This key step involves the partial hydrogenation of the alkyne functionality to a cis-alkene using a poisoned catalyst.

  • Materials:

    • Methyl 3-oxo-2-(2-pentynyl)-cyclopentaneacetate

    • Pyridine

    • 5% Palladium on Barium Sulfate (B86663) (Pd/BaSO4)

    • Hydrogen gas (H2)

    • Ether-hexane (1:1 mixture)

    • 1N Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve 400 mg of the methyl ester of 3-oxo-2-(2-pentynyl)-cyclopentaneacetic acid in 10 ml of pyridine.

    • To this solution, add 100 mg of 5% palladium on barium sulfate.

    • Hydrogenate the resulting mixture at room temperature and atmospheric pressure.

    • Monitor the reaction by measuring the uptake of hydrogen gas. The reaction is typically complete after the absorption of approximately 44 ml of hydrogen (around 90 minutes).

    • Once the reaction stops, filter off the catalyst.

    • Evaporate the solvent (pyridine) under reduced pressure.

    • Dissolve the remaining oil in an ether-hexane (1:1) mixture.

    • Wash the organic solution sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and finally with water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Evaporate the solvent to yield methyl cis-jasmonate.

Quantitative Data
StepStarting MaterialProductYield
Hydrogenation Methyl 3-oxo-2-(2-pentynyl)-cyclopentaneacetate (400 mg)Methyl cis-Jasmonate (392 mg)98%

Biological Context: The Jasmonate Signaling Pathway

Methyl jasmonate is a key signaling molecule in plants, involved in responses to stress and developmental processes. The perception and transduction of the jasmonate signal are mediated by a well-defined pathway involving a cascade of protein interactions.

Jasmonate Signaling Cascade

The core of the jasmonate signaling pathway involves the COI1 receptor, JAZ repressor proteins, and the MYC2 transcription factor.

cluster_pathway Jasmonate Signaling Pathway JA_Ile Jasmonate-Isoleucine (JA-Ile) COI1 COI1 (F-box protein) JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) COI1->SCF_COI1 Forms complex JAZ JAZ Repressor SCF_COI1->JAZ Targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Response Jasmonate-Responsive Gene Expression MYC2->JA_Response Activates

Caption: The core jasmonate signaling pathway in plants.

In the absence of jasmonate, JAZ proteins bind to and repress the activity of the MYC2 transcription factor, preventing the expression of jasmonate-responsive genes.[1][2] When plants experience stress, the levels of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), increase.[1] JA-Ile then acts as a molecular glue, promoting the interaction between the JAZ repressor and the F-box protein COI1, which is part of the SCFCOI1 E3 ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome.[2] The degradation of the JAZ repressor releases MYC2, allowing it to activate the transcription of downstream genes that mediate various defense and developmental responses.[2]

Conclusion

The synthesis of methyl cis-jasmonate from a substituted cyclopentanone precursor exemplifies the utility of the cyclopentanone framework in the construction of complex and biologically important natural products. The high-yielding and stereoselective nature of the described hydrogenation reaction underscores the precision that can be achieved in modern organic synthesis. Understanding the synthesis of such molecules, in conjunction with their biological signaling pathways, is crucial for researchers in the fields of chemical biology, drug discovery, and agricultural science.

References

Application Notes and Protocols: Reaction of 3-Ethylcyclopentanone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. This application note provides detailed protocols and theoretical considerations for the reaction of 3-ethylcyclopentanone with various Grignard reagents. The addition of organomagnesium halides (Grignard reagents) to this compound, a prochiral ketone, results in the formation of tertiary alcohols with the creation of a new stereocenter. Understanding the stereochemical outcome of this reaction is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.

The presence of a chiral center at the 3-position of the cyclopentanone (B42830) ring influences the diastereoselectivity of the nucleophilic attack by the Grignard reagent. The stereochemical course of this reaction can often be rationalized using established models such as the Felkin-Anh or Cram's chelation models, depending on the specific reagent and reaction conditions. These models help predict the major diastereomer formed, which is a critical aspect of asymmetric synthesis.[1][2]

This document outlines a general experimental workflow, specific protocols for the reaction with representative Grignard reagents, and a discussion on the stereochemical considerations to guide researchers in achieving desired synthetic outcomes.

Reaction Scheme

The general reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl carbon of this compound, followed by an acidic workup to yield the corresponding tertiary alcohol.

G reactant This compound intermediate Magnesium Alkoxide Intermediate reactant->intermediate Nucleophilic Addition reagent R-MgX (Grignard Reagent) reagent->intermediate product 1-R-3-ethylcyclopentanol intermediate->product Protonation workup H3O+ (Workup) workup->product

Caption: General reaction of this compound with a Grignard reagent.

Quantitative Data Summary

The following table summarizes the expected products and typical yields for the reaction of this compound with various Grignard reagents. Yields are based on general Grignard reactions with substituted cyclopentanones and should be considered as estimates. The diastereomeric ratio (d.r.) will be dependent on the specific reaction conditions and the nature of the Grignard reagent.

Grignard Reagent (R-MgX)Product (1-R-3-ethylcyclopentanol)R GroupTypical Yield (%)
Methylmagnesium bromide (CH₃MgBr)1-Methyl-3-ethylcyclopentanolMethyl80-90
Ethylmagnesium bromide (CH₃CH₂MgBr)1,3-DiethylcyclopentanolEthyl85-95
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-3-ethylcyclopentanolPhenyl75-85
Vinylmagnesium bromide (CH₂=CHMgBr)1-Vinyl-3-ethylcyclopentanolVinyl70-80

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Reaction of this compound with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

  • Addition of Ketone: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the ketone over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-methyl-3-ethylcyclopentanol by column chromatography on silica (B1680970) gel.

Protocol 2: Reaction of this compound with Phenylmagnesium Bromide

This protocol follows the same general procedure as Protocol 1, with the substitution of phenylmagnesium bromide for methylmagnesium bromide. Phenylmagnesium bromide is often prepared in situ from bromobenzene (B47551) and magnesium turnings.

Materials:

  • This compound

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a solution of bromobenzene (1.4 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction begins (as evidenced by a color change and gentle reflux), add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with this compound: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction and Work-up: Follow steps 4-8 from Protocol 1, using THF as the primary solvent.

Stereoselectivity and Controlling Factors

The addition of a Grignard reagent to the carbonyl of this compound creates a new chiral center at the C1 position, leading to the formation of two diastereomers. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack, which is influenced by the steric and electronic properties of the existing stereocenter at C3. The Felkin-Anh model is commonly used to predict the major diastereomer.

According to the Felkin-Anh model, the largest group on the adjacent chiral carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). In the case of this compound, the ethyl group is the largest substituent at the C3 position.

Felkin_Anh cluster_0 Felkin-Anh Model for this compound Carbonyl C=O C3 C3 Product Major Diastereomer Et Ethyl (Large) C3->Et perpendicular to C=O H_alpha H C3->H_alpha Ring_C Ring (Medium) C3->Ring_C Nu Nu- (Grignard) attacks from less hindered face Nu->Carbonyl

Caption: Felkin-Anh model predicting nucleophilic attack on this compound.

The major diastereomer will result from the nucleophilic attack on the carbonyl face opposite to the larger ethyl group, leading to a specific relative stereochemistry between the newly formed hydroxyl group and the existing ethyl group. The degree of diastereoselectivity can be influenced by the steric bulk of the incoming Grignard reagent and the reaction temperature. Larger Grignard reagents are expected to exhibit higher diastereoselectivity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1-alkyl-3-ethylcyclopentanols via the Grignard reaction.

G start Start setup Assemble and dry glassware under inert atmosphere start->setup reagents Prepare solutions of This compound and Grignard reagent setup->reagents addition Slowly add Grignard reagent to the ketone solution at 0°C reagents->addition reaction Stir at room temperature to complete the reaction addition->reaction quench Quench the reaction with saturated NH4Cl solution reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer with MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize the final product purify->end

Caption: General workflow for the Grignard reaction with this compound.

References

Application Notes and Protocols: Cyclopentanone Derivatives in Fragrance Chemistry with a Focus on 3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cyclopentanones in Fragrance Chemistry

Cyclopentanone (B42830) and its derivatives are a cornerstone of modern perfumery, valued for their diverse and impactful olfactory profiles. While the parent cyclopentanone possesses a somewhat minty, ethereal scent, alkyl and alkenyl substitution on the cyclopentanone ring gives rise to a wide array of desirable fragrance notes, most notably fruity and floral characteristics.[1][2][3][4] These compounds are integral to the creation of many iconic scents and are widely used in fine fragrances, personal care products, and household goods.

The most commercially significant cyclopentanone derivatives in the fragrance industry belong to the jasmonate family, such as methyl jasmonate and its dihydro derivative, hedione. These compounds are prized for their elegant, diffusive jasmine-like floral notes.[1] Other alkyl-substituted cyclopentanones contribute a range of fruity and floral aromas, from the peach and apricot notes of certain trimethyl-pentyl-cyclopentanones to the powerful jasmine and celery-seed character of 2-pentyl cyclopentanone.[3][5]

The Case of 3-Ethylcyclopentanone in Fragrance Applications

Despite the lack of direct application in perfumery, the study of this compound and its synthesis can provide valuable insights into the structure-activity relationships of this important class of fragrance molecules.

Comparative Olfactory Data of Cyclopentanone Derivatives

To provide context for the potential olfactory properties of this compound, the following table summarizes the known fragrance profiles of several related cyclopentanone derivatives.

Compound NameCAS NumberOdor Profile
2-Pentylcyclopentanone137-03-1Floral (Jasmine), Coconut, Oily, Rose, Green, Herbal[5]
Methyl Dihydrojasmonate (Hedione)24851-98-7Floral (Jasmine), Sweet, Fruity, Citrus (Lemon, Grapefruit), Woody, Green[1]
(Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanoneNot AvailableFloral (Jasmine)[1]
2,5,5-trimethyl-2-pentyl-cyclopentanone67801-23-4Fruity (Peach), Green (Cress-like)[3]
Amyl Cyclopentanone Propanone (Magnolione)40942-73-2Floral (Magnolia, Jasmine)[6]
2-Heptylcyclopentanone137-03-1Floral (Jasmine), Fruity, Waxy

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and sensory evaluation of alkylated cyclopentanones, which can be adapted for the study of this compound.

This protocol is a generalized procedure based on the alkylation of cyclopentanone.

Objective: To synthesize a 2-alkylcyclopentanone via aldol (B89426) condensation followed by hydrogenation.

Materials:

  • Cyclopentanone

  • Aldehyde (e.g., valeraldehyde (B50692) for the synthesis of 2-pentylcyclopentanone)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Solvents (e.g., water, toluene, ethanol)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, separatory funnel, distillation apparatus)

  • Autoclave for hydrogenation

Procedure:

  • Aldol Condensation:

    • In a reaction flask, combine cyclopentanone, water, and a catalytic amount of sodium hydroxide.

    • Slowly add the desired aldehyde to the reaction mixture while maintaining a controlled temperature (e.g., 25-30°C).

    • After the addition is complete, allow the reaction to stir for a designated period (e.g., 2 hours).

    • Neutralize the reaction mixture with hydrochloric acid.

    • Extract the organic product using a suitable solvent like toluene.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-alkylidenecyclopentanone.

  • Purification (Optional):

    • The crude product can be purified by fractional distillation under reduced pressure.

  • Hydrogenation:

    • In a high-pressure autoclave, dissolve the 2-alkylidenecyclopentanone in a suitable solvent such as ethanol.

    • Add a catalytic amount of Pd/C.

    • Pressurize the autoclave with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the target temperature and stir until the reaction is complete (monitor by GC analysis).

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude 2-alkylcyclopentanone.

  • Final Purification:

    • Purify the final product by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

G cluster_condensation Aldol Condensation cluster_hydrogenation Hydrogenation A Cyclopentanone + Aldehyde + NaOH B Reaction Stirring A->B C Neutralization with HCl B->C D Extraction with Toluene C->D E Solvent Removal D->E F 2-Alkylidenecyclopentanone + Pd/C + H2 E->F Crude Product G Reaction in Autoclave F->G H Catalyst Filtration G->H I Solvent Removal H->I J Final Purification (Distillation) I->J Crude 2-Alkylcyclopentanone

Caption: Workflow for the synthesis of 2-alkylcyclopentanones.

Objective: To determine the olfactory profile of a fragrance compound using a trained sensory panel.[8][9][10][11][12]

Materials:

  • Fragrance compound to be evaluated

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with caps

  • Perfumer's smelling strips (blotters)

  • Sensory evaluation booths with controlled ventilation and lighting[11]

  • Data collection forms or software

  • A panel of trained sensory assessors (at least 5-10 individuals)

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the fragrance compound in the chosen solvent (e.g., 10%, 1%, 0.1% solutions).

    • Label each dilution in a coded vial to blind the assessors.

  • Panelist Training and Calibration:

    • Ensure panelists are familiar with standard fragrance descriptors and evaluation procedures.

    • Provide reference standards for common fragrance notes (e.g., fruity, floral, woody) for calibration.

  • Evaluation Session:

    • Conduct the evaluation in a controlled environment free from extraneous odors.[11]

    • Instruct panelists to dip a clean smelling strip into a coded vial, ensuring not to oversaturate.

    • Panelists should then smell the strip at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to evaluate the top, middle, and base notes.

    • Panelists record their impressions on a data collection form, using standardized fragrance descriptors to describe the character and intensity of the odor.

    • A break between evaluating different samples is necessary to prevent olfactory fatigue.[11]

  • Data Analysis:

    • Compile the descriptors and intensity ratings from all panelists.

    • Analyze the data to create a comprehensive odor profile of the compound, often visualized as a spider or radar plot.

Diagram of Sensory Evaluation Workflow:

G A Sample Preparation (Dilutions) C Blinding and Coding of Samples A->C B Panelist Calibration D Evaluation in Sensory Booths B->D C->D E Data Collection (Descriptors & Intensity) D->E F Data Analysis and Profile Generation E->F

Caption: Workflow for the sensory evaluation of a fragrance compound.

Conclusion

While this compound does not appear to have direct applications in the fragrance industry, the broader class of substituted cyclopentanones remains a vital area of research and development for perfumery. The provided protocols for synthesis and sensory evaluation offer a framework for the investigation of novel cyclopentanone derivatives. Further research into the olfactory properties of compounds like this compound could yield a more complete understanding of the structure-odor relationships within this important class of fragrance materials, potentially uncovering new molecules with desirable scent characteristics.

References

Application Notes and Protocols: Sodium Ethoxide in Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium ethoxide in the Dieckmann cyclization, a critical intramolecular condensation reaction for the synthesis of cyclic β-keto esters. These cyclic scaffolds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. This document outlines the reaction mechanism, detailed experimental protocols, comparative data, and subsequent chemical transformations.

Introduction to Dieckmann Cyclization

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a robust method for forming five and six-membered rings, which are prevalent structural motifs in many biologically active molecules.[1] The reaction involves the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester. Sodium ethoxide is a commonly employed strong base for this transformation due to its efficacy and cost-effectiveness. The choice of base and reaction conditions can significantly influence the reaction's yield and selectivity.

The general transformation can be depicted as follows:

  • 1,6-Diesters yield five-membered cyclic β-keto esters.

  • 1,7-Diesters yield six-membered cyclic β-keto esters.

The Role of Sodium Ethoxide and Reaction Mechanism

Sodium ethoxide serves as a strong base to deprotonate the α-carbon of one of the ester groups, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion forms the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed, acidic β-keto ester by the ethoxide base. An acidic workup is then required to protonate the enolate and yield the final product.

// Nodes Diester [label="Diester"]; Enolate [label="Enolate Intermediate"]; Tetrahedral [label="Tetrahedral Intermediate"]; BetaKetoEsterEnolate [label="β-Keto Ester Enolate"]; BetaKetoEster [label="Cyclic β-Keto Ester"];

// Edges Diester -> Enolate [label="+ NaOEt\n- EtOH"]; Enolate -> Tetrahedral [label="Intramolecular\nNucleophilic Attack"]; Tetrahedral -> BetaKetoEsterEnolate [label="- NaOEt"]; BetaKetoEsterEnolate -> BetaKetoEster [label="+ H₃O⁺"];

// Styling Diester [shape=box, style=rounded, fillcolor="#F1F3F4"]; Enolate [shape=box, style=rounded, fillcolor="#F1F3F4"]; Tetrahedral [shape=box, style=rounded, fillcolor="#F1F3F4"]; BetaKetoEsterEnolate [shape=box, style=rounded, fillcolor="#F1F3F4"]; BetaKetoEster [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } केंदot Figure 1. Generalized workflow of the Dieckmann cyclization mechanism.

Data Presentation: Comparative Yields

The yield of the Dieckmann cyclization is highly dependent on the substrate, base, solvent, and reaction temperature. Below is a summary of reported yields for the cyclization of common diesters under various conditions.

DiesterBaseSolventTemperature (°C)Yield (%)Reference
Diethyl Adipate (B1204190)Sodium EthoxideTolueneReflux74-81[2]
Diethyl AdipateSodium MethoxideNone (solvent-free)150Quantitative[3]
Diethyl AdipateSodium MethoxideTolueneReflux61[3]
Diethyl AdipatePotassium tert-butoxideTolueneReflux82[3]
Diethyl PimelatePotassium tert-butoxideNone (solvent-free)Not specified69[2]

Experimental Protocols

Preparation of Sodium Ethoxide

Sodium ethoxide can be prepared in the laboratory by reacting sodium metal with absolute ethanol (B145695).[4]

Materials:

  • Sodium metal

  • Absolute ethanol

Procedure:

  • In a flask equipped with a reflux condenser and a drying tube, add the desired amount of absolute ethanol.

  • Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas.

  • Once all the sodium has reacted, the resulting solution of sodium ethoxide in ethanol can be used directly, or the ethanol can be removed under reduced pressure to obtain solid sodium ethoxide.

Protocol 1: Dieckmann Cyclization of Diethyl Adipate

This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.2 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux.

  • Add diethyl adipate (1.0 equivalent) dropwise to the refluxing solution over a period of 1 hour.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Alkylation and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate

This protocol outlines the synthesis of 2-alkylcyclopentanones.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Sodium ethoxide

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous ethanol

  • Hydrochloric acid, 5%

Procedure:

Part A: Alkylation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 30 minutes to form the enolate.

  • Add the alkyl halide (1.1 equivalents) dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to obtain the crude alkylated product.

Part B: Hydrolysis and Decarboxylation

  • To the crude alkylated product, add 5% hydrochloric acid.

  • Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The resulting 2-alkylcyclopentanone can be purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

The overall synthetic pathway from a diester to a 2-substituted cyclopentanone (B42830) involves a logical sequence of reactions.

// Nodes Diester [label="1,6-Diester\n(e.g., Diethyl Adipate)", fillcolor="#F1F3F4"]; Cyclization [label="Dieckmann Cyclization\n(NaOEt, Toluene, Reflux)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BetaKetoEster [label="Cyclic β-Keto Ester\n(e.g., Ethyl 2-oxocyclopentanecarboxylate)", fillcolor="#F1F3F4"]; Alkylation [label="Alkylation\n(NaOEt, Alkyl Halide)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylatedEster [label="Alkylated β-Keto Ester", fillcolor="#F1F3F4"]; Decarboxylation [label="Hydrolysis & Decarboxylation\n(Acid, Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="2-Substituted Cyclopentanone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Diester -> Cyclization; Cyclization -> BetaKetoEster; BetaKetoEster -> Alkylation; Alkylation -> AlkylatedEster; AlkylatedEster -> Decarboxylation; Decarboxylation -> FinalProduct; } केंदot Figure 2. Synthetic route from a diester to a 2-substituted cyclopentanone.

Troubleshooting and Optimization

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water will consume the sodium ethoxide. The quality of the sodium ethoxide is also crucial; it should be a fine, white powder.

  • Side Reactions: The use of an alkoxide base corresponding to the ester (e.g., sodium ethoxide for ethyl esters) prevents transesterification.

  • Reaction Rate: For less reactive substrates, stronger bases like potassium tert-butoxide or sodium hydride may be employed. The use of aprotic polar solvents like DMF or DMSO can also enhance the reaction rate.[5]

Applications in Drug Development

The cyclic ketones produced via the Dieckmann cyclization are versatile intermediates in the synthesis of numerous pharmaceuticals. For example, substituted cyclopentanones are key structural components in prostaglandins, steroids, and various alkaloids. The ability to introduce diverse substituents at the 2-position through alkylation allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

References

Alternative Synthetic Routes to Functionalized Cyclopentanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative and modern synthetic routes to functionalized cyclopentanones, key structural motifs in a variety of natural products and pharmacologically active compounds. The following sections outline three powerful strategies: the Pauson-Khand Reaction, the Nazarov Cyclization, and a Multicatalytic Cascade Reaction, offering efficient and stereoselective pathways to this important class of molecules.

Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach

The Pauson-Khand reaction (PKR) is a versatile and powerful organometallic [2+2+1] cycloaddition that allows for the synthesis of α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1] This reaction can be performed in both intramolecular and intermolecular fashions and has been widely utilized in the total synthesis of complex natural products.[2][3] While traditionally requiring stoichiometric amounts of a cobalt carbonyl complex, catalytic versions have been developed.[4]

Reaction Mechanism & Workflow

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable dicobalt hexacarbonyl alkyne complex. This is followed by coordination of the alkene, a series of migratory insertions involving the alkene and carbon monoxide to form a cobaltacycle intermediate, and finally, reductive elimination to yield the cyclopentenone product.[5][6]

Pauson_Khand_Reaction Start Alkyne + Alkene + Co2(CO)8 AlkyneComplex Alkyne-Dicobalt Complex Start->AlkyneComplex -2 CO AlkeneCoordination Alkene Coordination AlkyneComplex->AlkeneCoordination + Alkene - CO Cobaltacycle Cobaltacycle Intermediate AlkeneCoordination->Cobaltacycle Migratory Insertion COInsertion CO Insertion Cobaltacycle->COInsertion + CO ReductiveElimination Reductive Elimination COInsertion->ReductiveElimination Migratory Insertion Product Functionalized Cyclopentenone ReductiveElimination->Product

Caption: Pauson-Khand Reaction Workflow and Mechanism.
Quantitative Data

EntryAlkyneAlkeneCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Ref
1PhenylacetyleneNorborneneCo₂(CO)₈ (stoich.)Benzene60-70394[2]
21-HexyneEthyleneCo₂(CO)₈ (stoich.)Toluene (B28343)1202455[2]
3TrimethylsilylacetyleneNorbornadiene[Rh(COD)Cl]₂/dpppToluene1001285[7]
41-Phenyl-1-propyneNorborneneCo₂(CO)₈ / NMODCMRT1280[4]
Experimental Protocol: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction

This protocol is adapted from established procedures for the synthesis of bicyclic cyclopentenones.[1][5]

Materials:

  • Enyne substrate (1.0 mmol)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol)

  • Degassed solvent (e.g., toluene or isooctane) (10 mL)

  • Schlenk flask and standard inert atmosphere glassware

  • Carbon monoxide (CO) source (optional, for catalytic variants)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve the enyne substrate (1.0 mmol) in 10 mL of degassed solvent.

  • To this solution, add dicobalt octacarbonyl (1.1 mmol) in one portion.

  • Stir the mixture at room temperature for 1-2 hours. A color change typically indicates the formation of the alkyne-cobalt complex.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the specified time as determined by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic cyclopentenone.

Nazarov Cyclization: An Electrocyclic Ring Closure

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[8][9] This transformation is a powerful tool for the synthesis of a wide range of cyclopentenone structures and has seen significant development, including the introduction of catalytic and asymmetric variants.[10][11][12]

Reaction Mechanism & Workflow

The classical Nazarov cyclization is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product.[8][10]

Nazarov_Cyclization Start Divinyl Ketone + Lewis Acid PentadienylCation Pentadienyl Cation Start->PentadienylCation Activation Electrocyclization 4π-Electrocyclization (conrotatory) PentadienylCation->Electrocyclization OxyallylCation Oxyallyl Cation Electrocyclization->OxyallylCation Elimination Proton Elimination OxyallylCation->Elimination - H+ Enolate Enolate Intermediate Elimination->Enolate Product Functionalized Cyclopentenone Enolate->Product Tautomerization

Caption: Nazarov Cyclization Workflow and Mechanism.
Quantitative Data

EntryDivinyl Ketone SubstrateLewis Acid/CatalystSolventTemp (°C)TimeYield (%)ee (%)Ref
11,5-Diphenyl-1,4-pentadien-3-oneSnCl₄ (2.0 equiv)DCM0 to RT30 min75N/A[10]
21-(4-Methoxyphenyl)-5-phenyl-1,4-pentadien-3-oneFeCl₃ (1.1 equiv)CH₂Cl₂RT1 h95N/A[11]
32-((Trimethylsilyl)methyl)-1,5-diphenyl-1,4-pentadien-3-oneMe₃SiOTf (cat.)CH₂Cl₂-782 h85N/A[11]
4Ethyl 2-oxo-4,6-diphenylhepta-4,6-dienoateCu(SbF₆)₂-pybox (1.0 equiv)CH₂Cl₂RT12 h7376[12]
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol is a general procedure for the tin(IV) chloride-mediated cyclization of divinyl ketones.[10]

Materials:

  • Divinyl ketone (0.58 mmol)

  • Dichloromethane (DCM) (19 mL), anhydrous

  • Tin(IV) chloride (SnCl₄) (1.0 M solution in DCM, 1.16 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the divinyl ketone (0.58 mmol) in anhydrous DCM (19 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the SnCl₄ solution (1.0 M in DCM, 1.16 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.

Multicatalytic Cascade Reaction for α-Hydroxycyclopentanones

A modern and highly efficient approach to densely functionalized cyclopentanones involves a one-pot, asymmetric multicatalytic cascade reaction. This particular strategy utilizes a secondary amine and an N-heterocyclic carbene (NHC) to catalyze a formal [3+2] cycloaddition between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes, affording α-hydroxycyclopentanones with high enantioselectivities.[13][14][15]

Reaction Pathway

The reaction proceeds through a secondary amine-catalyzed Michael addition of the 1,3-dicarbonyl compound to the α,β-unsaturated aldehyde. The resulting intermediate then undergoes an intramolecular crossed benzoin (B196080) reaction catalyzed by the N-heterocyclic carbene to furnish the final cyclopentanone (B42830) product.[15]

Multicatalytic_Cascade Start α,β-Unsaturated Aldehyde + 1,3-Dicarbonyl MichaelAddition Michael Addition (Amine Catalyst) Start->MichaelAddition MichaelAdduct Michael Adduct (Aldehyde) MichaelAddition->MichaelAdduct BenzoinReaction Intramolecular Crossed Benzoin (NHC Catalyst) MichaelAdduct->BenzoinReaction Product α-Hydroxy- cyclopentanone BenzoinReaction->Product

Caption: Multicatalytic Cascade Reaction Pathway.
Quantitative Data

Entryα,β-Unsaturated Aldehyde1,3-DicarbonylAmine CatalystNHC PrecursorBaseYield (%)dree (%)Ref
1CrotonaldehydeAcetylacetone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium chlorideNaOAc934:196[15]
2CinnamaldehydeAcetylacetone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium chlorideNaOAc855:195[15]
32-Hexenal2,4-Pentanedione(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium chlorideNaOAc883:197[5]
4CrotonaldehydeDibenzoylmethane(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium chlorideNaOAc766:198[15]
Experimental Protocol: One-Pot Asymmetric Synthesis of α-Hydroxycyclopentanones

This protocol is based on the procedure developed by Lathrop and Rovis for the multicatalytic cascade reaction.[15]

Materials:

  • 1,3-Dicarbonyl compound (0.448 mmol)

  • α,β-Unsaturated aldehyde (0.224 mmol)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (amine catalyst 5) (0.044 mmol)

  • 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium salt (NHC precursor 6) (0.024 mmol)

  • Sodium acetate (B1210297) (NaOAc) (0.024 mmol)

  • Chloroform (CHCl₃), anhydrous (1 mL)

  • 1 dram vial with a magnetic stir bar

Procedure:

  • To a 1 dram vial equipped with a magnetic stir bar under an argon atmosphere, add the NHC precursor (0.024 mmol).

  • Add anhydrous CHCl₃ (1 mL), followed by the 1,3-dicarbonyl compound (0.448 mmol) and the α,β-unsaturated aldehyde (0.224 mmol) sequentially.

  • Add the amine catalyst (0.044 mmol) and NaOAc (0.024 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent system.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired α-hydroxycyclopentanone.

References

3-Ethylcyclopentanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Ethylcyclopentanone is a valuable carbocyclic ketone that serves as a versatile starting material and intermediate in the synthesis of a diverse array of organic molecules. Its five-membered ring scaffold, substituted with a reactive carbonyl group and an ethyl chain, provides a unique platform for the construction of complex molecular architectures. This application note explores the utility of this compound in key organic transformations and its role in the synthesis of natural products and fragrance compounds.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₁₂O[1]
Molecular Weight112.17 g/mol [1]
CAS Number10264-55-8[2][3]
Boiling Point171 °C[4]
Flash Point31 °C (88 °F)[4]
Density0.9015 g/cm³ (at 425 °C)[4]
Water SolubilitySoluble[2][4]
AppearanceClear colorless to pale yellow liquid[3]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

SpectroscopyDataReference
¹H NMR Spectral data available, but specific peak assignments are not fully detailed in the provided search results. A spectrum for the closely related 3-methylcyclopentanone (B121447) shows peaks around 1.14, 1.52, and 2.1-2.4 ppm.[5]
¹³C NMR Spectral data available from PubChem.[1]
Mass Spectrum Available through the NIST WebBook.[6]
IR Spectrum Available through the NIST WebBook.[6]

Table 2: Spectroscopic Data for this compound

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of important organic reactions, including carbon-carbon bond-forming reactions at the carbonyl group and at the α-positions. Its utility is demonstrated in the synthesis of fragrances, natural product analogues, and other complex organic molecules.

Grignard Reaction: Synthesis of Tertiary Alcohols

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents, leading to the formation of tertiary alcohols. This reaction is a fundamental method for introducing new carbon substituents at the carbonyl carbon.

Reaction Scheme:

Synthesis Workflow Start This compound Reaction_Type Select Reaction Type Start->Reaction_Type Grignard Grignard Reaction Reaction_Type->Grignard C-C bond at C=O Wittig Wittig Reaction Reaction_Type->Wittig C=C bond at C=O Aldol Aldol Condensation Reaction_Type->Aldol C-C bond at alpha-C Other Other Reactions (e.g., Alkylation) Reaction_Type->Other Product_Class Target Product Class Grignard->Product_Class Wittig->Product_Class Aldol->Product_Class Other->Product_Class Alcohol Tertiary Alcohol Product_Class->Alcohol Grignard Alkene Exocyclic Alkene Product_Class->Alkene Wittig Enone alpha,beta-Unsaturated Ketone Product_Class->Enone Aldol Fragrance Fragrance/Natural Product Analogue Product_Class->Fragrance Multi-step synthesis

References

Troubleshooting & Optimization

Technical Support Center: Dieckmann Condensation of Diesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Dieckmann condensation of diesters.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Condensation?

A1: The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to produce β-keto esters.[1][2] It is essentially an intramolecular version of the Claisen condensation and is particularly useful for forming five- and six-membered rings.[3][4][5] The reaction is driven by the formation of a stable enolate of the resulting β-keto ester.[6][7]

Q2: What are the most common side reactions in a Dieckmann condensation?

A2: The most frequently encountered side reactions include:

  • Intermolecular Condensation: Dimerization or polymerization, especially when attempting to form rings larger than seven members.[8]

  • Retro-Dieckmann Reaction (Cleavage): The reverse reaction can occur, leading to the cleavage of the β-keto ester product, particularly if the product lacks an enolizable α-proton.[6]

  • Hydrolysis: If water is present or a hydroxide (B78521) base is used, the ester functional groups can be hydrolyzed to carboxylic acids.[9]

  • Transesterification: This occurs when the alkoxide base used does not match the alkoxy groups of the diester, leading to a mixture of ester products.[5][10]

  • Acyloin Condensation: A competing reductive coupling reaction that can occur when using metallic sodium as the base, yielding an α-hydroxy ketone.[11][12][13]

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base is critical. To avoid transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[5][10] For substrates sensitive to nucleophilic attack or to minimize other side reactions, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) are often preferred.[8]

Q4: What is the optimal ring size for a successful Dieckmann condensation?

A4: The reaction is most efficient for the formation of five- and six-membered rings due to their inherent steric stability.[4][8][14] Yields tend to decrease significantly for rings with more than eight members as intermolecular condensation becomes a more favorable pathway.[15] For the synthesis of larger rings, high-dilution techniques are often necessary to favor the intramolecular reaction.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired β-keto ester. 1. Unfavorable ring size: Attempting to form a strained small ring or a large ring where intermolecular reaction is favored.[15] 2. Reverse reaction: The β-keto ester product may not have an enolizable proton, causing the equilibrium to shift back to the starting material.[6][17] 3. Incorrect base: The base may not be strong enough to deprotonate the α-carbon effectively.1. The Dieckmann condensation is most suitable for 5- and 6-membered rings. For larger rings, consider using high-dilution conditions.[16] 2. Ensure the target molecule has an acidic proton between the two carbonyl groups to drive the reaction forward.[7] 3. Use a strong base such as an alkoxide, sodium hydride, or a sterically hindered base like LDA.[8]
A mixture of products is obtained. 1. Transesterification: The alkoxide base used does not match the ester's alkoxy group.[10] 2. Intermolecular condensation: Reaction conditions (e.g., high concentration) may favor reaction between two different diester molecules.[8] 3. Lack of regioselectivity: An unsymmetrical diester has two possible sites for enolate formation.[5]1. Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters).[5] 2. For larger rings, employ high-dilution techniques. For 5- and 6-membered rings, ensure standard concentrations are not excessively high. 3. Use a directed approach with a strong, non-nucleophilic base at low temperatures to selectively form one enolate.
Formation of a significant amount of white precipitate during aqueous workup. Precipitation of the sodium salt of the β-keto ester: This can happen before the final acidic workup to protonate the enolate.This may not indicate a failed reaction. Proceed with the acidic workup (e.g., adding dilute HCl or H₂SO₄) to neutralize the enolate and isolate the β-keto ester, which is often an oil.[18][19]
Product appears to be an α-hydroxy ketone instead of a β-keto ester. Acyloin condensation: This side reaction is prevalent when using metallic sodium in aprotic solvents.[11][12]To favor the Dieckmann condensation, use a base like sodium hydride or an alkoxide. To favor the acyloin condensation, ensure metallic sodium is used and consider adding trimethylsilyl (B98337) chloride to trap the acyloin product.[12][13]
Starting material is hydrolyzed. Presence of water: Moisture in the reagents or solvent can lead to ester hydrolysis.Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents.

Experimental Protocols

General Protocol for a Standard Dieckmann Condensation

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: Add an anhydrous aprotic solvent (e.g., toluene (B28343) or THF) to the reaction flask.[8] Add the base (e.g., sodium hydride, or an alkoxide like sodium ethoxide) to the solvent. If using sodium hydride, wash it with hexane (B92381) to remove mineral oil.

  • Addition of Diester: Slowly add the diester to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

  • Reaction: Stir the reaction mixture for the appropriate time (can range from a few hours to overnight) and temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of a proton source, typically a dilute aqueous acid (e.g., 1M HCl), until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude β-keto ester.

  • Purification: Purify the crude product using techniques such as distillation or column chromatography.

Visualizations

Dieckmann_Condensation Diester Diester Enolate Enolate Intermediate Diester->Enolate + Base - Base-H Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster_Enolate β-Keto Ester Enolate (Stable) Tetrahedral->BetaKetoEster_Enolate - Alkoxide BetaKetoEster β-Keto Ester (Product) BetaKetoEster_Enolate->BetaKetoEster + H₃O⁺ (Workup)

Caption: The reaction pathway of the Dieckmann condensation.

Side_Reactions Diester Diester Starting Material Dieckmann_Product Desired Product: Cyclic β-Keto Ester Diester->Dieckmann_Product Intramolecular Condensation (Desired Pathway) Intermolecular Side Product: Intermolecular Condensation (Dimer/Polymer) Diester->Intermolecular High Concentration Hydrolysis Side Product: Dicarboxylic Acid (Hydrolysis) Diester->Hydrolysis Presence of H₂O Transesterification Side Product: Transesterified Diester Diester->Transesterification Mismatched Alkoxide Base Acyloin Side Product: α-Hydroxy Ketone (Acyloin Condensation) Diester->Acyloin Metallic Na

Caption: Common side reactions in the Dieckmann condensation.

References

Technical Support Center: Purification of 3-Ethylcyclopentanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-ethylcyclopentanone using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of moderately polar ketones like this compound is silica (B1680970) gel (SiO₂).[1] Alumina (Al₂O₃) can also be used.[1] A typical mobile phase (eluent) is a mixture of a non-polar solvent and a slightly more polar solvent.[2] For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[4]

Q2: How do I determine the optimal hexane/ethyl acetate ratio using TLC?

A2: To determine the ideal solvent system, spot your crude this compound mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system will result in the this compound spot having a retention factor (Rf) value between 0.2 and 0.4.[5] This range ensures good separation from impurities and an efficient elution from the column.

Q3: My this compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound remains at the origin, it indicates that the mobile phase is not polar enough to displace it from the silica gel. You can try adding a small percentage of a more polar solvent, such as methanol (B129727), to your ethyl acetate/hexane mixture. However, be cautious as too much methanol can dissolve the silica gel. Alternatively, you can consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Q4: I am observing peak tailing for my this compound during column chromatography. How can I resolve this?

A4: Peak tailing can occur due to interactions between the ketone and the acidic silanol (B1196071) groups on the silica gel surface. To mitigate this, you can try adding a small amount of a modifier to your mobile phase. For a neutral compound like this compound, this is less common, but if acidic or basic impurities are present, adding a small amount of acetic acid or triethylamine (B128534), respectively, to the eluent can improve peak shape.

Q5: What are some common impurities I might encounter when purifying this compound?

A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, if this compound is synthesized via the intramolecular aldol (B89426) condensation of a diketone, the starting diketone could be a primary impurity.[6] Other potential byproducts could include over-alkylation products or isomers, depending on the synthetic route.

Troubleshooting Guide

Problem Possible Cause Solution
No elution of this compound Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture. If necessary, add a small amount of a more polar solvent like methanol.
Co-elution of this compound with impurities Poor separation due to similar polarities. The chosen solvent system has poor selectivity.Optimize the mobile phase composition based on thorough TLC analysis to maximize the difference in Rf values (ΔRf) between your product and the impurities. Consider trying a different solvent system, for example, dichloromethane/hexane.
Broad or tailing peaks Interaction with the stationary phase. The column may be overloaded.Add a modifier to the mobile phase (e.g., a trace of acetic acid or triethylamine if acidic or basic impurities are suspected). Ensure the amount of crude material loaded is not excessive for the column size.
Cracking or channeling of the silica gel bed Improper column packing.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1]
Low recovery of this compound The compound may be irreversibly adsorbed onto the stationary phase. The compound may be eluting in very dilute fractions that are difficult to detect.Consider using a less active stationary phase like deactivated silica or alumina. Concentrate the collected fractions before analysis.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the solvent until the level is just above the top layer of sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the sand.

3. Elution:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the silica bed.

  • Begin collecting fractions.

  • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound and any more polar impurities. For example, you might start with 95:5 hexane/ethyl acetate and gradually move to 90:10 or 85:15.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Parameter Recommendation Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexane/Ethyl AcetateThe ratio should be optimized via TLC. A starting point could be 9:1 or 8:2.
Target Rf Value 0.2 - 0.4Provides a good balance between separation and elution time.[5]
Ratio of Adsorbent to Sample 20:1 to 50:1 by weightUse a higher ratio for more difficult separations.[1]

Experimental Workflow

experimental_workflow Experimental Workflow for Purification of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase (Hexane/Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow Troubleshooting Common Column Chromatography Issues Start Problem Observed No_Elution Compound Not Eluting? Start->No_Elution Poor_Separation Poor Separation? Start->Poor_Separation Tailing_Peaks Tailing Peaks? Start->Tailing_Peaks Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Optimize_Solvent Re-optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Add_Modifier Add Modifier to Eluent Tailing_Peaks->Add_Modifier Check_Loading Check for Column Overloading Tailing_Peaks->Check_Loading End Problem Resolved Increase_Polarity->End Optimize_Solvent->End Add_Modifier->End Check_Loading->End

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Purification of Crude 3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via a Dieckmann condensation of a diethyl heptanedioate (B1236134) derivative, may contain several impurities. These can include:

  • Unreacted Starting Materials: Such as diethyl 3-ethylheptanedioate.

  • Intermediate Products: The β-keto ester, 2-ethoxycarbonyl-3-ethylcyclopentanone, may be present if the hydrolysis and decarboxylation steps are incomplete.

  • Byproducts of Side Reactions: Including products from intermolecular Claisen condensation.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, toluene, diethyl ether), as well as residual base (e.g., sodium ethoxide) or acid from the workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties that inform purification strategies include:

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Boiling Point171 °C at 760 mmHg
Flash Point45.8 °C
SolubilitySoluble in water

A lower boiling point under reduced pressure makes vacuum distillation a suitable method for purification. Its polarity will influence the choice of solvents for chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Issue 1: Bumping or unstable boiling of the crude material.

  • Possible Cause: Uneven heating or the absence of boiling chips/magnetic stirrer. Trapped volatile impurities can also cause bumping.

  • Solution:

    • Ensure uniform heating using a heating mantle with a stirrer.

    • Add fresh boiling chips or a magnetic stir bar before starting the distillation.

    • If volatile impurities are suspected, a gentle initial heating phase under low vacuum can help to remove them before proceeding to the main distillation.

Issue 2: Poor separation of this compound from impurities.

  • Possible Cause: Inefficient fractionating column, incorrect heating rate, or pressure fluctuations.

  • Solution:

    • Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

    • Ensure a stable vacuum is maintained throughout the distillation. Use a vacuum regulator if necessary.

Issue 3: The product is not distilling at the expected temperature.

  • Possible Cause: Inaccurate pressure reading, or the presence of azeotropes with impurities.

  • Solution:

    • Verify the accuracy of the vacuum gauge.

    • If an azeotrope is suspected, an alternative purification method like column chromatography may be necessary.

Flash Column Chromatography

Issue 1: Poor separation of this compound from non-polar impurities.

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) can be effective.

Issue 2: this compound is eluting too slowly or not at all.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).

Issue 3: Tailing of the this compound peak on the column.

  • Possible Cause: Strong interaction between the ketone and the silica (B1680970) gel.

  • Solution: Add a small amount of a slightly more polar solvent, like a few drops of triethylamine, to the eluent to reduce the interaction with the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer) and gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to heat the flask gently using a heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound at the working pressure, change to a clean, pre-weighed receiving flask.

    • Collect the fraction that distills at a constant temperature.

    • Once the main fraction is collected, stop heating and allow the apparatus to cool before carefully releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or other suitable analytical techniques.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Apply gentle air pressure to the top of the column to increase the flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of the product by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Analysis: Confirm the purity of the final product by GC or other analytical methods.

Data Presentation

The efficiency of purification can be assessed by comparing the purity of the crude material with the purified product.

Table 1: Example of Purity Analysis by Gas Chromatography (GC)

SamplePurity of this compound (%)Major Impurity (%)
Crude Material85.210.5 (Unidentified)
After Fractional Distillation98.90.8 (Unidentified)
After Flash Chromatography99.50.3 (Unidentified)

Visualization

Logical Workflow for Purification of Crude this compound

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (e.g., GC-MS) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Distillation Fractional Distillation (Reduced Pressure) Decision->Distillation High boiling impurities Chromatography Flash Column Chromatography Decision->Chromatography Close boiling point or thermally sensitive impurities Dist_Troubleshoot Troubleshooting Distillation->Dist_Troubleshoot Analysis2 Purity Analysis of Fractions (e.g., TLC, GC) Distillation->Analysis2 Combine Combine Pure Fractions Chrom_Troubleshoot Troubleshooting Chromatography->Chrom_Troubleshoot Chromatography->Analysis2 Analysis2->Combine Final_Product Purified this compound Solvent_Removal Solvent Removal (if Chromatography) Combine->Solvent_Removal Solvent_Removal->Final_Product Final_Analysis Final Purity Analysis (e.g., GC, NMR) Final_Product->Final_Analysis

Caption: General workflow for the purification of crude this compound.

Optimizing temperature and pressure for cyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopentanone (B42830) Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for optimizing temperature and pressure during cyclopentanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for cyclopentanone where temperature and pressure are critical parameters?

A1: The most common industrial and laboratory methods for synthesizing cyclopentanone involve precise control of temperature and pressure. Key routes include:

  • Catalytic Hydrogenation and Rearrangement of Furfural (B47365): A green chemistry approach using a bio-based starting material.[1][2]

  • Oxidation of Cyclopentene (B43876): A method involving the direct oxidation of cyclopentene using various oxidants and catalyst systems.[3][4]

  • Ketonic Decarboxylation of Adipic Acid: A traditional method involving the high-temperature cyclization and decarboxylation of adipic acid.[5][6][7]

Q2: How do temperature and pressure generally affect cyclopentanone yield and selectivity?

A2: Temperature and pressure are crucial for controlling reaction rate, catalyst activity, and product selectivity.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst degradation, thermal decomposition of reactants or products, and the formation of unwanted by-products, thus reducing selectivity.[7][8] For instance, in the synthesis from adipic acid, temperatures above 300°C can cause the acid to distill rapidly before it can react.[6]

  • Pressure: In gas-phase or gas-liquid reactions, pressure (e.g., of H₂ or O₂) directly influences reactant concentration and residence time. Higher pressure can increase reaction rates and conversion. However, excessive pressure might favor over-hydrogenation or over-oxidation, leading to by-products like cyclopentanol (B49286) or ring-opened products.[8][9]

Q3: What are common by-products when optimizing for cyclopentanone, and how can they be minimized?

A3: Common by-products depend on the synthesis route.

  • From Furfural: Cyclopentanol is a major by-product from over-hydrogenation. Its formation can be controlled by adjusting hydrogen pressure.[1][9] Other by-products can include furfuryl alcohol and 2-methyl furan.[8][9]

  • From Cyclopentene: Incomplete oxidation can leave unreacted starting material. Over-oxidation can lead to other carbonyl compounds or ring-opening.

  • From Adipic Acid: Polymerization and carbonization can occur, especially at very high temperatures, reducing the yield of the desired ketone.[10]

Route 1: Synthesis from Furfural

This method involves the hydrogenative rearrangement of furfural, a biomass-derived platform molecule.[11] The process typically occurs in an aqueous medium over a heterogeneous catalyst.[2]

Data Summary: Reaction Conditions
Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Yield (%)Selectivity (%)Reference
20 wt% Ni/HY-0.018150486.5-[2]
Cu-Ni-Al HT140495.8-[2]
5% Pt/C1608-76.5[2][9]
Ru/C with Al₁₁.₆PO₂₃.₇160-84-[1]
4% Pd/f-SiO₂1653.45 (500 psig)87~89[8]
6%Ru-6%Co-6%CeO₂/MSEP1603.0-71.35[9]
Troubleshooting and Optimization

Q: My reaction yields a high amount of cyclopentanol instead of cyclopentanone. How can I improve selectivity?

A: High cyclopentanol yield is due to the over-hydrogenation of cyclopentanone. To favor the ketone, you should adjust the reaction parameters. The selectivity for cyclopentanone versus cyclopentanol can often be controlled by adjusting the hydrogen pressure.[1]

  • Reduce Hydrogen Pressure: Excessive H₂ pressure favors the further reduction of cyclopentanone to cyclopentanol. Try decreasing the pressure incrementally. For example, in one study, the highest selectivity for cyclopentanone (CPO) was achieved at 3.0 MPa; higher pressures favored cyclopentanol production.[9]

  • Optimize Reaction Time: Prolonging the reaction time can also lead to the hydrogenation of cyclopentanone to cyclopentanol.[9] Monitor the reaction progress over time to find the optimal endpoint.

  • Catalyst Choice: The choice of catalyst is critical. Some bimetallic catalysts are designed to improve selectivity towards the desired ketone product.[9]

Q: The conversion of furfural is low. What steps should I take?

A: Low conversion can be attributed to several factors.

  • Insufficient Temperature: The reaction may require a higher temperature to proceed efficiently. For instance, one study noted that at 120°C (393 K), furfural could not be effectively converted to cyclopentanone.[1] However, excessively high temperatures can also lower selectivity.

  • Catalyst Deactivation: The catalyst may be poisoned or deactivated. Ensure the catalyst is handled correctly and consider regeneration or using a fresh batch.

  • Inadequate Mixing: In a heterogeneous catalytic system, ensure vigorous stirring to overcome mass transfer limitations.

Experimental Protocol Example: Hydrogenation of Furfural
  • Reactor Setup: Add furfural (e.g., 20 mmol), deionized water (e.g., 50 mL), a hydrogenation metal catalyst (e.g., 0.25 g Ru/C), and a solid acid catalyst (e.g., 0.25 g) to a 100 mL Parr pressure reactor.[1]

  • Purging: Purge the reactor three times with nitrogen to remove air.[1]

  • Pressurization: Charge the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).[9]

  • Heating and Reaction: Heat the reactor to the target temperature (e.g., 160°C / 433 K) with vigorous stirring for the specified reaction time (e.g., 4-6 hours).[1][9]

  • Cooling and Analysis: After the reaction is complete, cool the reactor to room temperature, vent the excess pressure, and filter the mixture. The resulting solution can be analyzed by HPLC.[1]

Route 2: Synthesis from Cyclopentene Oxidation

This route involves the direct oxidation of cyclopentene to cyclopentanone, often using a Wacker-type process or other catalytic systems with an oxidant like oxygen or nitrous oxide.[4][12]

Data Summary: Reaction Conditions
Catalyst SystemOxidantTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
PdCl₂-CuCl₂Oxygen701.094.5874.33[4]
Supported PdOxygen/Air45 - 550.4 - 0.5--[3]
P-Mo-V-FePure Oxygen600.7576.196.5[13]
-Nitrous Oxide100 - 3000.15 - 10HighHigh[12]
Troubleshooting and Optimization

Q: The conversion of cyclopentene is high, but the selectivity to cyclopentanone is poor. What is the likely cause?

A: Poor selectivity in oxidation reactions often points to over-oxidation or side reactions.

  • Optimize Oxygen Pressure: The partial pressure of the oxidant is critical. While higher pressure can increase the reaction rate, it may also lead to unwanted side products. The reaction rate is highly dependent on oxygen pressure.[4]

  • Control Temperature: The reaction temperature must be carefully controlled. Preferred temperatures are often moderate, in the range of 45-70°C, to balance reaction rate and selectivity.[3][4]

  • Catalyst System: The choice of co-catalyst and the presence of certain ions (like chloride) can significantly increase both conversion and selectivity by influencing the active catalytic species.[4]

Experimental Protocol Example: Wacker Oxidation of Cyclopentene
  • Reactor Setup: In a suitable pressure reactor, combine the solvent system (e.g., alcohol/water mixture), the catalyst (e.g., PdCl₂) and co-catalyst (e.g., CuCl₂).[4]

  • Add Substrate: Add cyclopentene to the reactor.[4]

  • Pressurize: Pressurize the reactor with the oxidant (e.g., pure oxygen) to the desired pressure (e.g., 1.0 MPa).[4]

  • Heat and React: Heat the mixture to the target temperature (e.g., 70°C) and maintain with stirring for the required duration (e.g., 6 hours).[4]

  • Workup: After cooling and depressurizing, the product mixture is typically filtered to remove the catalyst, followed by separation and purification steps like distillation.[3]

Route 3: Synthesis from Adipic Acid

This classic method relies on the high-temperature ketonic decarboxylation of adipic acid, often over a metal oxide catalyst.[6] The reaction is typically run in the gas phase or in a high-boiling solvent.[5][7]

Data Summary: Reaction Conditions
CatalystTemperature (°C)PressureYield (%)Reference
Barium Hydroxide (B78521)285 - 295Atmospheric75 - 80[6]
1% Fe₂O₃250 - 290Atmospheric-[5]
Alumina/Basic Oxides300 - 400Normal or slightly elevated (~0.2 MPa)88.1[7][14]
Composite Catalyst250 - 260Atmospheric>98 (water ketone)[10]
Troubleshooting and Optimization

Q: The yield of cyclopentanone is low, and a significant amount of black residue remains in the flask. What is happening?

A: This indicates charring or polymerization, which can be caused by excessively high temperatures.

  • Precise Temperature Control: It is crucial to maintain the temperature within the optimal range. For the barium hydroxide catalyzed reaction, the temperature should be held as close to 290°C as possible. If the temperature exceeds 300°C, adipic acid may distill before reacting, and decomposition increases.[6] Using a metal bath can ensure better temperature control than an air bath.[6]

  • Catalyst Choice: Different catalysts operate optimally at different temperatures. Acidic catalysts may require the upper end of the temperature range (300-400°C), while basic catalysts work better at lower temperatures.[7][14]

  • Use of Inert Gas/Water Vapor: Passing the adipic acid vapor over the catalyst in a stream of inert gas can improve efficiency. In some systems, adding water vapor can improve both yield and purity.[7]

Experimental Protocol Example: Decarboxylation of Adipic Acid
  • Preparation: In a 1-L distilling flask, place an intimate mixture of powdered adipic acid (200 g) and finely ground crystallized barium hydroxide (10 g).[6]

  • Heating: Gradually heat the mixture in a fusible alloy bath to 285–295°C over approximately 1.5 hours.[6]

  • Distillation: Maintain this temperature for about two more hours until only a small amount of dry residue remains. The cyclopentanone co-distills with water.[6]

  • Separation: Separate the cyclopentanone from the water in the distillate. This can be done by salting out with potassium carbonate or calcium chloride, followed by extraction with ether.[6]

  • Purification: Wash the organic layer with a dilute alkali solution and then with water. Dry the product over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 128–131°C.[6]

Visual Guides

Troubleshooting_Workflow start Low Cyclopentanone Yield or Selectivity check_temp Is Temperature in Optimal Range? start->check_temp check_press Is Pressure Correct for Selectivity? check_temp->check_press Yes adjust_temp Adjust Temperature Controller. Avoid overheating. check_temp->adjust_temp No check_cat Is Catalyst Active? check_press->check_cat Yes adjust_press Adjust Pressure. Lower for ketone, check for leaks. check_press->adjust_press No check_time Is Reaction Time Optimized? check_cat->check_time Yes regen_cat Regenerate or Replace Catalyst. check_cat->regen_cat No adjust_time Perform Time-course Study to Find Optimum. check_time->adjust_time No success Problem Resolved check_time->success Yes adjust_temp->success adjust_press->success regen_cat->success adjust_time->success Experimental_Workflow General Experimental Workflow for Pressurized Synthesis prep_reactor 1. Prepare & Clean Reactor add_reagents 2. Add Substrate, Solvent & Catalyst prep_reactor->add_reagents purge 3. Seal & Purge with Inert Gas (e.g., N₂) add_reagents->purge pressurize 4. Pressurize with Reactant Gas (e.g., H₂, O₂) purge->pressurize heat 5. Heat to Target Temperature with Stirring pressurize->heat react 6. Monitor Reaction for a Set Time heat->react cool 7. Cool to Room Temperature & Vent Pressure react->cool separate 8. Filter Catalyst & Separate Phases cool->separate purify 9. Purify Product (e.g., Distillation) separate->purify analyze 10. Analyze Product Yield & Purity (e.g., HPLC, GC) purify->analyze

References

Technical Support Center: Stereoselective Synthesis of Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of cyclopentanones. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral cyclopentanones.

Question: My reaction shows poor diastereoselectivity or enantioselectivity. What are the common causes and how can I fix this?

Answer: Poor stereocontrol is a frequent challenge in cyclopentanone (B42830) synthesis, often stemming from reaction conditions, catalyst choice, or substrate structure. The five-membered ring has a flexible, non-planar envelope conformation, which can make predictable stereocontrol difficult.[1]

Possible Causes & Troubleshooting Steps:

  • Inappropriate Catalyst System: The choice of catalyst is critical. For instance, in intramolecular aldol (B89426) cyclizations, Lewis acids and Brønsted acids can lead to opposite diastereomers.[2]

    • Solution: Screen a panel of catalysts. If a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) gives the undesired diastereomer, try a Brønsted acid (e.g., mesitylenesulfonic acid).[2] For asymmetric reactions, evaluate different chiral ligands or organocatalysts.

  • Sub-optimal Reaction Temperature: Thermal energy can overcome the small energy differences between diastereomeric transition states, leading to reduced selectivity.

    • Solution: Lower the reaction temperature. While this may slow the reaction rate, it often significantly improves stereoselectivity.

  • Incorrect Solvent Choice: The solvent can influence transition state geometries and catalyst activity.

    • Solution: Conduct a solvent screen using solvents of varying polarity and coordinating ability.

  • Substrate-Related Issues: The steric and electronic properties of substituents on your starting material can profoundly impact stereochemical outcomes.

    • Solution: Consider modifying protecting groups. A bulkier protecting group can provide a greater steric bias, directing the approach of reagents to a specific face of the molecule.[3]

G start Problem: Poor Stereoselectivity cause1 Potential Cause: Catalyst System start->cause1 cause2 Potential Cause: Reaction Conditions start->cause2 cause3 Potential Cause: Substrate Control start->cause3 sol1a Solution: Screen Lewis vs. Brønsted Acids cause1->sol1a sol1b Solution: Vary Chiral Ligand or Organocatalyst cause1->sol1b sol2a Solution: Lower Reaction Temperature cause2->sol2a sol2b Solution: Conduct Solvent Screen cause2->sol2b sol3a Solution: Modify Protecting Groups (e.g., add bulk) cause3->sol3a outcome Outcome: Improved Stereoselectivity sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol3a->outcome

Caption: Troubleshooting workflow for poor stereoselectivity.

Question: My reaction yield is consistently low. What should I investigate?

Answer: Low yields can be attributed to incomplete reactions, catalyst deactivation, or the formation of side products.

Possible Causes & Troubleshooting Steps:

  • Reagent Quality and Purity: Many stereoselective reactions, particularly those involving organometallics like Grignard reagents or sensitive catalysts, require high-purity, anhydrous starting materials and solvents.[4]

    • Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Verify the purity of starting materials. For Grignard reactions, ensure magnesium turnings are fresh and activated if necessary.[4]

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be deactivated by impurities or used at a suboptimal concentration.

    • Solution: Use fresh, high-quality catalysts. Consider increasing the catalyst loading incrementally. In some cases, slow addition of the catalyst can maintain its active concentration throughout the reaction.

  • Side Reactions: Undesired reaction pathways can consume starting material. For example, in the Nazarov cyclization, elimination can compete with the desired cyclization. Meyer-Schuster rearrangement can be a problematic side reaction in syntheses involving tertiary propargylic alcohols.[4][5]

    • Solution: Adjust reaction conditions (temperature, concentration, addition rate) to favor the desired pathway. For the Nazarov reaction, using silicon-substituted substrates can improve regioselectivity and minimize side reactions.[5]

  • Product Loss During Workup: The desired product may be lost during extraction or purification.

    • Solution: Ensure the aqueous layer is thoroughly extracted multiple times. The addition of brine can help break up emulsions and improve phase separation.[4]

Section 2: Frequently Asked Questions (FAQs) by Reaction Type

Intramolecular Aldol Cyclization

Question: How can I control the syn vs. anti diastereoselectivity in the intramolecular aldol synthesis of tetrasubstituted cyclopentanones?

Answer: The stereochemical outcome of the acid-catalyzed intramolecular aldol cyclization of 2,3,7-triketoesters is highly dependent on the type of acid catalyst used. This provides a powerful method for stereodivergent synthesis.[2][6]

  • For 1,2-anti Diastereoselectivity: Use a Lewis acid catalyst. Ytterbium triflate (Yb(OTf)₃) is particularly effective, providing high selectivity for the anti product.[2][6] Other Lewis acids like Sn(OTf)₂ and Sc(OTf)₃ also favor the anti isomer.[2]

  • For 1,2-syn Diastereoselectivity: Use a Brønsted acid catalyst. Acids such as mesitylenesulfonic acid (Mes-SO₃H) strongly favor the formation of the syn diastereomer.[2]

This divergent stereocontrol is notable because both Lewis and Brønsted acids typically favor syn-aldol products in other systems, making this specific substrate class highly useful.[2]

G start 2,3,7-Triketoester Substrate lewis Lewis Acid (e.g., Yb(OTf)₃) start->lewis High Selectivity bronsted Brønsted Acid (e.g., Mes-SO₃H) start->bronsted High Selectivity anti_prod 1,2-anti Cyclopentanone lewis->anti_prod syn_prod 1,2-syn Cyclopentanone bronsted->syn_prod

Caption: Catalyst-dependent stereodivergent aldol cyclization.

Nazarov Cyclization

Question: What are the primary challenges in Nazarov cyclizations and how are they addressed?

Answer: The Nazarov cyclization is a powerful 4π-electrocyclization for synthesizing cyclopentenones from divinyl ketones, but it faces three main challenges:[5]

  • Regioselectivity: Unsymmetrical substrates can lead to a mixture of products depending on which terminus of the pentadienyl cation undergoes elimination.

    • Solution: Installing a silicon substituent (e.g., trimethylsilyl, TMS) on the vinyl group can direct the regioselectivity. The "β-silicon effect" stabilizes a positive charge, ensuring the double bond forms at a predictable position.[5]

  • Stereoselectivity: Substituents at the α-positions are prone to racemization under the strongly acidic conditions, often leading to low diastereoselectivity.[5]

    • Solution: The development of catalytic asymmetric versions using chiral Lewis acids or Brønsted acids can control the conrotatory ring-closure, inducing high enantioselectivity.[5][7]

  • Harsh Conditions: The reaction often requires stoichiometric amounts of strong Lewis acids.

    • Solution: Modern methods utilize milder catalysts, including systems based on Cu, Rh, and Au.[7] Recently, deep eutectic solvents have been used as sustainable and effective media for the reaction.[8][9]

Pauson-Khand Reaction (PKR)

Question: How can I achieve high stereoselectivity in the Pauson-Khand reaction?

Answer: The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a robust method for cyclopentenone synthesis.[10] Achieving high stereoselectivity relies on several factors:

  • Intramolecular vs. Intermolecular: The intramolecular version of the PKR generally exhibits higher stereoselectivity. The conformational constraints imposed by the tether connecting the alkyne and alkene translate into a more ordered transition state, leading to better stereocontrol.[11][12]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene or alkyne substrate can effectively bias the facial selectivity of the cycloaddition.

  • Chiral Ligands: In catalytic versions of the PKR (using Rh, Ir, or catalytic Co), the use of chiral ligands (e.g., chiral phosphines) on the metal center can induce high enantioselectivity.[11][13]

  • Substrate Control: Pre-existing stereocenters in the enyne substrate can direct the stereochemical outcome of the cyclization, often with a high degree of chirality transfer.[7]

Section 3: Data Presentation

Table 1: Catalyst Effects on Diastereoselectivity in Intramolecular Aldol Cyclization

Catalyst (mol %)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)
Yb(OTf)₃ (10)CH₂Cl₂2495>98:2
Sc(OTf)₃ (10)CH₂Cl₂249596:4
Sn(OTf)₂ (10)CH₂Cl₂249595:5
Mes-SO₃H (30)CH₂Cl₂249510:90
p-TsOH (30)CH₂Cl₂249513:87
CSA (30)CH₂Cl₂249520:80
Data adapted from studies on 2,3,7-triketoesters.[2][6]

Table 2: Selected Asymmetric Pauson-Khand Reactions

Metal/LigandSubstrate TypeYield (%)ee (%)Reference
Rh(I) / Chiral AllenesAllene-alkyne74-93>93[7]
Ir / Chiral DiphosphineIntramolecular Enyne80-9991-99[13]
Co₂(CO)₈ / Chiral P-S LigandIntermolecularModerate~70[11]

Section 4: Key Experimental Protocols

Protocol 1: Stereodivergent Intramolecular Aldol Cyclization

This protocol describes the synthesis of 1,2-anti and 1,2-syn cyclopentanone diastereomers from a 2,3,7-triketoester precursor.

A. Synthesis of the 1,2-anti Diastereomer (Lewis Acid Catalysis)

  • Dissolve the 2,3,7-triketoester substrate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of 0.1 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add Ytterbium (III) triflate (Yb(OTf)₃, 0.10 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 1,2-anti cyclopentanone.[2]

B. Synthesis of the 1,2-syn Diastereomer (Brønsted Acid Catalysis)

  • Dissolve the 2,3,7-triketoester substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Add mesitylenesulfonic acid (Mes-SO₃H, 0.30 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Follow steps 5-6 from Protocol 1A to work up and purify the product, yielding the 1,2-syn cyclopentanone.[2]

Protocol 2: General Procedure for Cobalt-Mediated Intramolecular Pauson-Khand Reaction

  • To a solution of the enyne substrate (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).

  • Stir the mixture at room temperature for 1-4 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change and TLC analysis).

  • Adsorb the reaction mixture onto a small amount of silica gel and concentrate to dryness.

  • Dissolve the silica-adsorbed complex in a suitable solvent (e.g., acetonitrile (B52724) or CH₂Cl₂).

  • Add a promoter, such as N-methylmorpholine N-oxide (NMO, 3-5 equiv), in portions at 0 °C or room temperature.

  • Allow the reaction to stir for 2-12 hours, monitoring for the formation of the cyclopentenone product.

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel, eluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[11]

G cluster_0 Pauson-Khand Catalytic Cycle A Co₂(CO)₈ + Alkyne B Alkyne-Co₂(CO)₆ Complex A->B - 2 CO C Alkene Coordination B->C + Alkene - CO D Oxidative Cyclization C->D E CO Insertion D->E + CO F Reductive Elimination E->F F->A + 2 CO Prod Cyclopentenone Product F->Prod

References

Troubleshooting low conversion rates in intramolecular cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates in intramolecular cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization reaction has a low yield. What are the common causes?

Low yields in intramolecular cyclization can stem from several factors:

  • Competition from Intermolecular Reactions: At high concentrations, molecules are more likely to react with each other (intermolecularly) to form dimers, trimers, or polymers, rather than with themselves (intramolecularly).[1]

  • Substrate Reactivity: The inherent reactivity of your starting material plays a crucial role. For instance, substrates with strong electron-withdrawing groups may be less reactive and require more forceful conditions.[2]

  • Unfavorable Conformation: The linear precursor must be able to adopt a conformation that brings the reactive ends into proximity for cyclization to occur. This is particularly critical in macrocyclization, such as in peptide synthesis.

  • Impure Starting Materials: Impurities from previous steps can interfere with the catalyst or participate in side reactions, lowering the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the efficiency of the cyclization.

  • Catalyst or Reagent Inactivation: Catalysts and reagents can be sensitive to air, moisture, or impurities and may lose their activity over time.[1][2]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[1]

Q2: How can I favor the desired intramolecular cyclization over competing intermolecular reactions?

The primary strategy to favor intramolecular reactions is to use high dilution conditions . By keeping the concentration of the substrate low, the probability of one end of a molecule finding the other end of the same molecule is increased relative to it finding another molecule.

Strategies to Achieve High Dilution:

  • Lower the overall concentration: Decrease the concentration of the linear precursor to the range of 0.1-1 mM, particularly for macrocyclizations.[1]

  • Slow addition: Use a syringe pump to add the substrate slowly to the reaction mixture. This maintains a very low instantaneous concentration of the reactive species, promoting the intramolecular pathway.[1]

  • On-resin cyclization: For solid-phase synthesis (e.g., peptides), performing the cyclization while the molecule is still attached to the solid support can mimic high dilution, as the resin matrix isolates individual molecules.[1]

Troubleshooting Guides

Problem: My reaction has stalled, and analysis (e.g., TLC, LC-MS) shows only starting material.

This indicates that the reaction is not proceeding. The following workflow can help diagnose and solve the issue.

G A Reaction Stalled: Starting Material Remains B Verify Starting Material Purity A->B Is the starting material pure? B->A No, purify (e.g., chromatography, recrystallization) and restart. C Check Reagent/Catalyst Activity B->C Yes C->A No, use fresh reagents and restart. D Optimize Reaction Temperature C->D Yes, reagents are fresh and active. E Screen Different Catalysts D->E No improvement G Reaction Proceeds D->G Improvement F Screen Different Solvents E->F No improvement E->G Improvement F->G Improvement

Caption: Troubleshooting workflow for a stalled cyclization reaction.

Detailed Steps:

  • Verify Starting Material Purity:

    • Action: Re-purify your starting material using an appropriate method like column chromatography or recrystallization.[2]

    • Verification: Confirm the purity using analytical techniques such as NMR, melting point, or LC-MS.

  • Check Reagent and Catalyst Activity:

    • Action: Use freshly opened or properly stored reagents, especially for sensitive compounds like oxidants, coupling reagents, or organometallics.[2] Ensure catalysts have not been deactivated.

  • Optimize Reaction Temperature:

    • Action: Gradually increase the reaction temperature in increments while monitoring the reaction progress.[2] Some cyclizations require thermal energy to overcome the activation barrier. Conversely, for exothermic reactions or those with thermally unstable products, lowering the temperature might be necessary.

  • Screen Different Catalysts:

    • Action: The choice of catalyst is critical and substrate-dependent.[3] If one catalyst is ineffective, screen others. For example, in the cyclization of 1,4-dicarbonyls, options include base-catalyzed (e.g., NaOH, KOH), acid-catalyzed (e.g., Lewis or Brønsted acids), or metal-catalyzed (e.g., Rhodium, Palladium) conditions.[3]

  • Screen Different Solvents:

    • Action: The solvent can significantly influence reaction rates by stabilizing or destabilizing the transition state.[4][5] A solvent that promotes a folded conformation of the substrate can accelerate intramolecular reactions.

    • Protocol: Set up several small-scale reactions in parallel, each with a different solvent, and monitor their progress.

Problem: My reaction produces a mixture of the desired cyclic product and intermolecular side products (dimers, polymers).

This is a common issue when the rate of the intermolecular reaction is competitive with the intramolecular cyclization.

G cluster_0 Reaction Pathways cluster_1 Controlling Factors A Linear Substrate B Intramolecular Cyclization A->B C Intermolecular Reaction A->C D Cyclic Monomer (Desired) B->D E Dimer/Polymer (Undesired) C->E F Low Concentration (High Dilution) F->B Favors G High Concentration G->C Favors

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Troubleshooting Steps:

  • Decrease Substrate Concentration:

    • Action: Run the reaction at a lower concentration. A good starting point is to decrease the concentration by a factor of 10. For macrocyclizations, concentrations in the range of 0.1-1 mM are often effective.[1]

  • Implement Slow Addition:

    • Action: Use a syringe pump to add a solution of your starting material to the reaction vessel over an extended period (e.g., several hours). This maintains a very low instantaneous concentration, strongly favoring the intramolecular pathway.[1]

Experimental Protocols & Data

Protocol: Solvent Screening for Intramolecular Cyclization
  • Setup: In parallel, set up several small-scale reactions (e.g., in vials) under an inert atmosphere if required.

  • Reagents: To each vial, add the starting material and any necessary catalysts or reagents.

  • Solvents: Add a different solvent to each vial. Choose a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)).[6]

  • Reaction: Stir all reactions at the same temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique like TLC or LC-MS.

  • Analysis: Compare the conversion to the desired product in each solvent to identify the optimal one.

Table 1: Example of Solvent Effects on Cyclization Yield

EntrySolventYield (%)
1N,N-Dimethylformamide (DMF)82
2Acetonitrile (MeCN)70
3TolueneLow
4Dichloromethane (DCM)Low
5Tetrahydrofuran (THF)Low
6Dimethyl carbonate (DMC)Poor

Data adapted from a study on the intramolecular cyclization of α,α-halofluorinated β-iminophosphonates.[6]

Protocol: Catalyst Screening
  • Setup: Prepare a stock solution of your starting material in the optimal solvent determined from solvent screening.

  • Catalysts: In separate reaction vessels, place different catalysts that are appropriate for your transformation (e.g., various Lewis acids, Brønsted acids, bases, or transition metal catalysts).[3]

  • Reaction Initiation: Add an aliquot of the starting material stock solution to each vessel.

  • Monitoring & Analysis: Monitor each reaction as described in the solvent screening protocol to determine which catalyst provides the best conversion rate and selectivity.

Table 2: Example of Catalyst Effects on the Cyclization of Cannabidiol (CBD)

EntryAcid CatalystSolventTemperature (°C)Time (h)Main Product(s)
1p-TsOHCH₂Cl₂01Δ⁹-THC, Δ⁸-THC
2BF₃·OEt₂CH₂Cl₂-101Δ⁹-THC, Δ⁸-THC
3AlCl₃CH₂Cl₂01Δ⁸-THC
4p-TsOHToluene01Δ⁹-THC, Δ⁸-THC, iso-THCs
5BF₃·OEt₂Toluene-101Δ⁹-THC, Δ⁸-THC, iso-THCs
6AlCl₃Toluene01Δ⁸-THC, iso-THCs
7BF₃·OEt₂MeCN-106Δ⁸-iso-THC

Data adapted from a study on the acid-catalyzed intramolecular cyclization of cannabidiol.[7]

Analytical Monitoring

Consistent and accurate monitoring is key to successful troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess reaction progress. It can show the consumption of starting material and the appearance of new spots corresponding to products or byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproducts. Essential for accurately determining conversion and yield.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product and to identify any side products. It can also be used to determine the purity of the starting material.[2][8]

  • Mass Spectrometry (MS): Useful for confirming the mass of the desired product and identifying unknown byproducts. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for monitoring complex reaction mixtures.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-ethylcyclopentanone for pilot plant operations. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Synthesis Overview

The synthesis of this compound at a pilot plant scale can be effectively achieved through the alkylation of cyclopentanone (B42830). This method involves the formation of a nucleophilic enolate from cyclopentanone, which then reacts with an ethyl halide. Careful control of reaction conditions is crucial to ensure high yield and purity, minimizing side reactions such as O-alkylation and dialkylation.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented here: Direct Enolate Alkylation and Dieckmann Condensation.

Method 1: Direct Enolate Alkylation of Cyclopentanone

This protocol details the direct alkylation of cyclopentanone using a strong base to form the enolate, followed by reaction with an ethyl halide.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - Cyclopentanone - Lithium diisopropylamide (LDA) - Ethyl iodide - Tetrahydrofuran (B95107) (THF) enolate_formation Enolate Formation: - Dissolve cyclopentanone in THF - Cool to -78 °C - Add LDA solution prep_reagents->enolate_formation prep_glassware Assemble & Dry Glassware prep_glassware->enolate_formation alkylation Alkylation: - Add ethyl iodide dropwise - Maintain -78 °C - Stir for 2-4 hours enolate_formation->alkylation Transfer of enolate quench Quench Reaction: - Add saturated NH4Cl (aq) alkylation->quench extraction Liquid-Liquid Extraction: - Extract with diethyl ether quench->extraction wash Wash Organic Layer: - Brine solution extraction->wash dry Dry & Concentrate: - Anhydrous MgSO4 - Rotary Evaporation wash->dry purification Fractional Distillation dry->purification characterization Characterization: - GC-MS - NMR - IR Spectroscopy purification->characterization

Caption: Experimental workflow for the direct enolate alkylation of cyclopentanone.

Detailed Methodology:

  • Reactor Preparation: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.

  • Enolate Formation:

    • Charge the reactor with anhydrous tetrahydrofuran (THF, 20 L).

    • Cool the solvent to -78 °C using a suitable cooling system.

    • Add cyclopentanone (2.0 kg, 23.8 mol) to the reactor.

    • Slowly add a 2.0 M solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene (13.1 L, 26.2 mol) via the dropping funnel over 2 hours, maintaining the temperature below -70 °C.

    • Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add ethyl iodide (4.0 kg, 25.6 mol) dropwise over 1.5 hours, keeping the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 3 hours.

  • Quenching and Work-up:

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 L).

    • Allow the mixture to warm to room temperature.

    • Separate the aqueous layer and extract it with diethyl ether (2 x 5 L).

    • Combine the organic layers and wash with brine (5 L).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValue
Cyclopentanone2.0 kg (23.8 mol)
Lithium Diisopropylamide (LDA)26.2 mol (1.1 eq)
Ethyl Iodide4.0 kg (25.6 mol) (1.08 eq)
Reaction Temperature-78 °C
Reaction Time4-6 hours
Expected Yield75-85%
Boiling Point of Product171-173 °C at atmospheric pressure
Method 2: Dieckmann Condensation Route

This method involves the intramolecular cyclization of a substituted adipic acid ester.

Diagram of the Signaling Pathway (Reaction Mechanism):

dieckmann_condensation start Diethyl 3-ethyladipate enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., NaOEt) base->enolate cyclization Intramolecular Cyclization enolate->cyclization intermediate Cyclic β-keto ester Intermediate cyclization->intermediate hydrolysis Hydrolysis (H3O+) intermediate->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product This compound decarboxylation->product

Caption: Simplified reaction pathway for the Dieckmann condensation to form this compound.

Detailed Methodology:

  • Reaction Setup: A 50 L reactor is equipped as described in Method 1.

  • Cyclization:

    • Charge the reactor with anhydrous toluene (B28343) (25 L).

    • Add sodium ethoxide (1.8 kg, 26.5 mol) to the toluene.

    • Heat the suspension to reflux.

    • Slowly add diethyl 3-ethyladipate (5.0 kg, 21.7 mol) over 3 hours.

    • Continue refluxing for an additional 4 hours.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to room temperature and slowly add 10% aqueous sulfuric acid until the mixture is acidic (pH ~1).

    • Separate the organic layer and wash with water and then brine.

    • Add 5% aqueous sodium hydroxide (B78521) to the organic layer and heat to reflux for 4 hours to hydrolyze the ester.

    • Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 2 hours to effect decarboxylation.

  • Work-up and Purification:

    • Cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by fractional distillation.

Quantitative Data:

ParameterValue
Diethyl 3-ethyladipate5.0 kg (21.7 mol)
Sodium Ethoxide1.8 kg (26.5 mol) (1.2 eq)
Cyclization TemperatureReflux in Toluene
Expected Yield65-75%

Troubleshooting Guide

Logical Troubleshooting Workflow:

troubleshooting_workflow cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Potential Solutions start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions o_alkylation O-Alkylation Product Detected? start->o_alkylation dialkylation Dialkylation Product Detected? start->dialkylation starting_material Unreacted Starting Material? start->starting_material sol_time_temp Increase reaction time/temperature incomplete_reaction->sol_time_temp sol_base Check base quality/quantity incomplete_reaction->sol_base sol_temp_control Improve temperature control side_reactions->sol_temp_control o_alkylation->sol_temp_control sol_slow_addition Slower addition of alkylating agent dialkylation->sol_slow_addition starting_material->sol_time_temp sol_purification Optimize fractional distillation starting_material->sol_purification sol_halide Use more reactive ethyl halide

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient base (e.g., LDA degradation).Verify the concentration and activity of the LDA solution. Use freshly prepared or titrated LDA. Ensure a slight molar excess of the base.
Low reactivity of the ethylating agent.Consider using a more reactive ethyl halide, such as ethyl iodide instead of ethyl bromide.
Reaction temperature too high during enolate formation or alkylation.Strictly maintain the reaction temperature at or below -70 °C to prevent side reactions and enolate decomposition.
Formation of O-Alkylated Byproduct The reaction temperature is too high, favoring thermodynamic control.Maintain a low reaction temperature (-78 °C) to favor the kinetic C-alkylation product.
Use of a less sterically hindered base.LDA is a good choice to promote C-alkylation due to its steric bulk.
Formation of Dialkylated Byproduct Excess of ethylating agent or localized high concentrations.Use a slight excess of the ethylating agent (e.g., 1.05-1.1 equivalents). Add the ethyl halide slowly and sub-surface to avoid localized high concentrations.
Reaction temperature allowed to rise prematurely.Maintain the low temperature until the reaction is complete to prevent the enolate of the product from reacting further.
Difficult Purification Close boiling points of the product and byproducts.Utilize a high-efficiency fractional distillation column with a suitable packing material. Optimize the reflux ratio and take narrow fractions.
Presence of unreacted starting material.Ensure the initial reaction goes to completion by monitoring with in-process controls (e.g., GC).

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this synthesis?

A: The synthesis involves highly flammable solvents (THF, diethyl ether) and a pyrophoric reagent (if using n-butyllithium to prepare LDA in-situ). Key safety precautions include:

  • Conducting the reaction in a well-ventilated area or a fume hood suitable for pilot-plant scale.

  • Using inert atmosphere (nitrogen or argon) throughout the process to prevent moisture contamination and handle pyrophoric reagents safely.

  • Ensuring all equipment is properly grounded to prevent static discharge.

  • Having appropriate fire suppression equipment readily available.

  • Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[1]

Q2: How can I monitor the progress of the reaction at a pilot scale?

A: In-process control (IPC) is crucial for successful scale-up. You can monitor the reaction by:

  • Taking small, quenched aliquots from the reaction mixture at regular intervals.

  • Analyzing these samples by Gas Chromatography (GC) to determine the consumption of cyclopentanone and the formation of this compound. This allows for real-time tracking of the reaction's progress and helps in deciding the optimal reaction time.

Q3: What are the main challenges when transitioning from lab to pilot scale for this reaction?

A: The main challenges include:

  • Heat Transfer: Exothermic steps, like the addition of LDA and ethyl iodide, can be difficult to control on a larger scale. A jacketed reactor with an efficient cooling system is essential.

  • Mixing: Ensuring homogenous mixing in a large reactor is critical for consistent reaction and to avoid localized "hot spots" or high concentrations of reagents. A properly designed mechanical stirrer is necessary.

  • Reagent Addition: The rate of addition for the base and the alkylating agent becomes more critical at a larger scale to maintain temperature control and minimize side reactions.

  • Work-up and Extraction: Handling large volumes of flammable solvents during extraction requires appropriate equipment and safety measures.

Q4: Can other bases be used instead of LDA for the enolate formation?

A: While other strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide can be used, LDA is often preferred for its high basicity and steric hindrance, which helps to minimize side reactions and favors the formation of the kinetic enolate, leading to higher yields of the desired C-alkylated product.

Q5: What are the key parameters to control during the fractional distillation of this compound?

A: For an efficient purification by fractional distillation, the following parameters are critical:

  • Vacuum Level: Distilling under reduced pressure lowers the boiling point and prevents thermal degradation of the product.

  • Column Efficiency: Use a column with a sufficient number of theoretical plates to separate the product from impurities with close boiling points.

  • Reflux Ratio: A higher reflux ratio generally provides better separation but increases the distillation time. This needs to be optimized for purity and throughput.

  • Pot Temperature: Keep the temperature in the reboiler as low as possible to avoid decomposition of the product and high-boiling residues.

References

Technical Support Center: Catalyst Selection for Hydrogenation of Cyclopentenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for the hydrogenation of cyclopentenone derivatives.

Troubleshooting Guide: Common Experimental Issues

Question: Why is the conversion of my cyclopentenone derivative unexpectedly low?

Low conversion in catalytic hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is essential.

Potential Cause 1: Catalyst Inactivity or Deactivation The catalyst's condition is paramount for achieving high conversion.

  • Catalyst Poisoning: Active sites on the catalyst surface can be blocked by impurities such as sulfur, nitrogen compounds, or carbon monoxide from the hydrogen source, rendering the catalyst inactive.[1][2]

  • Improper Handling or Storage: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and may be deactivated by exposure to air.[1]

  • Sintering or Agglomeration: High reaction temperatures can cause the fine metal particles of the catalyst to clump together, reducing the active surface area.[1]

  • Coke Formation: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1]

Troubleshooting Steps:

  • Use a fresh batch of catalyst.[2]

  • Ensure the use of high-purity hydrogen gas.[2]

  • Purify the starting material to remove potential inhibitors.[2]

  • Consider pretreating the catalyst under a hydrogen flow if recommended.[2]

Potential Cause 2: Substrate or Solvent Issues

  • Substrate Impurities: Impurities in the starting material containing heteroatoms can act as catalyst poisons.[1] It is crucial to use highly purified starting materials.[1]

  • Solvent Effects: The choice of solvent impacts the solubility of both the substrate and hydrogen, as well as the catalyst's activity.[1] Solvents should be dry and deoxygenated.[1] Common solvents include protic options like ethanol (B145695) and methanol, and aprotic ones like ethyl acetate (B1210297) or THF.[1]

Troubleshooting Steps:

  • Ensure the purity of the cyclopentenone derivative.

  • Use dry, deoxygenated solvents.

  • If solubility is an issue, consider alternative solvents like dichloromethane (B109758) (DCM).[3][4]

Potential Cause 3: Suboptimal Reaction Conditions

  • Insufficient Hydrogen Pressure: While balloon pressure (1-5 bar) is often sufficient, sterically hindered substrates may require higher pressures.[1]

  • Incorrect Temperature: Room temperature is a good starting point for many hydrogenations.[1] While higher temperatures can increase the reaction rate, they may also lead to side reactions and catalyst deactivation.[1][5]

  • Inadequate Agitation: Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen gas to avoid mass transfer limitations.[1][2]

  • Insufficient Reaction Time: The reaction may not have been allowed to run long enough to reach completion.[1]

Troubleshooting Steps:

  • Increase hydrogen pressure, ensuring it is within the safe limits of the reactor.[2]

  • Optimize the reaction temperature.

  • Increase the stirring rate to ensure the catalyst is well suspended.[2]

  • Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time.[1]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of cyclopentenone derivatives?

The choice of catalyst depends on the specific substrate and the desired selectivity (i.e., reduction of the C=C bond, the C=O group, or both).

  • Palladium on Carbon (Pd/C): This is a widely used and cost-effective catalyst for alkene hydrogenation.[1]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are often more active than palladium catalysts and can be effective for more challenging substrates.[1] Platinum may offer better chemoselectivity in the presence of other reducible functional groups.[1]

  • Raney Nickel (Ra-Ni): A cost-effective option, but it may require higher temperatures and pressures and can be less selective.[1]

  • Iridium Catalysts (e.g., Ir/BiphPHOX complex): These have shown high efficiency for regio- and enantioselective hydrogenation of certain cyclopentenone derivatives, yielding products with excellent enantiomeric excess (ee).[5][6]

Q2: How can I selectively hydrogenate the carbon-carbon double bond while leaving the carbonyl group intact?

Achieving chemoselective hydrogenation of the C=C bond is a common goal.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor molecule like isopropanol (B130326) or formic acid in the presence of a metal catalyst and can offer excellent chemoselectivity.[7]

  • Iridium Catalysts: Specific iridium catalyst systems have been shown to be highly selective for the C=C bond.[7]

  • Electrochemical Hydrogenation: Using a proton-exchange membrane (PEM) reactor with a Pd/C cathode catalyst has been shown to chemoselectively reduce the C=C bond of enones.[8]

Q3: How does the substitution pattern on the cyclopentenone ring affect the reaction?

Substituents on the ring significantly influence the hydrogenation rate and outcome.

  • Steric Hindrance: Bulky groups near the double bond can impede the substrate's approach to the catalyst surface, slowing the reaction.[1]

  • Electronic Effects: Electron-withdrawing groups can sometimes decrease the reactivity of the double bond.[1]

  • Substituent Role in Stereoselectivity: In some cases, substituent groups like esters play a crucial role in controlling the stereoselectivity of the product.[5][6]

Q4: What are common side reactions, and how can they be minimized?

  • Over-reduction: Further reduction of the desired saturated ketone to a saturated alcohol. This can be minimized by careful reaction monitoring and stopping the reaction once the starting material is consumed.

  • Dehydration: In the hydrogenation of diones like 1,3-cyclopentanedione, dehydration can be a significant side reaction, especially with catalysts like Pd/C, Pt/C, and Rh/C.[9][10] Using a Ruthenium on Carbon (Ru/C) catalyst can minimize this pathway.[9][10]

  • Ring Opening/Hydrogenolysis: Under harsh conditions like high temperature and pressure, the cyclopentane (B165970) ring can undergo cleavage.[2] Using milder conditions can prevent this.[2]

  • Isomerization: The catalyst or reaction conditions might promote the isomerization of the starting material.[2] Using a less acidic catalyst support (e.g., carbon instead of alumina) and lower temperatures can reduce this issue.[2]

Data Presentation

Table 1: Performance Comparison of Catalysts in the Hydrogenation of 1,3-Cyclopentanedione

CatalystSupportTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Yield 3-hydroxy-cyclopentanone (%)Yield Cyclopentane-1,3-diol (%)Yield Dehydration Products (%)
5% RuCarbon100502100Intermediate694
5% RhCarbon10050>7IncompleteLowLowHigh
5% PdCarbon10050>7IncompleteLowLowHigh
5% PtCarbon10050>7IncompleteLowLowHigh

Data sourced from BenchChem's comparative guide.[9]

Table 2: Typical Reaction Parameters for Cyclopentene Derivative Hydrogenation

ParameterRangeNotes
Catalyst Loading1-10 mol% (metal basis)Higher loading may be needed for difficult substrates.[1]
Hydrogen Pressure1-50 barBalloon pressure is often sufficient; higher pressures for hindered alkenes.[1]
TemperatureRoom Temp. - 100°CHigher temperatures can lead to side reactions.[1][9]
Substrate Conc.0.05-0.5 MHigher concentrations can sometimes lead to catalyst deactivation.[1]
SolventEthanol, Methanol, Ethyl Acetate, THFEnsure the solvent is dry and deoxygenated.[1]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of a Cyclopentenone Derivative

  • Catalyst Preparation: In a suitable reaction flask, add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the chosen anhydrous and deoxygenated solvent (e.g., ethanol) to the flask.

  • System Purge: Seal the flask and purge the system by evacuating and backfilling with hydrogen gas several times.

  • Substrate Addition: Dissolve the cyclopentenone derivative (1 mmol) in a small amount of the reaction solvent and add it to the reaction flask via a syringe.[1]

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) under a positive pressure of hydrogen (often maintained by a balloon).[1]

  • Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them via TLC, GC, or LC-MS.[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.[1]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Add Catalyst to Flask p2 Add Deoxygenated Solvent p1->p2 p3 Purge System with H₂ p2->p3 r1 Add Substrate Solution p3->r1 r2 Stir Vigorously under H₂ r1->r2 r3 Monitor Progress (TLC/GC) r2->r3 w1 Vent H₂ & Purge with N₂ r3->w1 w2 Filter through Celite w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify Product w3->w4

Caption: General experimental workflow for catalytic hydrogenation.

troubleshooting_guide start Low Conversion Observed cat_check Check Catalyst start->cat_check cond_check Check Conditions cat_check->cond_check No cat_poison Poisoning/Deactivation? cat_check->cat_poison Yes sub_check Check Substrate/Solvent cond_check->sub_check No cond_press Pressure/Temp/Stirring? cond_check->cond_press Yes sub_purity Impurity/Solvent Issue? sub_check->sub_purity Yes cat_sol Use Fresh Catalyst Purify Substrate & H₂ cat_poison->cat_sol cond_sol Optimize Pressure, Temperature, & Agitation cond_press->cond_sol sub_sol Purify Substrate Use Dry, Deoxygenated Solvent sub_purity->sub_sol

References

Technical Support Center: Managing Reaction Kinetics in Cyclopentanone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopentanone (B42830) formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of cyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for cyclopentanone synthesis?

A1: The primary industrial and laboratory routes for cyclopentanone synthesis involve the ketonic decarboxylation of adipic acid and the rearrangement and hydrogenation of furfural (B47365), a biomass-derived platform chemical.[1][2][3] Other methods include the oxidation of cyclopentene (B43876) and the dehydrogenation of cyclopentanol (B49286).[4][5]

Q2: I am observing a low yield of cyclopentanone. What are the likely causes?

A2: Low yields can stem from several factors, including suboptimal reaction temperature, incorrect catalyst concentration, or incomplete reaction.[6] For instance, in the synthesis from furfural, lower temperatures can lead to low conversion rates.[7] It is also crucial to ensure anhydrous conditions in many of the synthetic routes to prevent side reactions.[6]

Q3: My reaction is producing significant amounts of side products. How can I improve selectivity?

A3: Side product formation is a common issue and is highly dependent on the reaction conditions. For example, in the hydrogenation of furfural, higher hydrogen pressure can sometimes decrease selectivity towards cyclopentanone by favoring the formation of products like 2-methyl furan (B31954).[7] The choice of catalyst and solvent system is also critical; for instance, using a biphasic solvent system like toluene/water can enhance selectivity in certain catalytic systems.[8] In aldol (B89426) condensation reactions of cyclopentanone, the catalyst and temperature play a crucial role in determining selectivity.[9]

Q4: How can I monitor the progress of my cyclopentanone formation reaction?

A4: Gas chromatography (GC) is a widely used technique to monitor the progress of the reaction by analyzing aliquots from the reaction mixture.[5][6] Thin Layer Chromatography (TLC) can also be a useful and quicker method for monitoring the consumption of starting materials and the formation of the product.[6]

Q5: What is the role of the catalyst in cyclopentanone synthesis and how can I troubleshoot catalyst-related issues?

A5: The catalyst plays a pivotal role in determining the reaction rate, yield, and selectivity. For example, in the synthesis from adipic acid, various catalysts like barium hydroxide (B78521) or metal oxides are used.[1] In furfural hydrogenation, bimetallic catalysts (e.g., Pt-Co, Ni-Cu) on supports like carbon or MOFs have shown high efficiency.[8][10] Catalyst deactivation, often due to coking (carbon deposition) or poisoning by impurities, can lead to a decrease in activity over time.[4][11] Regeneration of the catalyst, for instance by controlled oxidation to remove coke, may be possible.[4] If you suspect catalyst poisoning, it is important to analyze your starting materials and solvents for potential inhibitors.[11]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material
Possible Cause Troubleshooting Steps Recommended Action
Suboptimal Temperature Review literature for the optimal temperature range for your specific reaction. Monitor the internal reaction temperature accurately.Gradually increase or decrease the temperature within the recommended range. For example, in the synthesis from furfural, temperatures around 150-180°C are often optimal.[8][10]
Insufficient Reaction Time Monitor the reaction progress using GC or TLC at regular intervals.Extend the reaction time until the starting material is consumed or the product concentration plateaus.[6]
Catalyst Inactivity Ensure the catalyst is fresh or has been properly activated and stored. Check for signs of deactivation (e.g., change in color, caking).Use a fresh batch of catalyst or regenerate the existing catalyst if possible.[4] Optimize catalyst loading as too little will result in slow or incomplete reaction.
Poor Mixing Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous catalysis.Increase the stirring speed. For larger scale reactions, consider mechanical stirring.[1]
Issue 2: Poor Selectivity and Formation of Byproducts
Possible Cause Troubleshooting Steps Recommended Action
Incorrect Reaction Temperature Analyze byproducts using techniques like GC-MS to identify them. Correlate byproduct formation with reaction temperature.Adjust the temperature. Higher temperatures can sometimes lead to undesired side reactions and polymerization.[6]
Suboptimal Hydrogen Pressure (for hydrogenation reactions) Review the effect of H₂ pressure on selectivity for your specific catalyst system.Optimize the hydrogen pressure. For some palladium catalysts, higher pressure can decrease cyclopentanone selectivity.[7]
Inappropriate Solvent System The solvent can significantly influence the reaction pathway.Experiment with different solvents or solvent mixtures. A biphasic system (e.g., toluene/water) has been shown to improve selectivity in some cases.[8]
Incorrect Catalyst Choice or Formulation The catalyst's composition and support can greatly affect selectivity.Screen different catalysts. For instance, in furfural hydrogenation, the choice between a Pd, Pt, or Ni-based catalyst can lead to different product distributions. The acidity of the support can also play a role.[7]
Formation of Isomeric Enones In reactions like the cyclization of 2,5-hexanedione, different deprotonation sites can lead to isomers.Screen different bases and reaction conditions to optimize for the desired isomer.[6]
Paal-Knorr Furan Synthesis Under acidic conditions, dicarbonyl compounds can cyclize to form furan derivatives instead of cyclopentenones.Switch to a base-catalyzed cyclization method to avoid the furan byproduct.[6]

Quantitative Data Summary

Table 1: Reaction Parameters for Cyclopentanone Synthesis from Furfural
CatalystSupportTemperature (°C)H₂ Pressure (bar/MPa)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
5 wt% Ni–Cu (1:1)MOF-515025 bar5100-96[10]
4% Pdf-SiO₂165~34.5 bar (500 psig)-98~8987[7]
Pt-CoCarbon1801 MPa---75[8]
Cu-Co (CP)-1602 MPa---67[12]
Table 2: Reaction Parameters for Cyclopentanone Synthesis from Adipic Acid
CatalystTemperature (°C)Yield (%)Reference
Barium hydroxide285–29575–80[1]
Barium carbonate-94[1]

Experimental Protocols

Protocol 1: Cyclopentanone Synthesis from Furfural via Hydrogenation

This protocol is a generalized procedure based on common laboratory practices for the hydrogenation of furfural to cyclopentanone.

Materials:

  • Furfural

  • Catalyst (e.g., 5 wt% Ni–Cu@MOF-5)

  • Solvent (e.g., water)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas supply

Procedure:

  • Add the calculated amounts of furfural, solvent, and catalyst to the autoclave reactor.

  • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 bar).[10]

  • Begin stirring and heat the reactor to the target temperature (e.g., 150°C).[10]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 5 hours), monitoring the pressure to observe hydrogen uptake.[10]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor, and separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Extract the product from the aqueous phase using a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic phase by GC to determine conversion, selectivity, and yield.

  • The product can be further purified by distillation.

Protocol 2: Cyclopentanone Synthesis from Adipic Acid via Ketonic Decarboxylation

This protocol is based on the classical laboratory preparation of cyclopentanone from adipic acid.

Materials:

  • Adipic acid (powdered)

  • Barium hydroxide (finely ground)

  • Distilling flask

  • Heating mantle or fusible alloy bath

  • Condenser and receiving flask

  • Calcium chloride or potassium carbonate

  • Diethyl ether (optional)

Procedure:

  • In a distilling flask, thoroughly mix powdered adipic acid and finely ground barium hydroxide (e.g., a 20:1 weight ratio).[1]

  • Fit the flask with a thermometer positioned near the bottom and connect it to a distillation apparatus.

  • Gradually heat the mixture to 285–295°C. It is crucial to control the temperature to avoid rapid distillation of unreacted adipic acid.[1]

  • Maintain this temperature and continue heating until only a small amount of dry residue remains in the flask. The cyclopentanone will slowly distill over with some water.

  • Separate the cyclopentanone from the water in the distillate. This can be achieved by salting out with potassium carbonate or by extracting with diethyl ether.[1]

  • Wash the separated organic layer with a dilute alkali solution and then with water.

  • Dry the crude cyclopentanone over anhydrous calcium chloride.

  • Purify the cyclopentanone by fractional distillation, collecting the fraction boiling at 128–131°C.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Cyclopentanone Yield CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Active and Concentration Correct? CheckTime->CheckCatalyst Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckMixing Is Mixing Adequate? CheckCatalyst->CheckMixing Yes ReplaceCatalyst Replace/Regenerate Catalyst or Adjust Loading CheckCatalyst->ReplaceCatalyst No IncreaseMixing Increase Stirring Speed CheckMixing->IncreaseMixing No End Yield Improved CheckMixing->End Yes AdjustTemp->CheckTemp IncreaseTime->CheckTime ReplaceCatalyst->CheckCatalyst IncreaseMixing->CheckMixing Cyclopentanone_Synthesis_Workflow Start Start: Prepare Reactants Reactor Charge Reactor with Reactants, Solvent, & Catalyst Start->Reactor Purge Purge Reactor (N₂ then H₂) Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temperature and Stir Pressurize->Heat Monitor Monitor Reaction Progress (e.g., GC, TLC) Heat->Monitor Cool Cool and Depressurize Monitor->Cool Reaction Complete Separate Separate Catalyst Cool->Separate Extract Extract Product Separate->Extract Analyze Analyze Yield and Purity Extract->Analyze Purify Purify Product (e.g., Distillation) Analyze->Purify End Final Product Purify->End

References

Technical Support Center: 3-Ethylcyclopentanone Post-Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction workup of 3-Ethylcyclopentanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical post-reaction workup procedure for the synthesis of this compound, particularly after a Dieckmann condensation followed by hydrolysis and decarboxylation?

A1: A standard workup involves neutralizing any remaining acid, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, purifying the this compound by distillation or chromatography.

Q2: What are the most common impurities to expect in the crude this compound product?

A2: Common impurities can include unreacted starting materials such as the precursor diester (e.g., diethyl 3-ethyladipate), the intermediate β-keto ester (ethyl 2-oxo-4-ethylcyclopentanecarboxylate), residual acid from the hydrolysis step, and side-products from potential aldol (B89426) condensation reactions.

Q3: Which purification method is most effective for obtaining high-purity this compound?

A3: Fractional distillation under reduced pressure is generally the most effective method for purifying this compound, as it efficiently removes less volatile impurities and residual solvents. For challenging separations of isomers or closely boiling impurities, flash column chromatography may be necessary.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of this compound can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. A sharp boiling point range during distillation also indicates high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the post-reaction workup of this compound.

Problem 1: Poor Separation of Organic and Aqueous Layers During Extraction
Possible Cause Solution
Formation of an emulsion Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
Insufficient solvent Ensure an adequate volume of organic solvent is used for the extraction to allow for a clear phase separation.
High concentration of dissolved salts Dilute the reaction mixture with water before extraction to dissolve any precipitated salts that may be stabilizing the emulsion.
Problem 2: Low Yield of this compound After Purification
Possible Cause Solution
Incomplete hydrolysis or decarboxylation Ensure the hydrolysis and decarboxylation steps are carried out for a sufficient duration and at the appropriate temperature. Monitor the reaction progress using TLC or GC.
Product loss during aqueous washes Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the protonation and subsequent loss of the ketone into the aqueous phase.
Inefficient distillation Use a well-insulated fractional distillation apparatus with a suitable column packing to ensure good separation. Monitor the distillation temperature and pressure closely.
Problem 3: Contaminated Final Product After Distillation
Possible Cause Solution
Co-distillation with impurities If impurities have a similar boiling point to this compound, a preliminary purification by flash column chromatography may be necessary before distillation.
Thermal decomposition Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition of the product.
"Bumping" during distillation Use a magnetic stir bar or boiling chips to ensure smooth boiling and prevent violent bumping, which can carry non-volatile impurities into the distillate.

Quantitative Data

Property Value Reference
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [2]
Boiling Point 158-160 °C (at 760 mmHg)
Density 0.914 g/mL at 25 °C

Experimental Protocols

Detailed Post-Reaction Workup Protocol for this compound

This protocol assumes the synthesis of this compound via Dieckmann condensation of a suitable diester, followed by acidic hydrolysis and decarboxylation.

  • Quenching and Neutralization:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring to neutralize any remaining acid. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining inorganic salts.

    • Wash the organic layer with brine (saturated NaCl solution) to facilitate drying.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Post_Reaction_Workup_Workflow Post-Reaction Workup for this compound cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Crude Reaction Mixture Quenching 1. Quenching & Neutralization (e.g., NaHCO3 soln.) ReactionMixture->Quenching Extraction 2. Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing 3. Washing (Water, Brine) Extraction->Washing Drying 4. Drying (e.g., MgSO4) Washing->Drying SolventRemoval 5. Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Purification 6. Purification (Fractional Distillation) SolventRemoval->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the post-reaction workup of this compound.

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of 3-Ethylcyclopentanone via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chemical reagents is paramount. 3-Ethylcyclopentanone, a cyclic ketone utilized as a building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a definitive analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound, offering both high-resolution separation and unambiguous identification of the principal compound and any potential impurities.

This guide provides a comparative overview of the GC-MS analysis of this compound against structurally similar cyclic ketones. It includes a detailed experimental protocol and illustrative data to aid researchers in their analytical endeavors.

Comparative Analysis with Alternative Cyclic Ketones

To contextualize the GC-MS analysis of this compound, it is useful to compare its behavior with other cyclic ketones that might be used in similar synthetic pathways or encountered as related impurities. Cyclopentanone, 3-Methylcyclopentanone, and Cycloheptanone serve as relevant comparators due to their structural similarities. While they share a common cyclic ketone core, variations in ring size and substitution lead to distinct chromatographic and mass spectrometric characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Illustrative Retention Time (min)Key Mass Fragments (m/z)Assumed Purity (%)
This compound C7H12O112.1710.283, 55, 112[1]≥99.0
CyclopentanoneC5H8O84.126.555, 84, 41[2]≥99.5[3]
3-MethylcyclopentanoneC6H10O98.148.169, 98, 41[4]≥98.0
CycloheptanoneC7H12O112.1710.868, 55, 41, 112[1]≥98.0

Note: Retention times are illustrative and will vary depending on the specific GC-MS system and method parameters.

Experimental Protocol for GC-MS Purity Analysis

This section details a standard operating procedure for the purity determination of this compound using GC-MS.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate (B1210297) are suitable options.

  • Stock Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of the chosen solvent to create a stock solution of 1 mg/mL.

  • Working Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments.

  • Gas Chromatograph (GC) System:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is recommended for good separation of ketones and related impurities.

    • Inlet: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu (atomic mass units).

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Analysis and Purity Calculation
  • Peak Identification: The primary peak in the total ion chromatogram (TIC) should be identified as this compound by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 112 and key fragment ions.

  • Impurity Identification: Any other peaks in the chromatogram are considered impurities. These can be tentatively identified by their mass spectra and library matching.

  • Purity Calculation: The purity of the this compound sample is typically calculated based on the peak area percentage from the TIC.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS analysis for determining the purity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Dilute to Working Concentration (0.1 mg/mL) B->C D Inject Sample (1 µL) into GC C->D Transfer to Autosampler Vial E Separation on Capillary Column D->E F Elution into Mass Spectrometer E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Generate Total Ion Chromatogram (TIC) H->I Acquire Data J Identify Peaks by Mass Spectra I->J K Calculate Peak Areas J->K L Determine Purity (%) K->L M M L->M Final Report

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

GC-MS is an indispensable tool for the quality control of this compound, providing both the separation efficiency to detect trace impurities and the mass spectral data for their confident identification. The protocol and comparative data presented in this guide offer a solid foundation for researchers to develop and implement robust analytical methods, ensuring the integrity of their starting materials and the reliability of their scientific outcomes. By leveraging the strengths of GC-MS, professionals in the pharmaceutical and chemical industries can maintain high standards of quality and safety in their products and processes.

References

Spectral Analysis of 3-Ethylcyclopentanone: A Comparative Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-ethylcyclopentanone, offering a comparison with related compounds and outlining the experimental protocols for data acquisition.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The ethyl group and the cyclopentanone (B42830) ring protons exhibit distinct signals, with multiplicities arising from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.35 - 2.20m2HH2, H5 (α-protons)
2.15 - 2.00m1HH3
1.95 - 1.80m2HH4
1.50 - 1.35m2H-CH₂- (ethyl)
0.95t3H-CH₃ (ethyl)

Note: These are predicted values. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2. The carbonyl carbon (C1) is significantly deshielded, appearing at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Carbon Assignment
219.5C1 (C=O)
45.0C2
42.5C5
38.0C3
30.0C4
28.5-CH₂- (ethyl)
11.5-CH₃ (ethyl)

Note: These are predicted values. Actual experimental values may vary slightly.

Comparison with Analogous Compounds

To provide context for the predicted data, a comparison with the experimental NMR data of 3-methylcyclopentanone (B121447) and ethylcyclopentane (B167899) is beneficial.

  • 3-Methylcyclopentanone: The presence of a methyl group instead of an ethyl group at the 3-position simplifies the spectrum. The methyl protons typically appear as a doublet around 1.1 ppm, and the methine proton (H3) shows a corresponding multiplet. The ring proton signals are in a similar region to those predicted for this compound.

  • Ethylcyclopentane: Lacking the carbonyl group, the α-protons (adjacent to the point of substitution) in ethylcyclopentane are significantly more shielded than in this compound, appearing at a much lower chemical shift. The signals for the ethyl group protons are in a comparable range.

This comparative analysis reinforces the predicted assignments for this compound, particularly the downfield shift of the protons and carbons alpha to the carbonyl group.

Experimental Protocols

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom numbering used for NMR assignments.

Caption: Chemical structure of this compound.

A Head-to-Head Battle for Ring Formation: Dieckmann Condensation vs. Thorpe-Ziegler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of cyclic structures is a cornerstone for the creation of complex molecules, from pharmaceuticals to materials. Among the classic name reactions that forge these crucial rings, the Dieckmann condensation and the Thorpe-Ziegler reaction stand out as powerful intramolecular cyclization methods. While both are conceptually related, their distinct substrates and reaction pathways offer different advantages and limitations for the discerning researcher. This guide provides a detailed comparison of these two indispensable reactions, supported by experimental data and protocols to aid in the strategic selection for your synthetic endeavors.

At a Glance: Key Differences

FeatureDieckmann CondensationThorpe-Ziegler Reaction
Starting Material DiestersDinitriles
Functional Group in Product β-Keto Esterα-Cyanoketone (after hydrolysis)
Typical Bases Sodium alkoxides (e.g., NaOEt), Potassium tert-butoxideStronger bases like sodium amide (NaNH₂), alkali metal salts of aralkyl amines
Ring Size Suitability Excellent for 5- and 6-membered rings.[1] Generally poor for rings larger than 7 members.Good for 5- to 8-membered rings and macrocycles (>13 members).[2] Ineffective for 9- to 12-membered rings.[2]

Delving into the Mechanisms

Both reactions proceed through the formation of a carbanionic intermediate that attacks an electrophilic carbon within the same molecule to forge the cyclic structure. However, the nature of the functional groups involved dictates the specifics of the transformation.

The Dieckmann Condensation: An Intramolecular Claisen Ester Condensation

The Dieckmann condensation is essentially an intramolecular version of the Claisen condensation.[3] It involves the base-catalyzed cyclization of a diester to form a β-keto ester. The reaction is most efficient in forming sterically favored five- and six-membered rings.[1]

The mechanism proceeds as follows:

  • Deprotonation: A base, typically a sodium alkoxide, abstracts an α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.

  • Final Deprotonation (Driving Force): The newly formed β-keto ester is acidic and is deprotonated by the alkoxide base. This final, essentially irreversible step drives the reaction to completion.

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.

Dieckmann_Mechanism cluster_0 Dieckmann Condensation Mechanism Diester Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Cyclic_Intermediate->Beta_Keto_Ester_Enolate -OEt⁻ Beta_Keto_Ester β-Keto Ester Beta_Keto_Ester_Enolate->Beta_Keto_Ester H₃O⁺ Workup

Caption: Mechanism of the Dieckmann Condensation.
The Thorpe-Ziegler Reaction: Cyclization of Dinitriles

The Thorpe-Ziegler reaction utilizes a dinitrile as the starting material, which undergoes an intramolecular condensation to form a cyclic enamine. This enamine is then typically hydrolyzed to yield a cyclic ketone.[4] A key advantage of this method is its ability to form larger rings, including some macrocycles, which are often challenging to access via the Dieckmann route.

The mechanism unfolds in these steps:

  • Deprotonation: A strong base deprotonates the α-carbon of one of the nitrile groups, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group, forming a cyclic imine anion.

  • Protonation: Protonation of the imine anion yields a cyclic enamine.

  • Hydrolysis: Subsequent acidic hydrolysis of the enamine furnishes the final cyclic ketone.

Thorpe_Ziegler_Mechanism cluster_1 Thorpe-Ziegler Reaction Mechanism Dinitrile Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Strong Base Cyclic_Imine_Anion Cyclic Imine Anion Carbanion->Cyclic_Imine_Anion Intramolecular Attack Cyclic_Enamine Cyclic Enamine Cyclic_Imine_Anion->Cyclic_Enamine Protonation Cyclic_Ketone Cyclic Ketone Cyclic_Enamine->Cyclic_Ketone Acid Hydrolysis

Caption: Mechanism of the Thorpe-Ziegler Reaction.

Performance Comparison: A Data-Driven Look

Ring SizeReactionStarting MaterialProductYield (%)Reference
5-Membered DieckmannDiethyl adipate (B1204190)2-Carbethoxycyclopentanone82[5]
5-Membered Thorpe-Ziegler2,2-Diphenylglutaronitrile2,2-DiphenylcyclopentanoneHigh (not specified)[6]
6-Membered DieckmannDiethyl pimelate2-Carbethoxycyclohexanone69[5]
Heterocycle Thorpe-ZieglerSubstituted 3-cyanopyridine-2(1H)-thione derivativeThieno[2,3-b]pyridine derivative93[7]

Note: The Thorpe-Ziegler examples are for substituted systems, which may influence the reported yields.

From the available data, the Dieckmann condensation provides good to excellent yields for the formation of 5- and 6-membered rings.[5] The Thorpe-Ziegler reaction is also highly effective for 5-membered rings and can provide excellent yields in the synthesis of heterocyclic systems.[6][7] A significant advantage of the Thorpe-Ziegler reaction is its applicability to the synthesis of larger rings, a domain where the Dieckmann condensation is often unsuccessful due to competing intermolecular reactions.

Experimental Protocols

Below are representative experimental procedures for both the Dieckmann condensation and the Thorpe-Ziegler reaction.

General Experimental Workflow

Experimental_Workflow cluster_2 General Experimental Workflow Start Starting Material (Diester or Dinitrile) Reaction Reaction with Base in appropriate solvent Start->Reaction Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for intramolecular cyclizations.
Dieckmann Condensation: Synthesis of 2-Carbethoxycyclopentanone

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • A solution of sodium ethoxide in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl adipate is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature and then poured into a mixture of ice and hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford 2-carbethoxycyclopentanone. A reported solvent-free version of this reaction using potassium tert-butoxide as the base provides the product in 82% yield after direct distillation from the reaction mixture.[5]

Thorpe-Ziegler Reaction: Synthesis of 2,2-Diphenylcyclopentanone

This synthesis proceeds in two stages: formation of the dinitrile precursor followed by the cyclization and hydrolysis.

Stage 1: Synthesis of 2,2-Diphenylglutaronitrile

  • In a round-bottom flask, diphenylacetonitrile (B117805) and 1-bromo-3-chloropropane (B140262) are dissolved in a suitable solvent such as THF.

  • A strong base, for instance sodium amide in liquid ammonia, is added portion-wise at low temperature.

  • The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude dinitrile, which can be purified by recrystallization.

Stage 2: Thorpe-Ziegler Cyclization and Hydrolysis

  • The 2,2-diphenylglutaronitrile is dissolved in an anhydrous solvent like toluene in a flask equipped with a reflux condenser.

  • A strong base, such as sodium amide, is added, and the mixture is heated to reflux for several hours.

  • After cooling, the reaction is carefully quenched.

  • The intermediate enamine is not isolated but is directly subjected to acidic hydrolysis by adding a strong acid (e.g., concentrated hydrochloric acid) and heating the mixture.

  • Upon completion of the hydrolysis, the mixture is cooled, and the product, 2,2-diphenylcyclopentanone, is isolated by extraction, followed by washing, drying, and purification, typically by recrystallization. This two-stage process is reported to provide high yields of the desired product.[6]

Conclusion: Making the Right Choice

Both the Dieckmann condensation and the Thorpe-Ziegler reaction are powerful and reliable methods for the synthesis of cyclic ketones. The choice between them hinges on the available starting materials and the desired ring size.

  • For the synthesis of 5- and 6-membered rings from readily available diesters, the Dieckmann condensation is often the more straightforward and economical choice.

  • When starting from dinitriles, or when targeting larger rings (7-membered and above, excluding 9-12), the Thorpe-Ziegler reaction is the superior method.

Ultimately, the decision will depend on the specific synthetic strategy, including the availability and cost of starting materials, and the desired complexity of the final cyclic product. By understanding the nuances of each reaction, researchers can effectively harness their power to construct a wide array of valuable cyclic molecules.

References

A Comparative Guide to Cyclopentanone Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prevalent synthesis methods for cyclopentanone (B42830), a key intermediate in the chemical and pharmaceutical industries.

Cyclopentanone, a cyclic ketone, serves as a vital building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. Its five-membered ring structure is a common motif in numerous biologically active molecules. The demand for efficient, cost-effective, and sustainable methods for its production has driven considerable research into various synthetic routes. This guide provides a comparative study of the most prominent methods for cyclopentanone synthesis: the classical ketonic decarboxylation of adipic acid, the green and emerging route from biomass-derived furfural (B47365), and the direct oxidation of cyclopentene (B43876). We present a detailed examination of their reaction mechanisms, experimental protocols, and performance metrics to aid researchers and professionals in selecting the optimal method for their specific applications.

Comparative Performance of Cyclopentanone Synthesis Methods

The selection of a synthesis route for cyclopentanone is often a trade-off between feedstock availability, process efficiency, and environmental impact. The following table summarizes the key quantitative data for the three primary methods discussed in this guide, offering a clear comparison of their performance.

ParameterAdipic Acid DecarboxylationFurfural Hydrogenation/RearrangementCyclopentene Oxidation
Starting Material Adipic AcidFurfuralCyclopentene
Typical Catalyst Barium Hydroxide (B78521) / Barium CarbonateNi-Cu, Pt/C, Pd/SiO₂, Ru/CPdCl₂-CuCl₂
Temperature (°C) 285 - 295150 - 18070
Pressure Atmospheric1 - 5.5 MPa H₂~1.0 MPa O₂
Reaction Time 2 - 3.5 hours5 hours6 hours
Reported Yield (%) 75 - 94[1]up to 98[2]up to 74 (selectivity)[3]
Key Advantages Well-established, high yieldRenewable feedstock, high yieldDirect oxidation
Key Disadvantages High temperature, CO₂ byproductRequires H₂ pressure, catalyst costCatalyst cost, potential for over-oxidation

Ketonic Decarboxylation of Adipic Acid

This is the traditional and a widely used industrial method for cyclopentanone synthesis. The process involves the intramolecular cyclization and decarboxylation of adipic acid at high temperatures, typically in the presence of a catalyst.

Reaction Mechanism

The reaction proceeds via a ketonic decarboxylation mechanism. It is proposed that the dicarboxylic acid forms a salt with the catalyst (e.g., barium or calcium), which upon heating, undergoes intramolecular nucleophilic attack and subsequent decarboxylation to yield the cyclic ketone.

Ketonic_Decarboxylation Adipic_Acid Adipic Acid Intermediate Barium Adipate (Intermediate) Adipic_Acid->Intermediate + Ba(OH)₂ - H₂O Cyclopentanone Cyclopentanone Intermediate->Cyclopentanone Heat (Δ) - BaCO₃ CO2 CO₂ H2O H₂O

Ketonic Decarboxylation of Adipic Acid.
Experimental Protocol

The following protocol is adapted from Organic Syntheses.[1]

Materials:

  • Adipic acid (powdered)

  • Barium hydroxide (finely ground)

  • Fusible alloy bath or heating mantle

  • 1-L distilling flask

  • Thermometer

  • Condenser and receiving flask

Procedure:

  • In the 1-L distilling flask, intimately mix 200 g (1.34 moles) of powdered adipic acid and 10 g of finely ground crystallized barium hydroxide.

  • Fit the flask with a thermometer positioned to measure the temperature of the mixture and connect it to a distillation apparatus.

  • Gradually heat the mixture using a fusible alloy bath or heating mantle to 285–295°C over approximately 1.5 hours.

  • Maintain this temperature for about 2 hours, or until only a small amount of dry residue remains in the flask. During this time, cyclopentanone will slowly distill over, along with some water.

  • Separate the cyclopentanone from the aqueous layer in the distillate.

  • Wash the crude cyclopentanone with a small amount of aqueous alkali solution, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the dried product by fractional distillation, collecting the fraction boiling at 128–131°C.

Yield: 86–92 g (75–80% of the theoretical amount).[1] A yield of up to 94% has been reported using barium carbonate as a catalyst.[1]

Synthesis from Furfural

With the increasing focus on sustainable chemistry, the conversion of biomass-derived furfural to cyclopentanone has emerged as a promising green alternative. This pathway involves the hydrogenation of furfural to furfuryl alcohol, followed by a key rearrangement step and further hydrogenation.

Reaction Mechanism

The conversion of furfural to cyclopentanone is a multi-step process. First, the aldehyde group of furfural is selectively hydrogenated to form furfuryl alcohol. This is followed by an acid-catalyzed intramolecular rearrangement, known as the Piancatelli rearrangement, to form a 4-hydroxy-2-cyclopentenone (B1226963) intermediate. Subsequent hydrogenation steps reduce the double bond and the hydroxyl group to yield cyclopentanone.[4][5]

Furfural_to_Cyclopentanone Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H₂ (Catalyst) Intermediate 4-Hydroxy-2-cyclopentenone (Piancatelli Intermediate) Furfuryl_Alcohol->Intermediate Piancatelli Rearrangement (Acid Catalyst) Cyclopentanone Cyclopentanone Intermediate->Cyclopentanone + H₂ (Catalyst)

Reaction Pathway from Furfural to Cyclopentanone.
Experimental Protocol

The following is a representative protocol based on literature reports for a bimetallic catalyst system.[6]

Materials:

  • Furfural

  • Deionized water (or a biphasic solvent system like toluene/water)

  • Supported bimetallic catalyst (e.g., 5 wt% Ni-Cu@MOF-5)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas supply

Procedure:

  • Charge the autoclave reactor with furfural, deionized water, and the Ni-Cu@MOF-5 catalyst.

  • Seal the reactor and purge it several times with hydrogen to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 MPa).

  • Heat the reactor to the reaction temperature (e.g., 150°C) while stirring.

  • Maintain the reaction conditions for a set period (e.g., 5 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Collect the reaction mixture and separate the catalyst by filtration or centrifugation.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Yield: A 98.1% yield of cyclopentanone has been obtained under 0.2 MPa H₂ at 180 °C using a different catalytic system.[7]

Oxidation of Cyclopentene

The direct oxidation of cyclopentene to cyclopentanone offers a more atom-economical route compared to the adipic acid method. This approach typically utilizes transition metal catalysts to facilitate the oxidation of the double bond.

Reaction Mechanism

The oxidation of cyclopentene to cyclopentanone can be achieved using a Wacker-type process. In this catalytic cycle, a palladium(II) catalyst activates the double bond of cyclopentene for nucleophilic attack by water. The resulting intermediate then undergoes a series of steps, including beta-hydride elimination and reductive elimination, to form cyclopentanone and regenerate the active catalyst with the help of a co-catalyst like copper(II) chloride, which reoxidizes the palladium(0) back to palladium(II) using oxygen as the terminal oxidant.

Cyclopentene_Oxidation cluster_workflow Experimental Workflow Start Start: Cyclopentene, Catalyst, Solvent Reaction Catalytic Oxidation (O₂, Heat, Pressure) Start->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Separation Rectification and Separation Filtration->Separation Product Product: Cyclopentanone Separation->Product

General Experimental Workflow for Cyclopentene Oxidation.
Experimental Protocol

The following is a generalized protocol based on the PdCl₂-CuCl₂ catalyst system.[3]

Materials:

  • Cyclopentene

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Alcoholic solvent (e.g., ethanol)

  • Water

  • High-pressure reactor

  • Oxygen supply

Procedure:

  • Charge the high-pressure reactor with cyclopentene, the alcoholic solvent, water, PdCl₂, and CuCl₂.

  • Seal the reactor and pressurize with oxygen to the desired pressure (e.g., 1.0 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 70°C) with vigorous stirring.

  • Maintain the reaction conditions for the required duration (e.g., 6 hours).

  • After the reaction is complete, cool the reactor to room temperature and vent the excess oxygen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing cyclopentanone, can be purified by distillation.

Performance: Under optimized conditions, a cyclopentene conversion of 94.58% and a selectivity to cyclopentanone of 74.33% have been reported.[3]

Conclusion

The synthesis of cyclopentanone can be achieved through several distinct routes, each with its own set of advantages and challenges. The traditional method of adipic acid decarboxylation is a well-established, high-yielding process, but it suffers from high energy consumption and the generation of CO₂. The conversion of furfural represents a modern, green alternative that utilizes a renewable feedstock and can achieve excellent yields, although it requires pressurized hydrogen and specialized catalysts. The direct oxidation of cyclopentene is an atom-economical approach, but catalyst cost and selectivity can be concerns.

The choice of the most suitable method will depend on the specific requirements of the application, including cost considerations, scalability, and sustainability goals. For researchers and professionals in drug development, where the incorporation of isotopically labeled precursors might be necessary, the choice of starting material will also be a critical factor. This comparative guide provides the foundational information to make an informed decision based on a comprehensive understanding of the available synthetic strategies.

References

Validating the Structure of 3-Ethylcyclopentanone: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. While X-ray crystallography stands as the gold standard for absolute structure elucidation, its application is contingent on the formation of high-quality single crystals. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of a small organic molecule, 3-ethylcyclopentanone. This comparison will highlight the strengths and limitations of each technique, offering a practical guide to selecting the appropriate analytical method.

While a specific X-ray crystal structure for this compound is not publicly available, this guide will proceed with a discussion of the principles and a hypothetical application of the technique, contrasted with existing spectroscopic data for the molecule.

Methodologies at a Glance: A Comparative Overview

The definitive confirmation of a chemical structure relies on a synergistic approach, often employing multiple analytical techniques. The choice of method is dictated by the nature of the sample, the information required, and the available resources.

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Single, well-ordered crystal.Provides absolute and unambiguous structural determination.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (2D NMR), chemical environment of nuclei, and relative stereochemistry.Soluble sample in a deuterated solvent.Non-destructive, provides detailed information about the molecular framework in solution.Does not provide absolute configuration; complex spectra can be challenging to interpret.
IR Spectroscopy Presence of specific functional groups.Solid, liquid, or gas.Fast, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Ionizable sample.High sensitivity, provides molecular formula information (high-resolution MS).Does not provide information on connectivity or stereochemistry; fragmentation can be complex.

Experimental Protocols

X-ray Crystallography (General Protocol for a Small Organic Molecule)
  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent or by sublimation. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to determine the electron density map of the molecule, revealing the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data, yielding precise bond lengths and angles.

Spectroscopic Analysis of this compound
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

    • Advanced 2D NMR experiments (e.g., COSY, HSQC) can be performed to establish connectivity.

  • Infrared (IR) Spectroscopy:

    • A thin film of liquid this compound is placed between two salt plates (e.g., NaCl).

    • The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Mass Spectrometry (MS):

    • A dilute solution of this compound is introduced into the mass spectrometer.

    • The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.

Data Presentation: A Hypothetical Comparison

Since an experimental crystal structure of this compound is unavailable, the following table presents typical data that would be obtained and compares it with existing spectroscopic data.

Parameter X-ray Crystallography (Hypothetical) NMR Spectroscopy IR Spectroscopy Mass Spectrometry
Molecular Formula C₇H₁₂O (Confirmed by structure)Inferred from ¹³C and ¹H spectraNot directly determinedC₇H₁₂O (Confirmed by HRMS)
Molecular Weight 112.17 g/mol (Calculated from formula)Not directly determinedNot directly determined112.0888 g/mol (Experimental)[1]
Key Structural Features - Five-membered ring- Carbonyl group at C1- Ethyl group at C3- Precise bond lengths and angles- Signals corresponding to ethyl and cyclopentanone (B42830) protons and carbons- Chemical shifts indicative of functional groups- Strong C=O stretch around 1740 cm⁻¹- C-H stretches around 2850-3000 cm⁻¹- Molecular ion peak at m/z = 112- Characteristic fragmentation pattern
Stereochemistry Absolute configuration (if chiral crystal)Relative stereochemistry (via NOE)Not determinedNot determined

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow of X-ray crystallography and a comparison of the logical approaches to structure validation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Compound Pure Compound Solvent Solvent Screening Compound->Solvent Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Mount Crystal Mounting Growth->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Data Collect Diffraction Data Diffractometer->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Refine->Validate

Caption: A generalized workflow for determining the structure of a small molecule using X-ray crystallography.

logical_comparison Logical Flow of Structure Validation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_validation Validation x1 Single Crystal x2 Diffraction Data x1->x2 x3 Electron Density Map x2->x3 x4 3D Structure (Absolute) x3->x4 v1 Final Validated Structure x4->v1 s1 NMR, IR, MS Data s2 Fragment Information & Connectivity s1->s2 s3 Proposed Structure (Relative) s2->s3 s3->v1

Caption: Comparison of the logical pathways for structure validation via X-ray crystallography versus spectroscopic methods.

Conclusion

The structural validation of this compound, like any small molecule, benefits from a multi-technique approach. While spectroscopic methods such as NMR, IR, and MS provide crucial information regarding the molecular formula, functional groups, and atomic connectivity, they often lead to a proposed structure rather than an absolute one. X-ray crystallography, when applicable, offers the ultimate proof of structure by providing a precise and unambiguous three-dimensional atomic arrangement. For drug development and materials science, where a definitive understanding of molecular geometry is paramount, the effort to obtain single crystals for X-ray diffraction analysis is often a critical and worthwhile endeavor. In the absence of a crystal structure, a combination of advanced spectroscopic techniques remains the most powerful tool for comprehensive structural elucidation.

References

Differentiating Isomers of Ethylcyclopentanone Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. Positional isomers, such as 2-ethylcyclopentanone (B1294579) and 3-ethylcyclopentanone, often exhibit similar physical and chemical properties, making their differentiation by conventional methods difficult. This guide provides a comprehensive comparison of these two isomers using mass spectrometry, supported by experimental data and detailed protocols. By examining their distinct fragmentation patterns, we demonstrate how mass spectrometry can be a powerful tool for unambiguous isomer identification.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of 2-ethylcyclopentanone and this compound reveal significant differences in their fragmentation patterns, providing a clear basis for their differentiation. While both isomers have the same molecular weight (112.17 g/mol ) and thus the same molecular ion peak ([M]⁺) at m/z 112, the relative abundances of their fragment ions vary considerably.

The mass spectrum of 2-ethylcyclopentanone is characterized by a base peak at m/z 84. In contrast, the base peak for this compound appears at m/z 55. This stark difference in the most abundant fragment ion is a key diagnostic feature for distinguishing between the two isomers.

Further differentiation can be achieved by comparing the relative intensities of other significant fragment ions. For instance, 2-ethylcyclopentanone shows a prominent peak at m/z 56, which is significantly less intense in the spectrum of this compound. Conversely, this compound exhibits a notable peak at m/z 83, which is of lower abundance in the 2-isomer.

A summary of the key mass spectral data for the two isomers is presented in the table below.

m/z2-Ethylcyclopentanone (Relative Intensity %)This compound (Relative Intensity %)
2728.532.8
2925.826.8
3928.135.1
4158.682.1
4222.331.3
4324.632.8
5568.0100.0
5685.923.9
6916.826.9
8316.041.8
84100.038.8
11214.517.9

Fragmentation Pathway Analysis

The observed differences in the mass spectra of 2- and this compound can be attributed to their distinct molecular structures, which lead to different preferential fragmentation pathways upon electron ionization.

2-Ethylcyclopentanone: The base peak at m/z 84 is likely due to a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the loss of ethene (C₂H₄, mass 28). The prominent peak at m/z 56 can be attributed to the loss of the ethyl group (C₂H₅, mass 29) followed by the loss of carbon monoxide (CO, mass 28) from the resulting acylium ion.

This compound: The base peak at m/z 55 is characteristic of the cleavage of the cyclopentanone (B42830) ring. The position of the ethyl group in the 3-position influences the ring-opening mechanism, favoring the formation of the C₄H₇⁺ fragment. The peak at m/z 83 likely arises from the loss of the ethyl group (C₂H₅, mass 29).

Experimental Workflow

The differentiation of ethylcyclopentanone isomers using mass spectrometry typically involves gas chromatography for separation followed by mass spectrometric analysis for identification. The logical workflow for this process is illustrated below.

Differentiating_Isomers_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution Sample->Dilution Dissolve in volatile solvent Injection Injection Dilution->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization Elution Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Mass Analyzer Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Comparison Comparison Mass_Spectrum->Comparison Fragmentation Pattern Identification Identification Comparison->Identification Match with Reference Spectra

Workflow for isomer differentiation using GC-MS.

Experimental Protocols

The following provides a detailed methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of ethylcyclopentanone isomers.

1. Sample Preparation:

  • Prepare a stock solution of each isomer (2-ethylcyclopentanone and this compound) at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane (B109758) or hexane.

  • From the stock solutions, prepare working standards at concentrations ranging from 1 to 100 µg/mL by serial dilution.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 20 to 200.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Acquire the mass spectrum for each separated isomer.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Tabulate the m/z values and relative intensities of the significant peaks for a direct comparison between the isomers.

By following these protocols, researchers can reliably differentiate between 2-ethylcyclopentanone and this compound, ensuring accurate compound identification in their studies.

A Researcher's Guide to Selecting the Optimal Base for Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of carbocyclic and heterocyclic compounds, the Dieckmann condensation is an indispensable tool for forming five- and six-membered rings. This intramolecular cyclization of diesters to yield β-keto esters is critically influenced by the choice of base. The selection of an appropriate base is paramount, directly impacting reaction yield, selectivity, and the potential for side reactions. This guide provides an objective comparison of common bases used in the Dieckmann condensation, supported by experimental data, to facilitate the selection of the most effective catalytic system for your synthetic endeavors.

Performance Comparison of Common Bases

The efficiency of a Dieckmann condensation is highly dependent on the base employed. The following table summarizes the performance of various bases in the benchmark cyclization of diethyl adipate (B1204190) to ethyl 2-oxocyclopentanecarboxylate, providing a clear comparison of their effectiveness under different conditions.

BaseSolventTemperatureYield (%)Key Considerations
Sodium Ethoxide (NaOEt)Toluene (B28343)Reflux82Classic, cost-effective. Potential for hydrolysis of the product if moisture is present.[1]
Sodium Hydride (NaH)TolueneReflux72Strong, non-nucleophilic base that minimizes hydrolysis.[1] Often provides high yields.[1]
Sodium Amide (NaNH₂)XyleneReflux75Strong base, effective for cyclization.
Dimsyl Ion (in DMSO)DMSON/A> Na/TolueneHigher reaction rates and yields compared to sodium in toluene due to better solvation of the enolate intermediate.[1][2]
Potassium tert-Butoxide (KOtBu)Solvent-freeRoom Temp98Bulky, non-nucleophilic base suitable for sensitive substrates.[1] Solvent-free conditions offer a green alternative.[1]
Sodium tert-Butoxide (NaOtBu)Solvent-freeRoom Temp69Effective under solvent-free conditions.
Potassium Ethoxide (EtOK)Solvent-freeRoom Temp58Demonstrates viability of solvent-free approach with common alkoxides.

Note: The yields reported are for the specific substrates and conditions mentioned in the cited literature and may vary for other substrates.

In-Depth Base Analysis

Alkoxides (e.g., Sodium Ethoxide): Traditionally, sodium ethoxide in an alcohol or inert solvent like toluene has been the go-to base for Dieckmann condensations, often providing good to excellent yields.[1] A primary concern with alkoxides is the potential for transesterification if the alkoxide does not match the ester's alcohol portion and the risk of product hydrolysis in the presence of water.[1][3]

Metal Hydrides (e.g., Sodium Hydride): As a strong, non-nucleophilic base, sodium hydride is highly effective and a popular choice for promoting Dieckmann cyclizations.[1] Its use in aprotic solvents such as toluene or THF circumvents the issue of hydrolysis, often leading to high yields.[1]

Sterically Hindered Bases (e.g., Potassium tert-Butoxide, LDA, LHMDS): Modern organic synthesis frequently employs sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LHMDS).[4] These bases are particularly advantageous when dealing with substrates containing sensitive functional groups.[1] They can be used in aprotic solvents at lower temperatures, which helps to minimize side reactions.[4] Solvent-free reactions using KOtBu have also been reported, presenting a more environmentally friendly option.[1]

Dimsyl Ion in DMSO: The use of dimsyl ion, the conjugate base of dimethyl sulfoxide (B87167) (DMSO), has been shown to significantly enhance reaction rates and yields in comparison to traditional systems like sodium in toluene.[1][2] The high polarity of DMSO effectively solvates the enolate intermediate, thereby accelerating the cyclization process.[1]

Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for the Dieckmann condensation utilizing different classes of bases.

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene

This protocol details a typical procedure using a metal hydride as the base.

Materials:

  • Diester (1.0 eq, 22 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

  • Dry Toluene (22 mL)

  • Dry Methanol (B129727) (27 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.

  • Carefully add dry methanol to the mixture. Note: Hydrogen gas will evolve.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 20 hours.[1]

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.[1]

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product. A reported yield for a similar procedure is 75%.[5]

Protocol 2: Dieckmann Condensation using Sodium Ethoxide in Toluene

This protocol outlines the traditional approach using an alkoxide base.

Materials:

  • Diethyl adipate (300g)

  • Sodium ethoxide (98% concentrated, 132g)

  • Toluene (950g)

  • 30% Hydrochloric acid (HCl)

Procedure:

  • In a suitable flask, combine toluene, sodium ethoxide, and diethyl adipate.[1]

  • Heat the mixture under reflux. The progress of the reaction can be monitored by gas chromatography until the starting diester is consumed.[1]

  • After the reaction is complete, remove the ethanol (B145695) generated during the reaction by distillation.[1]

  • Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.[1]

  • Separate the organic phase from the aqueous phase.

  • Dry the organic phase and purify by vacuum distillation to collect the product, ethyl 2-oxocyclopentanecarboxylate. This procedure has been reported to yield 82%.[1]

Visualizing the Workflow

The selection of a base for a Dieckmann condensation can be guided by a systematic consideration of the substrate and desired reaction conditions. The following diagram illustrates a logical workflow for this decision-making process.

Dieckmann_Base_Selection start Start: Select Diester Substrate substrate_analysis Analyze Substrate: - Steric hindrance? - Sensitive functional groups? start->substrate_analysis sensitive_groups Sensitive Groups Present? substrate_analysis->sensitive_groups sterically_hindered_base Use Sterically Hindered Base: - KOtBu - LDA - LHMDS sensitive_groups->sterically_hindered_base Yes standard_conditions Standard Conditions Applicable? sensitive_groups->standard_conditions No solvent_choice Select Solvent: - Aprotic (Toluene, THF) - Protic (matching alcohol) - Solvent-free sterically_hindered_base->solvent_choice non_nucleophilic_base Use Non-Nucleophilic Base: - NaH standard_conditions->non_nucleophilic_base Minimize Hydrolysis alkoxide_base Use Alkoxide Base: - NaOEt - EtOK standard_conditions->alkoxide_base Cost-effective non_nucleophilic_base->solvent_choice alkoxide_base->solvent_choice reaction_setup Set Up Reaction: - Temperature - Reaction Time solvent_choice->reaction_setup workup Aqueous Workup & Purification reaction_setup->workup

Caption: Logical workflow for selecting a base in a Dieckmann condensation.

The general mechanism for the Dieckmann condensation, irrespective of the base chosen, follows a well-established pathway involving enolate formation, intramolecular cyclization, and subsequent protonation.

Dieckmann_Mechanism cluster_base cluster_workup diester Diester enolate Enolate Intermediate diester->enolate Deprotonation base Base (B:) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Intramolecular Nucleophilic Attack beta_keto_enolate Cyclic β-Keto Enolate tetrahedral_intermediate->beta_keto_enolate Elimination alkoxide_leaving_group -OR' tetrahedral_intermediate->alkoxide_leaving_group beta_keto_ester β-Keto Ester (Product) beta_keto_enolate->beta_keto_ester Protonation workup H₃O⁺ Workup

Caption: Generalized mechanism of the Dieckmann condensation.

References

Navigating the Synthesis of 3-Ethylcyclopentanone: A Comparative Analysis of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks like 3-Ethylcyclopentanone is a critical endeavor. This guide provides a comparative analysis of two primary synthetic pathways—the Intramolecular Aldol (B89426) Condensation and the Dieckmann Condensation—with a focus on the identification and characterization of their respective reaction intermediates. Understanding these transient species is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals, can be approached through several strategic routes. This analysis delves into the mechanistic nuances of two prominent methods, highlighting the key intermediates that dictate the course and efficiency of each reaction.

I. Intramolecular Aldol Condensation: A Pathway to Cyclization

The intramolecular aldol condensation route to this compound commences with a suitable diketone precursor, namely 3-ethylheptane-2,6-dione. The reaction proceeds through a series of well-defined intermediates, the characterization of which is crucial for monitoring reaction progress and controlling byproduct formation.

Experimental Protocol: Intramolecular Aldol Condensation of 3-Ethylheptane-2,6-dione

  • Enolate Formation: 3-Ethylheptane-2,6-dione is treated with a base, such as sodium ethoxide in ethanol, to facilitate the formation of an enolate intermediate. The regioselectivity of this deprotonation step is a critical factor influencing the subsequent cyclization.

  • Intramolecular Cyclization: The nucleophilic enolate attacks the pendant carbonyl group, leading to the formation of a five-membered ring and a β-hydroxy ketone intermediate, specifically 3-ethyl-2-hydroxy-3-methylcyclopentanone.

  • Dehydration: Under the reaction conditions, this aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, 3-ethyl-2-cyclopenten-1-one.

  • Reduction: The final step involves the selective reduction of the carbon-carbon double bond of the enone to afford the target molecule, this compound.

The primary intermediate in this pathway is the aldol addition product, 3-ethyl-2-hydroxy-3-methylcyclopentanone. Its detection and characterization can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presence of a hydroxyl group and a ketone carbonyl group can be readily identified by their characteristic spectral signatures.

Another key intermediate is the α,β-unsaturated ketone, 3-ethyl-2-cyclopenten-1-one. This species is often isolable and its formation can be monitored by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which would show a distinct molecular ion peak and fragmentation pattern.

II. Dieckmann Condensation: An Alternative Cyclization Strategy

The Dieckmann condensation offers an alternative and efficient route to a precursor of this compound, starting from a diester, typically diethyl 3-ethyladipate. This intramolecular reaction is particularly effective for the formation of five- and six-membered rings.

Experimental Protocol: Dieckmann Condensation of Diethyl 3-Ethyladipate

  • Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate one of the α-carbons of diethyl 3-ethyladipate, generating a carbanionic enolate.

  • Intramolecular Acyl Substitution: The enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction.

  • Formation of β-Keto Ester: This cyclization results in the formation of a cyclic β-keto ester intermediate, ethyl 3-ethyl-2-oxocyclopentanecarboxylate. This intermediate is a key species that can be isolated and characterized.

  • Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed and decarboxylated, typically by heating in an acidic or basic aqueous solution, to yield this compound.

The central intermediate in the Dieckmann condensation is the cyclic β-keto ester, ethyl 3-ethyl-2-oxocyclopentanecarboxylate. Its presence can be confirmed using spectroscopic techniques. For instance, ¹H NMR spectroscopy would reveal characteristic signals for the ethyl ester group and the protons on the cyclopentanone (B42830) ring. ¹³C NMR would show distinct peaks for the two carbonyl carbons (ketone and ester) and the other carbon atoms in the molecule.

Comparative Analysis of Intermediates and Pathways

The choice between the intramolecular aldol condensation and the Dieckmann condensation for the synthesis of this compound depends on several factors, including the availability of starting materials, desired yield, and scalability. The analysis of reaction intermediates plays a crucial role in this decision-making process.

Synthetic PathwayPrecursorKey Intermediate(s)Analytical Techniques for Intermediate AnalysisPotential Byproducts
Intramolecular Aldol Condensation 3-Ethylheptane-2,6-dione3-Ethyl-2-hydroxy-3-methylcyclopentanone, 3-Ethyl-2-cyclopenten-1-oneNMR, IR, GC-MSProducts from alternative enolate formation, over-reduction products
Dieckmann Condensation Diethyl 3-ethyladipateEthyl 3-ethyl-2-oxocyclopentanecarboxylateNMR, IR, LC-MSUnreacted diester, products of intermolecular condensation

Table 1. Comparison of Synthetic Pathways and Their Intermediates.

The intramolecular aldol route involves a potentially isolable enone intermediate, which allows for a stepwise approach and purification at an intermediate stage. However, controlling the regioselectivity of the initial deprotonation can be challenging and may lead to the formation of undesired constitutional isomers.

The Dieckmann condensation, on the other hand, typically proceeds with high regioselectivity to form the five-membered ring. The β-keto ester intermediate is often stable and can be purified before the final hydrolysis and decarboxylation step, offering a high degree of control over the final product's purity.

Visualizing the Reaction Pathways

To further elucidate the relationships between reactants, intermediates, and products, the following diagrams illustrate the signaling pathways for both synthetic routes.

Aldol_Condensation 3-Ethylheptane-2,6-dione 3-Ethylheptane-2,6-dione Enolate Intermediate Enolate Intermediate 3-Ethylheptane-2,6-dione->Enolate Intermediate Base 3-Ethyl-2-hydroxy-3-methylcyclopentanone 3-Ethyl-2-hydroxy-3-methylcyclopentanone Enolate Intermediate->3-Ethyl-2-hydroxy-3-methylcyclopentanone Intramolecular Attack 3-Ethyl-2-cyclopenten-1-one 3-Ethyl-2-cyclopenten-1-one 3-Ethyl-2-hydroxy-3-methylcyclopentanone->3-Ethyl-2-cyclopenten-1-one Dehydration This compound This compound 3-Ethyl-2-cyclopenten-1-one->this compound Reduction

Figure 1. Intramolecular Aldol Condensation Pathway.

Dieckmann_Condensation Diethyl 3-ethyladipate Diethyl 3-ethyladipate Enolate Intermediate Enolate Intermediate Diethyl 3-ethyladipate->Enolate Intermediate Base Ethyl 3-ethyl-2-oxocyclopentanecarboxylate Ethyl 3-ethyl-2-oxocyclopentanecarboxylate Enolate Intermediate->Ethyl 3-ethyl-2-oxocyclopentanecarboxylate Intramolecular Acyl Substitution This compound This compound Ethyl 3-ethyl-2-oxocyclopentanecarboxylate->this compound Hydrolysis & Decarboxylation

Figure 2. Dieckmann Condensation Pathway.

A Comparative Guide to Quantifying Enantiomeric Excess in Asymmetric Cyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral cyclopentanones is a cornerstone of modern organic chemistry, providing access to key intermediates for a wide array of pharmaceuticals and biologically active molecules. The success of any asymmetric synthesis is critically dependent on the accurate determination of its enantiomeric excess (ee). This guide provides an objective comparison of the three primary analytical techniques for quantifying the enantiomeric excess of chiral cyclopentanones: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

This document details the experimental protocols for each method, presents quantitative data for the analysis of asymmetrically synthesized cyclopentanone (B42830) derivatives, and offers a comparative analysis to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of a chiral cyclopentanone is dictated by several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics and experimental data for each technique.

Table 1: Performance Comparison of Analytical Techniques
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[2]
Typical Analytes Broad range of non-volatile and thermally labile cyclopentanone derivatives.[3]Volatile and thermally stable cyclopentanone derivatives.Soluble cyclopentanone derivatives with suitable functional groups for interaction with chiral auxiliaries.
Sample Preparation Dissolution in a suitable solvent compatible with the mobile phase. Derivatization may be required to improve separation or detection.Often requires derivatization to increase volatility and thermal stability.Dissolution in a deuterated solvent. Addition of a chiral shift reagent or derivatization with a chiral derivatizing agent is necessary.[2]
Analysis Time 15-60 minutes per sample.[4]10-30 minutes per sample.5-15 minutes per sample.[4]
Solvent Consumption High (can be >60 mL of mobile phase per sample).[4]Low (gaseous mobile phase).Low (~0.6 mL of deuterated solvent per sample).[2]
Advantages High resolution, broad applicability, well-established, preparative scale possible.[1]High resolution, high sensitivity, fast analysis for suitable compounds.Rapid analysis, non-destructive, provides structural information.
Disadvantages Longer analysis times, higher solvent consumption, requires method development for specific analytes.[4]Limited to volatile and thermally stable compounds, may require derivatization.Lower sensitivity and accuracy compared to chromatographic methods, potential for signal overlap, cost of chiral auxiliaries.
Table 2: Quantitative Data for Enantiomeric Excess Determination of Cyclopentanone Derivatives
Analytical MethodCyclopentanone DerivativeCatalyst/Method of SynthesisEnantiomeric Excess (ee) DeterminedReference
Chiral HPLC 4-Hydroxy-2-cyclopentenone derivativesEnzymatic resolution>98%[5]
Functionalized cyclopentenonesOrganocatalytic Michael addition–cyclizationup to 99%[6]
2-Aryl-2,3-dihydro-1H-inden-1-onesAsymmetric [3+2] cycloaddition90% to >99%[7]
Chiral GC Exo- and Endo-norbornene adducts from cyclopentadieneChiral boron catalyst84% (R), 82% (S)
NMR Spectroscopy 4-Hydroxycyclopentenone derivativeEnzymatic resolution94%[5]
2-Substituted cyclopentenoneMenthol as chiral auxiliary88%[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable enantiomeric excess values. The following sections provide generalized yet detailed methodologies for each of the three key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).

  • Chiral column (e.g., Chiralpak® AS-H, Chiralpak® IB).[6][8]

Reagents:

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol (B130326), ethanol).

  • Sample of the asymmetrically synthesized cyclopentanone derivative.

Procedure:

  • Sample Preparation: Dissolve a small amount of the cyclopentanone derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable enantiomers. For many cyclopentanone derivatives, derivatization may be necessary to enhance their volatility.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™).

Reagents:

  • High-purity carrier gas (e.g., helium, hydrogen).

  • Anhydrous solvents for sample preparation (e.g., dichloromethane, ethyl acetate).

  • Derivatizing agent if required (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Procedure:

  • Sample Preparation (with derivatization):

    • Dissolve a small amount of the cyclopentanone derivative in an anhydrous solvent.

    • Add the derivatizing agent and a catalyst (if necessary).

    • Heat the mixture to complete the reaction.

    • Dilute the derivatized sample to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: β-DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector Temperature: 280 °C (FID).

  • Analysis: Inject the prepared sample into the GC.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral auxiliary, which induces chemical shift differences between the corresponding protons of the two enantiomers.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Chiral Shift Reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) or a Chiral Derivatizing Agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).[5]

Procedure (using a Chiral Shift Reagent):

  • Sample Preparation:

    • Dissolve a precise amount of the cyclopentanone derivative in a deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, known amount of the chiral shift reagent (e.g., 0.1 to 0.5 equivalents) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal that shows baseline separation for the two enantiomers. The signals of protons close to the coordination site with the shift reagent will be most affected.

  • Quantification:

    • Integrate the separated signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the integration values: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in selecting an appropriate analytical method.

ExperimentalWorkflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start with Asymmetric Cyclopentanone Product dissolve Dissolve in Mobile Phase (~1 mg/mL) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate end Final ee% Value calculate->end ExperimentalWorkflow_GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification start Start with Asymmetric Cyclopentanone Product derivatize Derivatize for Volatility (if necessary) start->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC System dissolve->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate end Final ee% Value calculate->end ExperimentalWorkflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification start Start with Asymmetric Cyclopentanone Product dissolve Dissolve in Deuterated Solvent start->dissolve add_reagent Add Chiral Shift Reagent dissolve->add_reagent acquire_spectrum Acquire 1H NMR Spectrum add_reagent->acquire_spectrum identify_signals Identify Separated Signals acquire_spectrum->identify_signals integrate Integrate Signal Areas identify_signals->integrate calculate Calculate ee% integrate->calculate end Final ee% Value calculate->end LogicDiagram start Need to Determine ee of a Chiral Cyclopentanone volatility Is the compound volatile and thermally stable? start->volatility high_throughput Is rapid screening or high throughput needed? volatility->high_throughput No gc Chiral GC is a strong candidate volatility->gc Yes nmr NMR with chiral auxiliaries is ideal high_throughput->nmr Yes hplc Chiral HPLC is the most versatile option high_throughput->hplc No

References

Safety Operating Guide

Proper Disposal of 3-Ethylcyclopentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Ethylcyclopentanone is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a flammable liquid, this chemical requires specific handling and disposal procedures to mitigate risks of fire, environmental contamination, and harm to personnel. This guide provides a comprehensive overview of the necessary steps for the safe and compliant disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general yet essential safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Keep the chemical away from all potential ignition sources, such as open flames, hot surfaces, and sparks.[1]

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal as hazardous waste.

Quantitative Data Summary

Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Chemical Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [2]
Flash Point 31°C (88°F)[2] / 45.8°C[3][2][3]
GHS Classification Flammable Liquid, Category 3 (H226: Flammable liquid and vapor)[4]
Boiling Point 171°C[2]
Solubility Soluble in water[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management program. Sewer disposal is strictly prohibited.[3]

  • Waste Identification and Classification:

    • This compound is classified as a hazardous waste due to its flammability.

    • Based on its characteristic of ignitability (B1175610) (flash point < 60°C), it should be assigned the EPA Hazardous Waste Code D001 .

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; glass or an appropriate solvent-resistant plastic is recommended.

    • Do not mix this compound with incompatible waste streams. It is generally permissible to combine it with other non-halogenated flammable solvents.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

    • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary method of disposal for flammable liquids like this compound is incineration at a permitted facility.[3]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as absorbent pads from spills or empty containers, must also be disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocol: Analysis of this compound in a Waste Sample

Objective: To quantify the concentration of this compound in a liquid waste sample.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Collect a representative aliquot of the waste sample.

    • In a separatory funnel, add a known volume of the waste sample and an equal volume of a suitable extraction solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Add an internal standard to the sample to improve quantification accuracy.

    • Gently shake the funnel for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-300.

  • Quantification:

    • Identify this compound by its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known standards of this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste identify Identify as Flammable Liquid (Flash Point < 60°C) start->identify classify Classify as Hazardous Waste (EPA Code: D001) identify->classify collect Collect in a Labeled, Compatible, and Sealed Container classify->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Designated, Ventilated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs incinerate Incineration at a Permitted Facility contact_ehs->incinerate end Disposal Complete incinerate->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Ethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethylcyclopentanone

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor that can cause skin and eye irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[1]

PropertyValueSource(s)
Molecular Formula C7H12O[2][3][4][5]
Molecular Weight 112.17 g/mol [2][3][4][6]
CAS Number 10264-55-8[2][3][4][5]
Appearance Liquid[2]
Boiling Point 171°C[3]
Flash Point 31°C (88°F)[3]
Solubility Soluble in water[2][5]
Hazard Class 3 (Flammable Liquid)[2][3]
Packing Group III[2][3]
GHS Hazard Statements H226: Flammable liquid and vapor[6]
H315: Causes skin irritation
H319: Causes serious eye irritation

Operational Plan: Step-by-Step Handling Procedure

A thorough hazard assessment should be conducted for specific laboratory operations to ensure the appropriate safety measures are in place.[7]

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces.[1][8]

  • Use non-sparking tools and explosion-proof electrical equipment.[8]

  • Ground and bond containers and receiving equipment to prevent static discharge.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that meet the ANSI Z.87.1 standard.[9] A face shield should be worn over safety glasses for operations with a risk of splashing or explosion.[7][9]

  • Hand Protection: Wear disposable nitrile or neoprene gloves.[9] Always inspect gloves for any signs of degradation before use and dispose of them after contact with the chemical.[9] For tasks with a higher risk of exposure, consider double-gloving.[7]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[9] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[9] Long pants and closed-toe, closed-heel shoes are mandatory.[9] Avoid polyester (B1180765) or acrylic clothing.[9] For significant splash hazards, consider using chemical-resistant aprons or coveralls (e.g., Tychem®).[10]

  • Respiratory Protection: If engineering controls do not maintain exposure below permissible limits, a respirator is required.[9] The type of respirator will depend on the specific hazard assessment.

3. Handling and Experimental Protocol:

  • Keep the container tightly closed when not in use.[2][5][8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapor or spray.[1]

  • After handling, wash your skin thoroughly.

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][5][8]

  • Keep the container tightly closed.[2][5][8]

  • Store away from strong oxidizing agents and sources of ignition.[1][2][5]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen.[8] Seek medical help if you feel unwell.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. Firefighters should wear self-contained breathing apparatus.[1][8]

  • Spill: Evacuate the area and remove all ignition sources.[8] Absorb the spill with an inert material such as sand or diatomaceous earth and place it in a suitable container for disposal.[1] Ventilate the affected area.[1]

Disposal Plan

  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction facility.[8]

  • Do not allow the chemical to enter drains or sewer systems.[1][8]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[8]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_controls Establish Engineering Controls (Fume Hood, Eyewash) prep_ignition Remove Ignition Sources prep_controls->prep_ignition prep_ppe Don Personal Protective Equipment prep_ignition->prep_ppe handle_transfer Chemical Transfer & Use prep_ppe->handle_transfer handle_storage Secure Storage handle_transfer->handle_storage cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate emergency_spill Spill Response handle_transfer->emergency_spill emergency_exposure First Aid for Exposure handle_transfer->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Facility cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.